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  • Product: 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
  • CAS: 21051-07-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is a pyridinamine derivative with potential applications in pharmaceutical research and dev...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is a pyridinamine derivative with potential applications in pharmaceutical research and development. Its structure, featuring a 3-aminopyridine core linked to a β-alanine moiety, suggests that it may share biological activities with other aminopyridines, a class of compounds known for their diverse pharmacological effects. This guide provides a comprehensive overview of the compound's chemical properties, a proposed synthesis protocol, and a discussion of its potential biological significance based on the activities of structurally related molecules. While extensive research on this specific dihydrochloride salt is not widely available in public literature, this document aims to equip researchers with the foundational knowledge needed to explore its potential.

Chemical and Physical Properties

The fundamental properties of 3-amino-N-(pyridin-3-yl)propanamide and its dihydrochloride salt are summarized below. The dihydrochloride salt form is expected to exhibit enhanced aqueous solubility and stability compared to the free base, making it more suitable for biological assays and formulation studies.

PropertyValueSource
Chemical Name 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride[1]
CAS Number 21051-07-0[1]
Molecular Formula C₈H₁₃Cl₂N₃O[2]
Molecular Weight 238.12 g/mol [2]
Canonical SMILES C1=CC(=CN=C1)NC(=O)CCN.Cl.Cl[2]
Physical Form Solid (predicted)
Solubility Expected to be soluble in water and polar organic solvents
pKa (Predicted) Basic pKa values are expected due to the primary amine and pyridine nitrogen.

Proposed Synthesis Pathway

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Product 3-aminopyridine 3-aminopyridine Coupling Amide Coupling (e.g., EDC, HOBt) 3-aminopyridine->Coupling Boc-β-alanine Boc-β-alanine Boc-β-alanine->Coupling Protected_Intermediate tert-butyl (3-oxo-3-((pyridin-3-yl)amino)propyl)carbamate Coupling->Protected_Intermediate Formation of protected intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Free_Base 3-amino-N-(pyridin-3-yl)propanamide Deprotection->Free_Base Formation of free base Salt_Formation Salt Formation (HCl in ether) Final_Product 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride Salt_Formation->Final_Product Protected_Intermediate->Deprotection Removal of Boc group Free_Base->Salt_Formation Protonation

Caption: Proposed synthesis workflow for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

Detailed Experimental Protocol: Proposed Synthesis

This protocol is a general guideline. Researchers should optimize reaction conditions based on their specific laboratory setup and analytical monitoring.

Step 1: Amide Coupling

  • To a solution of Boc-β-alanine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add 3-aminopyridine (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate, tert-butyl (3-oxo-3-((pyridin-3-yl)amino)propyl)carbamate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified protected intermediate in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or ethereal HCl) in excess (at least 2.2 equivalents).

  • Stir the mixture at room temperature for 2-4 hours. The dihydrochloride salt is expected to precipitate out of the solution.

  • Monitor the deprotection by TLC or LC-MS.

  • Collect the precipitate by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride as a solid.

Potential Biological Activity and Mechanism of Action

While specific biological data for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is not available, the presence of the 3-aminopyridine moiety allows for informed speculation on its potential pharmacological profile. 3-Aminopyridine and its derivatives are known to act as potassium channel blockers. This mechanism of action can lead to a variety of downstream effects, particularly in the nervous system.

Putative_Mechanism cluster_drug Compound Action cluster_cellular Cellular Events cluster_physiological Physiological Outcome Drug {3-amino-N-(pyridin-3-yl)propanamide| Binds to and blocks voltage-gated K+ channels } K_efflux Reduced K+ Efflux Decreased repolarization of the cell membrane Drug->K_efflux Inhibition Depolarization Prolonged Depolarization Extended duration of the action potential K_efflux->Depolarization Ca_influx Increased Ca2+ Influx Voltage-gated Ca2+ channels remain open longer Depolarization->Ca_influx NT_release {Enhanced Neurotransmitter Release| Increased synaptic transmission } Ca_influx->NT_release

Caption: Putative mechanism of action based on the known pharmacology of 3-aminopyridine.

Other potential, though unverified, activities for derivatives of 3-aminopyridine include:

  • Antimicrobial Properties: Some aminopyridine derivatives have shown activity against various bacterial strains.

  • Antitumor Activity: The ability of some 3-aminopyridine metal complexes to exhibit cytotoxicity against cancer cells suggests a potential avenue for investigation.

It is imperative that any investigation into the biological effects of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride be conducted with rigorous in vitro and in vivo studies to validate these hypotheses.

Analytical Characterization

Proper characterization of the synthesized 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is crucial for ensuring its purity and structural integrity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the propanamide backbone, and the amine protons. The chemical shifts and coupling patterns will be informative for structural confirmation.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the propanamide chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the protonated free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C=C and C=N stretching of the pyridine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a modifier like trifluoroacetic acid) would likely provide good separation.

Safety and Handling

The toxicological properties of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride have not been extensively studied. However, based on the known hazards of the parent compound, 3-aminopyridine, appropriate safety precautions should be taken. 3-Aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Therefore, it is recommended to handle 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride with the following precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Conclusion

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride represents a chemical entity with unexplored potential in drug discovery and development. While direct experimental data on this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and the formulation of hypotheses regarding its biological activity based on the well-established pharmacology of the 3-aminopyridine scaffold. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the investigation of this and related compounds.

References

  • PubChem. 3-Aminopyridine. [Link]

  • PubChemLite. 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O). [Link]

  • Allen, C. F. H.; Wolf, C. N. 3-AMINOPYRIDINE. Org. Synth.1950, 30, 3.

Sources

Exploratory

Structure Elucidation of 3-amino-N-(pyridin-3-yl)propanamide Dihydrochloride: A Multi-technique Approach

An In-depth Technical Guide for Drug Development Professionals Abstract In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, a compound featuring a confluence of key chemical motifs: a primary aliphatic amine, a secondary aromatic amide, and a pyridine ring. As a dihydrochloride salt, its characterization presents unique considerations, particularly in spectroscopic analyses. This document details an integrated analytical workflow, moving from foundational mass and functional group analysis to the intricate atomic connectivity mapping provided by advanced NMR techniques, and culminating in the definitive spatial arrangement determined by X-ray crystallography. Each section is designed not merely as a protocol, but as a validation of the scientific rationale behind the chosen experiments, ensuring a self-validating and robust analytical cascade.

Introduction: The Imperative of Structural Integrity

3-amino-N-(pyridin-3-yl)propanamide is a small molecule that incorporates a flexible propanamide linker between a basic amino group and an aromatic pyridine head. The dihydrochloride salt form enhances its crystallinity and aqueous solubility, properties often desired in active pharmaceutical ingredients (APIs). The precise identification of this structure is paramount, as subtle isomeric differences could lead to drastically different pharmacological or toxicological profiles. This guide outlines the logical progression of experiments to confirm the molecular formula, identify all functional groups, establish the connectivity of every atom, and, finally, determine the three-dimensional structure.

Integrated Elucidation Workflow

A robust elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Our approach begins with establishing the molecular mass and elemental composition, followed by a survey of functional groups, and then a deep dive into the specific bonding framework.

G cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Confirms Molecular Formula (C₈H₁₁N₃O) IR Infrared Spectroscopy (FTIR) IR->NMR_1D Confirms Functional Groups (Amide, Amine, Pyridine) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D XRAY Single Crystal X-Ray Crystallography NMR_2D->XRAY Confirms Connectivity

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Formula

The first step is to verify the mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool, providing a mass measurement with enough precision to confidently determine the elemental formula.

Causality: For a dihydrochloride salt, electrospray ionization (ESI) in positive ion mode is the method of choice. The energy is soft enough to prevent significant fragmentation, and the analyte will readily accept a proton to form the [M+H]⁺ ion, where 'M' is the free base. The two chloride ions will dissociate in the spray.

Expected Results: The molecular formula of the free base is C₈H₁₁N₃O. The expected monoisotopic mass and the mass of the protonated species are summarized below.

ParameterValueSource
Molecular Formula (Free Base)C₈H₁₁N₃O[1]
Monoisotopic Mass (Free Base)165.09021 Da[1]
Expected Ion (ESI+) [M+H]⁺
Expected m/z (HRMS) 166.09749 [1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid to ensure protonation.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured exact mass to the theoretical mass. The mass error should be less than 5 ppm to confirm the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy provides rapid confirmation of the key functional groups. The presence of the dihydrochloride salt form will significantly impact the N-H stretching regions.

Causality: The primary amine will be protonated to an ammonium salt (-NH₃⁺), and the pyridine nitrogen will also be protonated. This leads to characteristic broad absorption bands for N-H⁺ stretches, which differ from free amine stretches. The secondary amide N-H is less basic and may remain unprotonated, but its environment is altered.

Expected Absorptions:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Ammonium (-NH₃⁺)N-H Stretch3200 - 2800Very broad, strong absorption due to salt formation.[2]
Amide (Secondary)N-H Stretch3370 - 3170Medium, single peak.[3]
Amide IC=O Stretch1680 - 1630Strong, sharp peak.[3][4]
Amide IIN-H Bend1570 - 1515Strong, next to the C=O stretch.[5]
PyridiniumC=C, C=N Stretches~1630, ~1540, ~1485Multiple sharp bands characteristic of the aromatic ring.
AlkaneC-H Stretch3000 - 2850Medium to weak, just below N-H⁺ stretches.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the characteristic absorption bands corresponding to the functional groups listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful technique for elucidating the detailed covalent structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of atomic connectivity.

Causality: The analysis will be performed in a deuterated solvent like D₂O or DMSO-d₆. In D₂O, the labile protons (amide N-H and ammonium N-H⁺) will exchange with deuterium and disappear from the ¹H spectrum, simplifying it. In DMSO-d₆, these protons will be visible. The protonation of the pyridine ring and the primary amine will cause significant deshielding (downfield shifts) of adjacent protons.

¹H and ¹³C NMR: Atom and Carbon Environment Count

Expected ¹H NMR Signals (in DMSO-d₆, ~400 MHz):

AssignmentApprox. δ (ppm)MultiplicityIntegrationRationale
H2' (Pyridine)~8.8-9.0d1Hα to protonated N, most deshielded.[6][7]
H6' (Pyridine)~8.6-8.8d1Hα to protonated N.[6][7]
H4' (Pyridine)~8.2-8.4t1Hγ to protonated N.[6][7]
H5' (Pyridine)~7.8-8.0dd1Hβ to protonated N.[6]
Amide N-H~10.5-11.0s (broad)1HDeshielded amide proton.
Ammonium N-H₃⁺~8.0-8.5s (broad)3HProtons on the primary ammonium group.
H3 (CH₂)~3.2-3.4t2HAdjacent to NH₃⁺ group.
H2 (CH₂)~2.8-3.0t2HAdjacent to carbonyl group.[8]

Expected ¹³C NMR Signals (in DMSO-d₆, ~100 MHz):

AssignmentApprox. δ (ppm)Rationale
C=O (Amide)~170-172Carbonyl carbon.[3]
C3' (Pyridine)~140-142Carbon attached to amide nitrogen.
C2', C6' (Pyridine)~145-150α-carbons to protonated nitrogen.[9]
C4', C5' (Pyridine)~125-135Other pyridine carbons.[9]
C3 (CH₂)~35-37Carbon adjacent to NH₃⁺.
C2 (CH₂)~33-35Carbon adjacent to C=O.
2D NMR: Assembling the Pieces
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). The key expected correlation is between the two aliphatic methylene groups (H2 and H3).

  • HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.

Sources

Foundational

An In-Depth Technical Guide to 3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride (CAS 21051-07-0)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential appli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of 3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride. The information is curated to be a valuable resource for professionals in the fields of chemical research and drug development.

Introduction: Unveiling a Versatile Scaffold

3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride, registered under CAS number 21051-07-0, is a chemical compound featuring a pyridine ring linked to a 3-aminopropanamide moiety. The presence of both an aromatic heterocycle and a flexible amino-amide chain makes this molecule a compelling building block in medicinal chemistry and materials science. The pyridine nucleus is a common feature in numerous biologically active compounds, and its derivatives have shown a wide range of pharmacological activities.[1][2][3] This guide will delve into the core chemical characteristics of this compound, providing a foundation for its potential utilization in innovative research and development projects.

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of a compound is paramount for its effective application. This section outlines the key physicochemical characteristics of 3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride.

Structural and Molecular Data

The structural formula and key molecular identifiers for this compound are summarized in the table below.

PropertyValueSource
CAS Number 21051-07-0N/A
Molecular Formula C₈H₁₁N₃O · 2HClN/A
Molecular Weight 238.12 g/mol N/A
IUPAC Name 3-amino-N-(pyridin-3-yl)propanamide;dihydrochlorideN/A
Canonical SMILES C1=CC(=CN=C1)NC(=O)CCN.Cl.Cl[4]
InChI Key DDVXMLOGLVCVFO-UHFFFAOYSA-N[4]

digraph "3-Amino-N-(pyridin-3-yl)propanamide_dihydrochloride" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for the atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; N6 [label="N", pos="0,-1.4!"]; C7 [label="C", pos="-1.2,-0.7!"]; O8 [label="O", pos="-1.2,0.3!"]; C9 [label="C", pos="-2.4,-1.4!"]; C10 [label="C", pos="-3.6,-0.7!"]; N11 [label="N", pos="-4.8,-1.4!"]; H1[label="H", pos="1.2,1.4!"]; H2[label="H", pos="3.3,0.3!"]; H3[label="H", pos="3.3,-1.8!"]; H4[label="H", pos="1.2,-2.8!"]; H5[label="H", pos="-0.3,-2.1!"]; H6[label="H", pos="-2.4,-2.4!"]; H7 [label="H", pos="-3.6,0.3!"]; H8 [label="H", pos="-5.7,-0.7!"]; H9 [label="H", pos="-5.7,-2.1!"]; H10 [label="H", pos="-2.0,-0.4!"]; H11 [label="H", pos="-3.9,-2.4!"]; Cl1 [label="2HCl", pos="-6,-0.5!", fontcolor="#EA4335"];

// Define bonds N1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- N6 [style=solid]; N6 -- C7 [style=solid]; C7 -- O8 [style=double]; C7 -- C9 [style=solid]; C9 -- C10 [style=solid]; C10 -- N11 [style=solid]; C2 -- H1[style=solid]; C3 -- H2[style=solid]; C4 -- H3[style=solid]; C5 -- H4[style=solid]; N6 -- H5[style=solid]; C9 -- H6[style=solid]; C10 -- H7 [style=solid]; N11 -- H8 [style=solid]; N11 -- H9 [style=solid]; C9 -- H10 [style=solid, len=0.5]; C10 -- H11 [style=solid, len=0.5]; C5 -- N1 [style=solid]; }digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes A[label="Nicotinamide"]; B[label="3-Aminopyridine"]; C [label="N-Boc-3-aminopropanoic acid"]; D [label="N-Boc-3-aminopropanoyl chloride"]; E [label="N-Boc-3-amino-N-(pyridin-3-yl)propanamide"]; F [label="3-Amino-N-(pyridin-3-yl)propanamide"]; G [label="3-Amino-N-(pyridin-3-yl)propanamide\ndihydrochloride"];

// Edges A -> B[label="Hofmann\nRearrangement\n(NaOBr, NaOH)"]; C -> D [label="SOCl₂ or (COCl)₂"]; B -> E [label="Acylation\n(Base, e.g., Et₃N)"]; D -> E; E -> F [label="Deprotection\n(e.g., TFA or HCl)"]; F -> G [label="Salt Formation\n(HCl in ether)"]; }

Caption: Proposed synthetic pathway for 3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride.

Experimental Protocol: Synthesis of 3-Aminopyridine (Hofmann Rearrangement)

This protocol is adapted from established procedures for the Hofmann rearrangement of amides. [5][6]

  • Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine while maintaining the temperature below 10 °C.

  • Reaction with Nicotinamide: To the cold sodium hypobromite solution, add nicotinamide in one portion with vigorous stirring.

  • Heating: After the initial reaction, warm the mixture to approximately 70-80 °C for about one hour.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-aminopyridine can be further purified by recrystallization or chromatography.

Reactivity Profile

The reactivity of 3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride is dictated by its functional groups: the primary aliphatic amine, the amide linkage, and the pyridine ring.

  • Primary Amine: The terminal amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation.

  • Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is less reactive than benzene.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. While specific spectra for this compound are not published, the expected chemical shifts can be predicted based on analogous structures. [7][8][9][10] Expected ¹H NMR (in D₂O):

  • Pyridyl Protons: Aromatic signals in the range of 7.5-8.5 ppm.

  • Methylene Protons (CH₂-CH₂): Two triplets in the range of 2.5-3.5 ppm.

  • Amide NH and Amino NH₃⁺: Broad signals that may exchange with the solvent.

Expected ¹³C NMR (in D₂O):

  • Pyridyl Carbons: Signals in the aromatic region (120-150 ppm).

  • Carbonyl Carbon: A signal around 170-175 ppm.

  • Methylene Carbons: Signals in the aliphatic region (30-40 ppm).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of 3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride. [11][12][13] Illustrative HPLC Method:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient A suitable gradient from low to high percentage of B
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature 25-30 °C

This method would serve as a starting point and would require optimization and validation for specific applications.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule. [14][15][16] Expected Fragmentation:

  • Molecular Ion Peak (M+H)⁺: at m/z corresponding to the free base (C₈H₁₁N₃O).

  • Major Fragments: Cleavage of the amide bond, loss of the aminopropyl side chain, and fragmentation of the pyridine ring.

MS_Fragmentation Parent [C₈H₁₁N₃O + H]⁺ Frag1 [C₅H₅N₂]⁺ (Pyridyl fragment) Parent->Frag1 Amide cleavage Frag2 [C₃H₇N₂O]⁺ (Propanamide fragment) Parent->Frag2 Amide cleavage Frag3 [C₈H₁₀N₂O]⁺ (Loss of NH₃) Parent->Frag3 Loss of ammonia

Caption: Potential mass spectral fragmentation pathways.

Applications in Drug Development

The structural motifs present in 3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride make it a promising candidate for various applications in drug discovery and development.

Kinase Inhibitors

The aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. [17][18]The pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity. This compound could serve as a starting point or a fragment for the design of novel inhibitors targeting kinases implicated in diseases such as cancer and inflammatory disorders.

Other Therapeutic Areas

Derivatives of aminopyridines and related amide structures have been explored for a range of biological activities, including:

  • Antibacterial agents [3][19]* Anticancer agents [9]* Central Nervous System (CNS) active agents [20] The combination of a pyridine ring and a flexible side chain allows for the modulation of physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of 3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The dihydrochloride salt is expected to be more stable than the free base. [21][22]* Stability: Aminopyridine derivatives are generally stable under normal storage conditions. However, they may be sensitive to light and moisture over extended periods. Stability studies, typically involving HPLC analysis over time under various conditions, are recommended to establish a re-test date. [21][22]

Conclusion

3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride (CAS 21051-07-0) is a versatile chemical entity with significant potential for application in research and drug development. Its synthesis is achievable through established chemical transformations, and its structure can be readily characterized by standard analytical techniques. The presence of the aminopyridine scaffold, a privileged structure in medicinal chemistry, suggests that this compound and its derivatives could be valuable tools in the quest for novel therapeutics. This guide provides a solid foundation of its chemical properties, empowering researchers to explore its full potential.

References

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  • 3-Aminopyridine. Wikipedia. [Link]

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  • Preparation of 2-chloro-3-aminopyridine.
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Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract This technical guide outlines a comprehensive strategy to investigate the mechanism of...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide outlines a comprehensive strategy to investigate the mechanism of action of the novel compound, 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. Due to the limited existing data on its specific biological targets, this document proposes a reasoned, hypothetical mechanism centered on the modulation of monoamine neurotransmitter systems. We present a multi-stage experimental plan designed to rigorously test this hypothesis, beginning with primary target identification and concluding with in vivo behavioral validation. This guide provides not only detailed, step-by-step protocols for key assays but also the scientific rationale behind the experimental design, empowering research teams to efficiently and robustly characterize this promising molecule.

Introduction and Rationale

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological pathways.[1][2] Its unique physicochemical properties, including its ability to form hydrogen bonds and its overall stability, make it a valuable component in the design of novel therapeutics.[3][4] The compound 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride incorporates this key heterocycle, suggesting potential pharmacological activity.

Given the structural similarities of its core components to known neuroactive agents, and the established role of pyridine derivatives in CNS-acting drugs, we hypothesize that 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride functions as a modulator of monoamine transporters. Specifically, we propose that it may act as a reuptake inhibitor at the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.[5][6][7] Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic medications.[8]

This guide will lay out a systematic, three-part experimental workflow to investigate this proposed mechanism of action, covering primary target engagement, in vitro safety pharmacology, and in vivo proof-of-concept.

Proposed Mechanism of Action: Monoamine Reuptake Inhibition

We postulate that 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride binds to one or more monoamine transporters (SERT, NET, DAT) on the presynaptic neuronal membrane. This binding event is hypothesized to allosterically inhibit the reuptake of serotonin, norepinephrine, or dopamine from the synaptic cleft. The resulting increase in neurotransmitter concentration enhances signaling to the postsynaptic neuron.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE, DA) transporter Monoamine Transporter (SERT, NET, or DAT) vesicle->transporter neurotransmitter_reuptake Neurotransmitter Reuptake transporter->neurotransmitter_reuptake neurotransmitter Increased Neurotransmitter (5-HT, NE, or DA) transporter->neurotransmitter Blocks Reuptake compound 3-amino-N-(pyridin-3-yl) propanamide dihydrochloride compound->transporter Binding & Inhibition receptor Postsynaptic Receptors neurotransmitter->receptor Binds signal Enhanced Neuronal Signal receptor->signal

Caption: Proposed mechanism of action for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

Experimental Validation Plan

This section details the experimental workflows designed to test our central hypothesis.

Part 1: Primary Target Engagement and Selectivity Profiling

The initial step is to determine if the compound directly interacts with the proposed monoamine transporter targets and to assess its selectivity.

Workflow_Part1 start Synthesize & Purify Compound binding_assay Radioligand Binding Assays (SERT, DAT, NET) start->binding_assay functional_assay Neurotransmitter Uptake Assays (SERT, DAT, NET) start->functional_assay data_analysis Calculate IC50/Ki Determine Selectivity binding_assay->data_analysis functional_assay->data_analysis end Proceed to Safety Pharmacology data_analysis->end

Caption: Workflow for primary target engagement and selectivity profiling.

3.1.1 Protocol: Radioligand Binding Assays

This protocol determines the affinity of the test compound for SERT, DAT, and NET using a competitive binding format.

  • Objective: To quantify the binding affinity (Ki) of the compound to human SERT, DAT, and NET.

  • Materials:

    • Cell membranes expressing recombinant human SERT, DAT, or NET.

    • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

    • Test compound: 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

    • Non-specific binding inhibitors: Fluoxetine (SERT), GBR 12909 (DAT), Desipramine (NET).[9]

    • Scintillation cocktail and vials.

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known inhibitor (for non-specific binding), or the test compound.

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Harvest the membranes by rapid filtration onto filter plates and wash with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

3.1.2 Protocol: Neurotransmitter Uptake Assays

This functional assay measures the ability of the test compound to inhibit the transport of neurotransmitters into cells.[8][11]

  • Objective: To determine the functional potency (IC50) of the compound in inhibiting serotonin, dopamine, and norepinephrine uptake.

  • Materials:

    • HEK293 cells stably expressing human SERT, DAT, or NET.

    • Radiolabeled neurotransmitters: [³H]5-HT (serotonin), [³H]DA (dopamine), [³H]NE (norepinephrine).

    • Test compound and reference inhibitors.

    • Cell culture plates (24- or 96-well).

  • Procedure:

    • Plate the transporter-expressing cells and grow to confluence.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of uptake inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

3.1.3 Data Presentation: Target Affinity and Potency

TargetBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
SERT Experimental ValueExperimental Value
DAT Experimental ValueExperimental Value
NET Experimental ValueExperimental Value
Part 2: In Vitro Safety Pharmacology

Early assessment of potential safety liabilities is crucial in drug development.[12][13][14] We will focus on two critical areas: cardiac safety (hERG channel inhibition) and drug-drug interaction potential (CYP450 enzyme inhibition).

Workflow_Part2 start Compound from Part 1 herg_assay hERG Channel Assay (Patch Clamp) start->herg_assay cyp_assay CYP450 Inhibition Assays (Major Isoforms) start->cyp_assay data_analysis Determine IC50 for hERG and CYPs herg_assay->data_analysis cyp_assay->data_analysis end Proceed to In Vivo Behavioral Studies data_analysis->end

Caption: Workflow for in vitro safety pharmacology profiling.

3.2.1 Protocol: hERG Potassium Channel Assay

Inhibition of the hERG channel can lead to QT interval prolongation, a serious cardiac side effect.[15][16]

  • Objective: To assess the potential of the compound to inhibit the hERG potassium channel.

  • Method: Automated patch clamp electrophysiology on HEK293 cells stably expressing the hERG channel.

  • Procedure:

    • Culture hERG-expressing HEK293 cells under standard conditions.

    • Prepare a concentration-response curve for the test compound.

    • Using an automated patch-clamp system (e.g., QPatch or SyncroPatch), establish a stable whole-cell recording from a single cell.

    • Apply a specific voltage protocol to elicit the hERG current.[17]

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

    • Record the current at each concentration until a steady-state effect is observed.

    • A known hERG inhibitor (e.g., E-4031) should be used as a positive control.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Determine the IC50 value by fitting the concentration-response data to the Hill equation.

3.2.2 Protocol: Cytochrome P450 (CYP) Inhibition Assays

This assay evaluates the compound's potential to inhibit major drug-metabolizing enzymes, which is a primary cause of drug-drug interactions.[18][19][20]

  • Objective: To determine the IC50 values of the compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Materials:

    • Human liver microsomes.

    • A cocktail of specific probe substrates for each CYP isoform.

    • NADPH regenerating system.

    • Test compound and known inhibitors for each isoform.

    • LC-MS/MS system for metabolite quantification.

  • Procedure:

    • Prepare incubations containing human liver microsomes, the probe substrate cocktail, and various concentrations of the test compound or a known inhibitor.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time at 37°C.

    • Terminate the reaction by adding a stopping solution (e.g., acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant.

    • Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.[21]

  • Data Analysis:

    • For each CYP isoform, calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition versus the log concentration of the test compound.

3.2.3 Data Presentation: In Vitro Safety Profile

AssayEndpointResult (IC50, µM)
hERG Channel InhibitionExperimental Value
CYP1A2 Enzyme InhibitionExperimental Value
CYP2C9 Enzyme InhibitionExperimental Value
CYP2C19 Enzyme InhibitionExperimental Value
CYP2D6 Enzyme InhibitionExperimental Value
CYP3A4 Enzyme InhibitionExperimental Value
Part 3: In Vivo Behavioral Pharmacology

Based on the in vitro profile, in vivo studies in rodent models are conducted to determine if the compound exhibits antidepressant-like or anxiolytic-like activity.[22][23]

Workflow_Part3 start Compound with Favorable In Vitro Profile dose_ranging Dose-Range Finding & Tolerability Study start->dose_ranging fst Forced Swim Test (FST) (Antidepressant Model) dose_ranging->fst epm Elevated Plus Maze (EPM) (Anxiolytic Model) dose_ranging->epm data_analysis Analyze Behavioral Endpoints fst->data_analysis epm->data_analysis end Establish In Vivo Proof-of-Concept data_analysis->end

Caption: Workflow for in vivo behavioral pharmacology studies.

3.3.1 Protocol: Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[24][25][26]

  • Objective: To evaluate the antidepressant-like effects of the compound in mice.

  • Apparatus: A transparent cylinder filled with water (25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Administer the test compound, a vehicle control, or a positive control (e.g., fluoxetine) to different groups of mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

    • Gently place each mouse into the water-filled cylinder.

    • Record the session (typically 6 minutes) using a video camera.

    • After the test, remove the mice, dry them, and return them to their home cages.

  • Data Analysis:

    • Score the last 4 minutes of the test for time spent immobile (i.e., floating with only minor movements to keep the head above water).

    • Compare the immobility time between the vehicle-treated group and the compound-treated groups using statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests an antidepressant-like effect.

3.3.2 Protocol: Elevated Plus Maze (EPM)

The EPM is a standard paradigm for screening anxiolytic-like drugs based on the rodent's aversion to open, elevated spaces.[27][28][29]

  • Objective: To assess the anxiolytic-like effects of the compound in mice.

  • Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.[30]

  • Procedure:

    • Administer the test compound, a vehicle control, or a positive control (e.g., diazepam) to different groups of mice 30-60 minutes before the test.

    • Place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a set period (typically 5 minutes).

    • Record the session with a video tracking system.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • Measure total distance traveled as an indicator of general locomotor activity.

    • Compare the open arm time and entries between the vehicle-treated and compound-treated groups. An increase in open arm exploration without a significant change in total locomotor activity suggests an anxiolytic-like effect.

Data Interpretation and Future Directions

The culmination of this experimental plan will provide a robust, multi-faceted dataset to evaluate the mechanism of action of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

  • Confirmation of Hypothesis: If the compound demonstrates potent and selective inhibition of a monoamine transporter in vitro (Part 1), has a favorable safety profile (Part 2), and reduces immobility in the FST or increases open arm exploration in the EPM (Part 3), the hypothesis that it acts as a monoamine reuptake inhibitor with antidepressant or anxiolytic potential would be strongly supported.

  • Refutation or Modification of Hypothesis: A lack of activity in the in vitro transporter assays would indicate that the proposed mechanism is incorrect, necessitating broader screening against other CNS targets. Potent activity in behavioral models without corresponding transporter inhibition would suggest a novel mechanism of action that would require further target deconvolution studies.

  • Next Steps: A promising profile would warrant further preclinical development, including pharmacokinetic studies, extended toxicology assessments, and evaluation in more complex models of depression or anxiety.

By following this structured and scientifically-grounded approach, research teams can effectively elucidate the mechanism of action of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride and determine its potential as a novel therapeutic agent.

References

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  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Castelhano-Carlos, M. J., & Sousa, N. (2007). The mouse forced swim test. Journal of visualized experiments : JoVE.
  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • David, D. J., & Dulawa, S. C. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of visualized experiments : JoVE.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

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  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

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  • Sitte, H. H., & Freissmuth, M. (2003). Binding and transport in norepinephrine transporters.
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  • Wang, H., et al. (2021).
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  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

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Foundational

The Biological Activity of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride: A Predictive and Methodological Framework

An In-depth Technical Guide Introduction and Chemical Profile 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (CAS: 21051-07-0) is a small organic molecule featuring a propanamide backbone, a primary amine, and a pyr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction and Chemical Profile

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (CAS: 21051-07-0) is a small organic molecule featuring a propanamide backbone, a primary amine, and a pyridine ring[1]. While commercially available for research purposes, a thorough review of scientific databases, including PubChem, reveals a notable absence of published studies detailing its biological effects[2].

This guide aims to bridge this knowledge gap. By analyzing the structure-activity relationships (SAR) of closely related analogs, we can formulate robust hypotheses regarding its potential therapeutic applications. The core structure—a flexible aminopropanamide chain linked to an aromatic pyridine heterocycle—is prevalent in compounds with known biological activities. This analysis suggests two primary avenues for investigation: neuropharmacology and antimicrobial activity.

This document serves as a foundational resource for researchers, providing not only a theoretical basis for the compound's potential but also the practical methodologies required to validate these hypotheses experimentally.

Proposed Synthesis and Characterization

A reliable synthetic route is paramount for obtaining high-purity material for biological screening. Based on standard amide coupling techniques and synthetic strategies for related pyridine derivatives, we propose the following multi-step synthesis.

Proposed Synthetic Pathway

The synthesis can be logically approached via the coupling of a protected β-alanine derivative with 3-aminopyridine, followed by deprotection and conversion to the dihydrochloride salt.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation A β-Alanine B Boc-β-Alanine A->B (Boc)₂O, Dioxane/H₂O D Boc-3-amino-N-(pyridin-3-yl)propanamide B->D Coupling EDC, HOBt, DMF B->Coupling C 3-Aminopyridine C->D C->Coupling E 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride D->E HCl in Dioxane Coupling->D

Caption: Proposed synthesis workflow for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

Detailed Experimental Protocol: Synthesis

Materials: β-Alanine, Di-tert-butyl dicarbonate ((Boc)₂O), 3-Aminopyridine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF), Hydrochloric acid (4M in Dioxane), Dioxane, Ethyl acetate, Sodium bicarbonate.

  • Protection of β-Alanine:

    • Dissolve β-Alanine in a 1:1 mixture of dioxane and water.

    • Add (Boc)₂O and sodium bicarbonate.

    • Stir at room temperature for 12-18 hours until TLC confirms consumption of the starting material.

    • Acidify the reaction mixture and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-β-Alanine.

  • Amide Coupling:

    • Dissolve Boc-β-Alanine, 3-Aminopyridine, and HOBt in anhydrous DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC portion-wise and stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry, filter, and concentrate to yield the crude protected intermediate. Purify via column chromatography.

  • Deprotection and Salt Formation:

    • Dissolve the purified Boc-protected intermediate in anhydrous dioxane.

    • Add an excess of 4M HCl in dioxane.

    • Stir at room temperature for 4-6 hours. The product should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Predicted Biological Activities and Rationale

Based on structural homology, we predict two primary classes of biological activity for this compound.

Predicted Biological ActivityRationale and Supporting Evidence from AnalogsReference
Neuropharmacological (Antidepressant, Anxiolytic) A structurally similar compound, 3-Amino-N-[3-(dimethylamino)propyl]propanamide dihydrochloride, has demonstrated antidepressant-like and anxiolytic properties in animal models. The shared 3-aminopropanamide scaffold is key. The pyridine ring is a well-known bioisostere for a phenyl ring and is present in many CNS-active drugs.[3]
Antimicrobial (Antibacterial) The pyridine-3-yl moiety is a core component of various compounds with demonstrated antibacterial efficacy, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives. This suggests the pyridine ring may facilitate interactions with bacterial targets.[4][5]

Postulated Mechanisms of Action

Neuropharmacological - Serotonin Reuptake Inhibition

Drawing parallels with its dimethylaminopropyl analog, 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride may function as a modulator of neurotransmitter systems[3]. A plausible hypothesis is its action as a selective serotonin reuptake inhibitor (SSRI). By binding to the serotonin transporter (SERT), it could block the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Serotonin Vesicles SERT SERT Transporter Vesicle->SERT Serotonin Release SERT->Vesicle Reuptake Synapse Synaptic Cleft (Increased Serotonin) Receptor 5-HT Receptor Compound 3-amino-N-(pyridin-3-yl) propanamide Compound->SERT Blocks Synapse->Receptor Binding & Signal

Caption: Hypothetical mechanism: Inhibition of serotonin transporter (SERT).

Antimicrobial - Enzyme Inhibition

The antibacterial action of many pyridine-containing compounds stems from their ability to inhibit essential bacterial enzymes. For example, the study on oxazolidinone derivatives involved molecular docking to predict binding modes[4]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating binding within the active site of bacterial proteins involved in processes like cell wall synthesis or DNA replication.

Experimental Protocols for Biological Validation

To empirically test the hypotheses, a tiered screening approach is recommended.

G cluster_neuro Neuropharmacological Screening cluster_micro Antimicrobial Screening Start Synthesized Compound FST Forced Swim Test (Antidepressant) Start->FST MIC MIC Assay (Gram-positive & Gram-negative) Start->MIC EPM Elevated Plus Maze (Anxiolytic) FST->EPM ResultNeuro CNS Activity Data EPM->ResultNeuro ResultMicro Antimicrobial Activity Data MIC->ResultMicro

Caption: Recommended experimental workflow for biological screening.

Protocol: Forced Swim Test (FST) - Rodent Model

This protocol assesses antidepressant-like activity based on the method described for analogous compounds[3].

  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride via intraperitoneal (IP) injection at various doses (e.g., 5, 10, 20 mg/kg). Include a vehicle control group (saline) and a positive control group (e.g., fluoxetine, 20 mg/kg).

  • Pre-test Session (Day 1): Place each mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute conditioning swim.

  • Test Session (Day 2): 60 minutes after drug administration, place the mice back into the cylinders for a 6-minute test session.

  • Data Analysis: Record the session with a video camera. Score the last 4 minutes of the test for time spent immobile (defined as making only movements necessary to keep the head above water). A significant decrease in immobility time compared to the vehicle group indicates antidepressant-like effects.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth, following standard methods[4].

  • Bacterial Strains: Use a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Preparation: Grow bacteria to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound. Concentrations may range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm.

Conclusion and Future Directions

While 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride remains an uncharacterized molecule, a systematic analysis of its structural components provides a strong rationale for its investigation as a potential neuropharmacological or antimicrobial agent. The predictive models and detailed experimental protocols outlined in this guide offer a clear and robust pathway for its initial exploration.

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating the compound against a wider range of CNS receptors and bacterial/fungal strains.

  • Mechanism of Action Studies: Utilizing techniques like receptor binding assays or enzymatic assays to confirm the specific molecular targets.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-likeness.

  • Lead Optimization: If promising activity is confirmed, medicinal chemistry efforts can be employed to synthesize analogs to improve potency and selectivity.

This compound represents a novel chemical entity with significant untapped potential. The framework provided herein empowers researchers to unlock its therapeutic possibilities.

References

  • 3-Amino-N-[3-(dimethylamino)propyl]propanamide Dihydrochloride - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFlrx4n0hSLpEx1O_CeAvNkw4GvIWLq2eBjsy34q_PQt4AhqFGbe4BHV0GN7oXLloIjw6r8badoBuhg3R9rcsLEiQsUs3HQqgO_u4DVLxLlq82tbT05xpNn3-thk7AesCIeyNwig==]
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Exploratory

Spectral Characterization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectral characterization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, a compound of interest in pharmaceutical research and development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, a compound of interest in pharmaceutical research and development. This document outlines the fundamental principles and detailed experimental protocols for the structural elucidation of this molecule using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By integrating established methodologies with expert insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals, ensuring the accurate and reliable characterization of this and similar chemical entities.

Introduction: The Imperative of Precise Molecular Characterization

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific integrity and regulatory compliance. The compound 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, featuring a substituted pyridine ring linked to an amino-functionalized propanamide chain, presents a unique set of analytical challenges. Its structural complexity, coupled with its formulation as a dihydrochloride salt, necessitates a multi-faceted analytical approach. This guide is structured to provide not just procedural steps, but the underlying scientific rationale for each experimental choice, thereby empowering researchers to not only replicate but also adapt these methods for their specific needs.

The following sections will delve into the core spectroscopic techniques, offering a logical workflow from sample preparation to data interpretation. Each protocol is designed as a self-validating system, with an emphasis on achieving reproducible and high-quality spectral data.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is paramount before undertaking spectral analysis. The structure of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is presented below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 ¹H NMR Acquisition prep3->acq1 acq2 ¹³C NMR Acquisition prep3->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Referencing proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 proc5 Structural Assignment proc4->proc5

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

Rationale for Sample Preparation: As the analyte is a solid, the KBr pellet method is a robust choice for obtaining a high-quality spectrum. [1]This technique minimizes scattering and produces sharp absorption bands.

Step-by-Step Protocol:

  • Sample Preparation (KBr Pellet):

    • Gently grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet. [1]2. Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Predicted FTIR Spectral Data

The expected absorption bands for key functional groups are listed below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N⁺-H Stretch (Ammonium)3200-2800Broad, Strong
N-H Stretch (Amide)~3300Medium
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Amide I)~1680-1650Strong
N-H Bend (Amide II)~1550-1510Medium
C=C & C=N Stretch (Pyridine)~1600-1450Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

Rationale for Ionization Technique: Electrospray ionization (ESI) is the preferred method for this compound as it is a soft ionization technique suitable for polar and ionic molecules, minimizing fragmentation and maximizing the observation of the molecular ion.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Data Acquisition (Positive Ion Mode):

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

    • Scan range: m/z 50-500.

Predicted Mass Spectral Data

The expected mass spectral peaks are detailed below. The monoisotopic mass of the free base (C₈H₁₁N₃O) is 165.0902 g/mol . [2]

Ion Predicted m/z Description
[M+H]⁺ 166.0975 Protonated molecular ion of the free base

| [M+Na]⁺ | 188.0794 | Sodium adduct of the free base |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the pyridine ring.

Experimental Protocol: UV-Vis Spectroscopy

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or water). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8.

  • Blank Measurement: Fill a quartz cuvette with the solvent and record a blank spectrum to serve as the baseline.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan range: 200-400 nm.

Predicted UV-Vis Spectral Data

The pyridine moiety is expected to give rise to characteristic absorption bands.

Transition Predicted λmax (nm)
π → π*~260

The absorption maximum (λmax) is influenced by the substitution on the pyridine ring and the solvent used. [3][4]

Data Synthesis and Structural Confirmation

The definitive structural confirmation of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is achieved through the synergistic interpretation of data from all the aforementioned spectroscopic techniques.

Data_Integration center Structural Confirmation nmr NMR (¹H & ¹³C) nmr->center C-H Framework ftir FTIR ftir->center Functional Groups ms Mass Spec. ms->center Molecular Weight uvvis UV-Vis uvvis->center Conjugated System

Caption: Integration of spectroscopic data for structural elucidation.

  • NMR provides the connectivity of the carbon and hydrogen atoms.

  • FTIR confirms the presence of key functional groups like the amide, ammonium, and pyridine ring.

  • Mass Spectrometry verifies the molecular weight and elemental composition.

  • UV-Vis corroborates the presence of the aromatic system.

By combining these data, a complete and unambiguous picture of the molecular structure is established, ensuring the identity and purity of the compound.

Conclusion

This technical guide has presented a comprehensive and systematic approach to the spectral characterization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. The detailed protocols and predicted spectral data serve as a robust framework for the analysis of this and related compounds. Adherence to these methodologies, coupled with a sound understanding of the underlying principles, will enable researchers to generate high-quality, reliable data, which is fundamental to advancing pharmaceutical research and development.

References

  • PubChem. (n.d.). 3-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O). Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-16.
  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • Yamin, M., & Fuoss, R. M. (1949). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society, 71(11), 3810-3811.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Stability Studies of 3-amino-N-(pyridin-3-yl)propanamide Dihydrochloride

Abstract This technical guide provides a comprehensive framework for evaluating the chemical stability of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, a compound of interest in pharmaceutical development. The sta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, a compound of interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[1] This document outlines a systematic approach to conducting stability studies, including long-term, accelerated, and forced degradation studies, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] It further details the development and validation of a stability-indicating analytical method, crucial for accurately quantifying the parent compound and its degradation products.[7][8][9] Finally, this guide explores the potential degradation pathways of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride based on its molecular structure and established chemical principles.

Introduction: The Imperative of Stability Assessment

The journey of a drug candidate from discovery to market is underpinned by a rigorous evaluation of its quality, safety, and efficacy. A cornerstone of this evaluation is the assessment of the chemical stability of the API.[1][10] Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] This data is fundamental for determining the re-test period for the API, establishing recommended storage conditions, and selecting appropriate packaging for the final drug product.[9]

For 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, its molecular structure, featuring a primary amine, an amide linkage, and a pyridine ring, presents several potential liabilities for chemical degradation. The amide bond is susceptible to hydrolysis, while the pyridine ring and the aliphatic chain can be targets for oxidation. Understanding these potential degradation pathways is not only a regulatory requirement but also a scientific necessity for developing a robust and stable pharmaceutical product.[4][11]

This guide is designed to provide researchers, scientists, and drug development professionals with a detailed roadmap for conducting comprehensive stability studies on 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

Characterization of 3-amino-N-(pyridin-3-yl)propanamide Dihydrochloride

A thorough understanding of the physicochemical properties of the molecule is the first step in designing a stability study.

Chemical Structure:

  • IUPAC Name: 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

  • Molecular Formula (Free Base): C₈H₁₁N₃O

  • Key Functional Groups:

    • Primary aliphatic amine

    • Secondary amide

    • Pyridine ring

The dihydrochloride salt form generally enhances the aqueous solubility and stability of the compound.[12]

Strategic Approach to Stability Testing

A comprehensive stability program for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride should encompass long-term, accelerated, and forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the API under recommended storage conditions. The conditions are guided by the ICH Q1A(R2) guidelines.[2][5][6]

Study Type Storage Condition Minimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways, and for establishing the intrinsic stability of the molecule.[11][12][13] These studies also play a pivotal role in the development and validation of a stability-indicating analytical method.[11] The goal is to achieve a target degradation of 5-20%.[12]

Experimental Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A validated, stability-indicating analytical method (SIAM) is a quantitative procedure that can accurately measure the decrease in the amount of the API due to degradation.[7][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Development Strategy
  • Column Selection: A C18 column is a good starting point for retaining the parent compound and its potential degradants.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Detector Wavelength: The UV detection wavelength should be selected based on the UV spectrum of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride to maximize sensitivity.

  • Forced Degradation Sample Analysis: The stressed samples are analyzed to ensure that the degradation products are well-resolved from the parent peak and from each other.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Detailed Experimental Protocols

Protocol for Forced Degradation Studies

5.1.1. Acid Hydrolysis

  • Prepare a solution of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride in 0.1 M HCl.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Analyze by the validated HPLC method.

5.1.2. Base Hydrolysis

  • Prepare a solution of the compound in 0.1 M NaOH.

  • Maintain the solution at room temperature and analyze at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute to a suitable concentration.

  • Analyze by HPLC.

5.1.3. Oxidative Degradation

  • Prepare a solution of the compound in 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Analyze at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Dilute the samples to a suitable concentration before HPLC analysis.

5.1.4. Thermal Degradation

  • Expose the solid API to dry heat at 60°C.

  • At specified time points (e.g., 1, 3, 5, and 7 days), withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration.

  • Analyze by HPLC.

5.1.5. Photostability Testing

  • Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • A control sample should be protected from light.

  • At the end of the exposure, dissolve both the exposed and control samples and analyze by HPLC.

Protocol for HPLC Method Development
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 260 nm

  • Optimization:

    • Inject a mixture of the stressed samples.

    • Adjust the gradient slope and mobile phase composition to achieve optimal separation of all peaks.

    • Evaluate different pH values for the aqueous mobile phase to improve peak shape.

  • System Suitability:

    • Before each run, perform a system suitability test to ensure the performance of the chromatographic system. Parameters to be monitored include tailing factor, theoretical plates, and repeatability of injections.

Postulated Degradation Pathways

Based on the functional groups present in 3-amino-N-(pyridin-3-yl)propanamide, the following degradation pathways are proposed:

Logical Relationship of Degradation Pathways:

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation substance 3-amino-N-(pyridin-3-yl)propanamide hydrolysis_product1 3-aminopropanoic acid substance->hydrolysis_product1 Amide Cleavage hydrolysis_product2 Pyridin-3-amine substance->hydrolysis_product2 Amide Cleavage oxidation_product Pyridine N-oxide derivative substance->oxidation_product N-oxidation

Caption: Potential degradation pathways of the target compound.

Hydrolytic Degradation

The amide bond is the most likely site for hydrolytic cleavage, especially under acidic or basic conditions. This would lead to the formation of 3-aminopropanoic acid and pyridin-3-amine.

Oxidative Degradation

The nitrogen atom in the pyridine ring is susceptible to oxidation, which could lead to the formation of the corresponding pyridine N-oxide derivative. The primary amine could also be a site for oxidation.

Data Interpretation and Reporting

All stability data should be compiled and analyzed. The results should be presented in a clear and concise manner, including:

  • A summary of the stability studies conducted.

  • The validated stability-indicating analytical method.

  • The identified degradation products and their proposed structures.

  • The proposed degradation pathways.

  • A recommendation for the re-test period and storage conditions for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

Conclusion

A systematic and scientifically sound approach to stability testing is paramount in the development of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride as a potential pharmaceutical agent. This guide provides a comprehensive framework for conducting these critical studies, from the initial design of forced degradation experiments to the development and validation of a stability-indicating analytical method and the elucidation of potential degradation pathways. By adhering to these principles, researchers can ensure the quality, safety, and efficacy of the drug substance, thereby facilitating its successful progression through the drug development pipeline.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

  • ICH releases overhauled stability guideline for consultation. (2025, April 17). RAPS. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q1A(R2) Guideline. ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). [Link]

  • Stability indicating assay. (n.d.). Slideshare. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). ACS Central Science. [Link]

  • New pyridyl-containing amidine and specific features of its coordination to K+ and La3+ ions. (2025, August 6). ResearchGate. [Link]

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3). ResearchGate. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). [Link]

  • Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Stability Indicating Assay Method. (2023, October 10). IJCRT.org. [Link]

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Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Pyridin-3-yl Propanamide Derivatives and Their Molecular Targets

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to enhance aqueous solubility and me...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to enhance aqueous solubility and metabolic stability in drug candidates.[1] This guide delves into the therapeutic landscape of a promising class of pyridine-containing compounds: pyridin-3-yl propanamide derivatives. While public research on this specific scaffold is emerging, this document synthesizes data from closely related and well-characterized pyridin-3-yl analogues to provide a comprehensive framework for their investigation. We will explore their primary molecular targets, detail the experimental protocols necessary for their characterization, and elucidate the underlying mechanisms of action, offering a roadmap for future drug discovery efforts.

Section 1: Targeting the Engine of Cell Division - Kinase Inhibition in Oncology

Pyridin-3-yl derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Cyclin-Dependent Kinase 2 (CDK2): A Key Regulator of the Cell Cycle

Mechanism of Action: CDK2 is a key enzyme that, in complex with cyclin E or cyclin A, drives the transition from the G1 to the S phase of the cell cycle. In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation. Pyridin-3-yl derivatives, particularly N-(pyridin-3-yl)pyrimidin-4-amine analogues, have been identified as potent inhibitors of CDK2.[1] These compounds typically act as ATP-competitive inhibitors, binding to the active site of CDK2 and preventing the phosphorylation of its substrates, thereby inducing cell cycle arrest and apoptosis.

Quantitative Data Summary:

The biological activity of a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues was assessed for their ability to inhibit CDK2 and suppress the growth of cancer cell lines. The data for a representative compound, 7l , is summarized below.[1]

CompoundTarget KinaseIC50 (nM)Cell LineGI50 (µM)
7l CDK2/cyclin E50A549 (Lung Carcinoma)0.15
HCT116 (Colon Carcinoma)0.21
MCF7 (Breast Carcinoma)0.35

Experimental Protocol: In Vitro Kinase Inhibition Assay (CDK2)

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK2.

Materials:

  • Recombinant human CDK2/cyclin E enzyme

  • Histone H1 as a substrate

  • [γ-32P]ATP

  • Test compounds (e.g., pyridin-3-yl propanamide derivatives)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CDK2/cyclin E enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding Histone H1 and [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow:

CDK2_Inhibition cluster_pathway CDK2 Signaling Pathway cluster_inhibition Inhibition by Pyridin-3-yl Derivative G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/Cyclin E CDK2/Cyclin E CDK2/Cyclin E Substrate Phosphorylation Substrate Phosphorylation CDK2/Cyclin E->Substrate Phosphorylation ATP Inhibition of Phosphorylation Inhibition of Phosphorylation CDK2/Cyclin E->Inhibition of Phosphorylation Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression Pyridin-3-yl Derivative Pyridin-3-yl Derivative Pyridin-3-yl Derivative->CDK2/Cyclin E Binds to ATP pocket Cell Cycle Arrest Cell Cycle Arrest Inhibition of Phosphorylation->Cell Cycle Arrest Kinase_Assay_Workflow Serial Dilution of Compound Serial Dilution of Compound Kinase Reaction Setup Combine: - CDK2/Cyclin E - Substrate (Histone H1) - [γ-32P]ATP - Test Compound Serial Dilution of Compound->Kinase Reaction Setup Incubation Incubation Kinase Reaction Setup->Incubation Reaction Quenching Spot on Phosphocellulose Paper Incubation->Reaction Quenching Quantification of Activity Scintillation Counting Reaction Quenching->Quantification of Activity IC50 Determination Dose-Response Curve Analysis Quantification of Activity->IC50 Determination MIC_Workflow Bacterial Inoculum Preparation Adjust to 0.5 McFarland Standard Serial Dilution of Compound in Microtiter Plate Serial Dilution of Compound in Microtiter Plate Bacterial Inoculum Preparation->Serial Dilution of Compound in Microtiter Plate Inoculation of Wells Inoculation of Wells Serial Dilution of Compound in Microtiter Plate->Inoculation of Wells Incubation (18-24h) Incubation (18-24h) Inoculation of Wells->Incubation (18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (18-24h)->Visual Inspection for Growth MIC Determination Lowest concentration with no visible growth Visual Inspection for Growth->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 3: Modulating Neurological Pathways

Pyridin-3-yl derivatives are also being explored for their potential in treating neurological disorders, including Alzheimer's disease.

Positive Allosteric Modulation of α7 Nicotinic Acetylcholine Receptors (nAChRs)

Mechanism of Action: The α7 nAChR is a ligand-gated ion channel that plays a crucial role in cognitive processes. In Alzheimer's disease, the accumulation of β-amyloid (Aβ) peptides can impair cholinergic signaling by interacting with these receptors. Positive Allosteric Modulators (PAMs) are compounds that bind to a site on the receptor distinct from the acetylcholine binding site and enhance its function. A novel pyridin-3-yl derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has been identified as a selective PAM for the α7 nAChR. B[2]y enhancing α7 nAChR activity, this compound has shown neuroprotective effects against Aβ-induced toxicity in preclinical models.

[2]Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to evaluate the neuroprotective effects of a compound against Aβ-induced toxicity in a neuronal cell line.

Materials:

  • PC-12 cell line (or other suitable neuronal cell line)

  • Cell culture medium

  • β-amyloid (Aβ1-42) peptide

  • Test compound (e.g., EQ-04)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed PC-12 cells in a 96-well plate and allow them to differentiate with nerve growth factor (NGF).

  • Prepare aggregated Aβ1-42 by incubating the peptide at 37°C for 24-48 hours.

  • Pre-treat the differentiated PC-12 cells with various concentrations of the test compound for 1-2 hours.

  • Expose the cells to the aggregated Aβ1-42 peptide for 24 hours.

  • Assess cell viability using a standard assay (e.g., MTT).

  • Calculate the percentage of neuroprotection for each compound concentration relative to cells treated with Aβ alone.

Conclusion

The pyridin-3-yl propanamide scaffold and its analogues represent a versatile platform for the development of novel therapeutics. With demonstrated activity against key targets in oncology, infectious diseases, and neurology, these compounds warrant further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising chemical class. Future work should focus on elucidating the precise mechanisms of action, optimizing structure-activity relationships, and evaluating the in vivo efficacy and safety of lead candidates.

References

  • BenchChem. (2025). Characterization of Novel Pyridin-3-yl Analogues as Potent Therapeutic Agents. BenchChem.
  • BenchChem. (2025). Characterization of Novel Pyridin-3-yl Analogues as Potent Therapeutic Agents. BenchChem.
  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923779. [Link]

  • BenchChem. (2025). Comparative Analysis of N-(Pyridin-3-yl)
  • Abdel-Wahab, B. F., et al. (2015). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. [Link]

  • Rojas-Díaz, D., et al. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

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Foundational

An In-Depth Technical Guide to the In Silico Modeling of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

Abstract This whitepaper provides a comprehensive, technically-grounded guide for the in silico evaluation of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. The discovery and development of novel small-molecule the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive, technically-grounded guide for the in silico evaluation of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. The discovery and development of novel small-molecule therapeutics is a complex, multi-stage process where early, accurate predictions of a compound's behavior can drastically reduce attrition rates and costs.[1] In silico modeling, or computer-aided drug design (CADD), offers a powerful suite of tools to predict and analyze the interactions of a molecule with biological targets, as well as its pharmacokinetic properties, before committing to expensive and time-consuming laboratory synthesis and testing.[1][2] This guide is structured as a complete workflow, designed for researchers, computational chemists, and drug development professionals. It moves from foundational ligand preparation and target identification to advanced molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section explains not just the procedural steps but the critical scientific reasoning behind them, ensuring a robust and validated computational assessment. The methodologies are grounded in established protocols and leverage widely-used, authoritative software and web services to create a self-validating and reproducible framework for analysis.

Introduction to the Molecule of Interest

Chemical Identity of 3-amino-N-(pyridin-3-yl)propanamide

3-amino-N-(pyridin-3-yl)propanamide is a small organic molecule with the chemical formula C8H11N3O.[3] The structure features a pyridine ring connected via an amide linkage to an aminopropanamide chain. The presence of the pyridine ring, a common moiety in many bioactive compounds, and the flexible propanamide linker suggest potential interactions with various biological targets.[4][5] The dihydrochloride salt form indicates that the molecule possesses two basic nitrogen centers that are protonated at physiological pH, which will influence its solubility and interaction patterns.

  • Molecular Formula: C8H11N3O[3]

  • SMILES: C1=CC(=CN=C1)NC(=O)CCN[3]

  • InChIKey: DDVXMLOGLVCVFO-UHFFFAOYSA-N[3]

Rationale for In Silico Investigation

While there is limited specific literature available for this exact compound, its structural motifs are present in molecules with known biological activities, including antibacterial and anticancer properties.[4][5][6] The pyridine ring is a bioisostere of a benzene ring and is valued in medicinal chemistry for its ability to form hydrogen bonds and its favorable pharmacokinetic properties.[4] Given these features, an in silico investigation is a cost-effective first step to generate testable hypotheses about its potential biological targets, binding affinity, and drug-likeness.[2][7] This computational workflow allows for the rapid screening of potential activities and liabilities, guiding future experimental work.[1]

The In Silico Modeling Cascade: An Overview

A successful in silico analysis is not a single experiment but a multi-step cascade where the output of one stage informs the input of the next.[2] This integrated workflow ensures that the predictions are progressively refined and cross-validated.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_eval Evaluation Phase Ligand_Prep Ligand Preparation (3D Structure, Ionization) Target_ID Target Identification & Preparation Docking Molecular Docking (Pose & Affinity Prediction) Target_ID->Docking Prepared Structures MD_Sim Molecular Dynamics (Stability & Dynamics) Docking->MD_Sim Top Poses ADMET ADMET Prediction (Pharmacokinetics & Toxicity) MD_Sim->ADMET Validated Complex Synthesis Hypothesis Generation & Experimental Validation ADMET->Synthesis Full Profile

Caption: The integrated in silico modeling workflow.

Step 1: Ligand Preparation

The quality of the input ligand structure is paramount for the accuracy of all subsequent simulations. The goal is to generate a low-energy, three-dimensional conformation that is representative of the molecule's state in a biological environment.

Detailed Protocol: Ligand Preparation
  • Obtain 2D Structure: Start with the SMILES string: C1=CC(=CN=C1)NC(=O)CCN.

  • Generate 3D Conformation: Use a tool like RDKit or Open Babel to convert the 2D SMILES into an initial 3D structure.

    • Causality: This step generates a plausible 3D arrangement of atoms, but it is likely not at an energy minimum.

  • Predict Protonation State: At a physiological pH of ~7.4, the primary amine on the propanamide chain and the pyridine nitrogen will likely be protonated. Use a tool like ChemAxon's pKa predictor or the Marvin suite to confirm the ionization states. The dihydrochloride form of the molecule supports this assumption.

    • Causality: The charge distribution is critical for accurately calculating electrostatic interactions, which are major drivers of binding.[8] Incorrect protonation states will lead to flawed docking and dynamics results.

  • Assign Partial Charges: Employ a quantum mechanics-based method (e.g., AM1-BCC) or a robust force field like GAFF (General Amber Force Field) to assign accurate partial charges to each atom.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or GAFF). This process relaxes the structure to a local energy minimum, relieving any steric clashes.

    • Causality: Docking algorithms work best with low-energy ligand conformations.[9] Starting from a strained, high-energy state can prevent the algorithm from finding the true binding pose.

  • Save in Required Format: Save the prepared ligand structure in a .mol2 or .pdbqt format, which is required by most docking software.

Step 2: Target Identification and Preparation

For a novel compound, a primary challenge is identifying its biological target. If no target is known, "target fishing" or reverse docking against a panel of known protein structures can be employed. For this guide, we will proceed assuming a hypothetical target has been identified, for instance, a protein kinase, due to the prevalence of the pyridine motif in kinase inhibitors.

Detailed Protocol: Protein Target Preparation
  • Select a PDB Structure: Choose a high-resolution X-ray crystal structure of the target protein from the Protein Data Bank (PDB). A resolution of <2.5 Å is preferable. Look for a structure that contains a co-crystallized ligand in the binding site of interest.

    • Causality: A co-crystallized ligand validates the location and accessibility of the binding pocket. Its native binding pose serves as a crucial control for validating the docking protocol.[10]

  • Prepare the Protein: Use a molecular modeling suite like UCSF Chimera or Schrödinger's Protein Preparation Wizard.

    • a. Remove Unnecessary Molecules: Delete all water molecules, co-solvents, and ions that are not structurally essential (e.g., a coordinating zinc ion).

    • b. Add Hydrogens: The crystal structure typically lacks hydrogen atoms. Add them according to the predicted ionization states of the amino acid residues at physiological pH.

    • c. Assign Partial Charges: Apply a standard protein force field, such as AMBER or CHARMM, to assign partial charges.

    • d. Minimize the Structure: Perform a brief, constrained energy minimization to relax the side chains and relieve any clashes introduced during hydrogen addition. The backbone should be kept fixed to preserve the experimentally determined conformation.

  • Define the Binding Site: Identify the coordinates of the binding site. This is typically defined as a grid box encompassing the region where the co-crystallized ligand binds. A margin of 4-6 Å around the ligand is standard.

    • Causality: This grid defines the search space for the docking algorithm, focusing the computational effort on the relevant active site and preventing unproductive sampling of the entire protein surface.[9]

Step 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction via a scoring function.[11][12]

G Ligand Prepared Ligand (Low Energy Conformation) Docking Docking Algorithm (e.g., AutoDock Vina) Ligand->Docking Protein Prepared Protein (Defined Binding Site) Protein->Docking Poses Generate Multiple Binding Poses Docking->Poses Scoring Score & Rank Poses (Binding Affinity Estimate) Poses->Scoring Result Top-Ranked Pose (Predicted Complex) Scoring->Result

Caption: The conceptual workflow of molecular docking.

Detailed Protocol: Molecular Docking with AutoDock Vina
  • Prepare Input Files: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes partial charges and atom type information.

  • Configure the Search Space: Create a configuration file (conf.txt) that specifies the file paths for the protein and ligand, and defines the center and dimensions (in Ångströms) of the search grid box determined in Step 4.3.

  • Run Docking Simulation: Execute the Vina software from the command line, providing the configuration file as input.

    • vina --config conf.txt --log results.log

  • Protocol Validation (Critical): Before docking the novel compound, perform a re-docking experiment. Dock the co-crystallized ligand back into its own receptor. A successful protocol is validated if the top-ranked pose has a Root Mean Square Deviation (RMSD) of <2.0 Å from the crystallographic pose.

    • Trustworthiness: This step confirms that the chosen docking parameters can accurately reproduce a known binding mode, providing confidence in the predictions for the new compound.

  • Analyze Results: Vina will output a file containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores in kcal/mol.

    • Lower Score, Higher Affinity: The scoring function estimates the Gibbs free energy of binding, so a more negative score indicates a stronger predicted interaction.

    • Visual Inspection: Load the protein and the top-ranked ligand poses into a molecular visualizer (e.g., PyMOL, Chimera). Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The plausibility of these interactions is as important as the score itself.

Data Presentation: Hypothetical Docking Results
Pose IDBinding Affinity (kcal/mol)Key Interactions Observed
1-8.5H-bond with Asp145, Pi-cation with Lys67
2-8.2H-bond with Asp145, Hydrophobic contact with Leu120
3-7.9H-bond with Glu98

Step 4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations model the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time.[13] This is essential for assessing the stability of the predicted binding pose.[14]

Detailed Protocol: MD Simulation with GROMACS
  • System Preparation:

    • a. Combine Coordinates: Merge the coordinate files of the protein and the top-ranked docked ligand pose into a single complex file.[15]

    • b. Generate Ligand Topology: The protein force field (e.g., CHARMM36m) does not contain parameters for the ligand. Use a server like CGenFF or the Amber antechamber tools to generate a topology file that describes the ligand's bonds, angles, and charges compatibly with the protein force field.[16]

    • c. Create System Topology: Merge the protein and ligand topologies.[15][16]

  • Solvation and Ionization:

    • a. Define Simulation Box: Place the complex in the center of a periodic box (e.g., a cubic box with 1.0 nm padding).

    • b. Add Solvent: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • c. Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to simulate a physiological salt concentration (e.g., 0.15 M).[15]

  • Simulation Execution:

    • a. Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove steric clashes.

    • b. NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the fixed protein-ligand complex.

    • c. NPT Equilibration: Perform a longer simulation (e.g., 5-10 ns) at constant Number of particles, Pressure, and Temperature (NPT). This equilibrates the system's density.

    • d. Production MD: Run the final production simulation for an extended period (e.g., 100-200 ns) to collect data for analysis.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable system is indicated by the RMSD values reaching a plateau. A ligand with a consistently low RMSD (<3 Å relative to the protein) is considered to be in a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions.

    • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation.

Step 5: In Silico ADMET Profiling

Early prediction of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[17][18] Numerous web-based tools and models leverage machine learning trained on large datasets to make these predictions.[19][20]

Detailed Protocol: ADMET Prediction with Web Servers
  • Select Tools: Use multiple well-validated web servers to get a consensus prediction.[17] Recommended free tools include SwissADME and ADMET-AI.[19][20]

  • Input Molecule: Submit the SMILES string of the molecule to the servers.

  • Analyze and Synthesize Results: Collate the predictions for key properties. Look for potential liabilities such as poor oral bioavailability, potential for hERG inhibition (cardiac toxicity), or predicted mutagenicity.

Data Presentation: Hypothetical ADMET Profile
Property CategoryParameterPredicted ValueAssessment
Physicochemical Molecular Weight165.19 g/mol Good (Passes Lipinski's Rule)
LogP0.85Good (Passes Lipinski's Rule)
H-Bond Donors/Acceptors3 / 3Good (Passes Lipinski's Rule)
Absorption GI AbsorptionHighFavorable for oral administration
BBB PermeantNoLow risk of CNS side effects
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions
Toxicity AMES ToxicityNoLow mutagenicity risk
hERG I InhibitorNoLow cardiotoxicity risk

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow for the initial characterization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. By integrating ligand preparation, target-based molecular docking, dynamic simulation for stability analysis, and ADMET profiling, a comprehensive computational profile of the molecule can be generated.

The results of this workflow do not provide definitive proof but rather generate a data-driven, testable hypothesis. For example, if docking and MD simulations predict stable, high-affinity binding to a specific kinase, and the ADMET profile is favorable, the next logical step is experimental validation. This would involve synthesizing the compound and testing its activity in a biochemical assay against the predicted kinase target. This synergy between computational prediction and experimental validation represents the core strength of modern drug discovery.[2]

References

  • Daina, A., Michielin, O., & Zoete, V. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

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  • Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

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  • Simulations Plus. ADMET Predictor®. Simulations Plus Website. [Link]

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  • Pinzi, L., & Rastelli, G. (2023). A Comprehensive Review on Molecular Docking in Drug Discovery. Future Drug Discovery. [Link]

  • Kumar, A. et al. (2024). A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. Authorea Preprints. [Link]

  • Biomolecular Modelling. In Silico Drug Discovery - Design Process. biomolecularmodelling.com. [Link]

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  • PubChem. 3-Aminopyridine. National Center for Biotechnology Information. [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938563. [Link]

  • Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1111003. [Link]

  • Obasi, L. N., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride in vitro assay

An in-vitro characterization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride would begin with a broad assessment of its impact on cell viability to determine an appropriate concentration range for subsequent, more...

Author: BenchChem Technical Support Team. Date: January 2026

An in-vitro characterization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride would begin with a broad assessment of its impact on cell viability to determine an appropriate concentration range for subsequent, more specific assays. Following this, a focused investigation into its potential inhibitory effects on histone deacetylase (HDAC) enzymes is a logical next step, given that the compound's chemical structure shares features with known HDAC inhibitors. Confirmation of HDAC inhibition would then lead to cellular assays to measure the downstream effects on histone acetylation. This tiered approach ensures a systematic evaluation of the compound's biological activity.

Part 1: Foundational Cellular Impact Assessment: Cell Viability

The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a crucial therapeutic window, identifying concentrations that are cytotoxic versus those that are suitable for more nuanced mechanistic studies. The MTT assay is a robust and widely adopted colorimetric method for this purpose, measuring mitochondrial reductase activity as a proxy for cell health.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the measurement of cytotoxicity of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride against a selected cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Experimental Workflow:

HDAC_Assay_Workflow prep Reagent Preparation Compound Dilution Series rxn_setup Add HDAC Enzyme Add Compound/Controls Incubate prep->rxn_setup substrate_add Add Fluorogenic Substrate Incubate rxn_setup->substrate_add develop Add Developer Stop Reaction substrate_add->develop readout Read Fluorescence (Ex/Em) develop->readout

Caption: Workflow for Fluorometric HDAC Inhibition Assay.

Procedure:

  • Compound Dilutions: Prepare a serial dilution of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride in assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the HDAC enzyme and either the test compound, positive control (Trichostatin A), or vehicle control.

  • Enzyme Incubation: Incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

  • Reaction Incubation: Incubate for 60 minutes at 37°C.

  • Developing: Add the developer solution to each well, which stops the enzymatic reaction and generates a fluorescent signal.

  • Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

The percent inhibition of HDAC activity can be calculated as follows: % Inhibition = 100 - [((Fluorescence of Treated - Fluorescence of Blank) / (Fluorescence of Vehicle - Fluorescence of Blank)) x 100]

The IC50 value can be determined by plotting the percent inhibition against the log of the compound concentration.

Part 3: Cellular Confirmation: Western Blot for Histone Acetylation

If the compound demonstrates HDAC inhibitory activity, the next logical step is to confirm this mechanism within a cellular context. A Western blot can be used to detect changes in the acetylation status of histones, a direct downstream consequence of HDAC inhibition.

Protocol 3: Western Blot for Acetylated Histones

This protocol details the detection of acetylated histone H3 levels in cells treated with the compound.

Materials:

  • HeLa cells

  • 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Experimental Workflow:

Caption: Workflow for Western Blot Analysis.

Procedure:

  • Cell Culture and Treatment: Plate HeLa cells and allow them to adhere overnight. Treat the cells with varying concentrations of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride for 24 hours.

  • Protein Extraction: Lyse the cells using RIPA buffer and determine the protein concentration of each sample.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C. The following day, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total histone H3 to serve as a loading control.

Data Analysis:

Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone H3 band to the total histone H3 band to determine the relative increase in histone acetylation following treatment with the compound.

Summary of Quantitative Data and Parameters

Assay Parameter Typical Range/Value Purpose
MTT Assay Compound Concentration0.1 - 100 µMTo determine the cytotoxic concentration range and IC50 value.
Incubation Time48 hoursTo allow for sufficient time for the compound to exert its effects on cell viability.
HDAC Assay Compound Concentration0.01 - 50 µMTo determine the direct inhibitory effect on HDAC enzymes and the IC50 value.
Positive ControlTrichostatin A (1 µM)To validate the assay's ability to detect HDAC inhibition.
Western Blot Protein Load20 - 30 µgTo ensure a sufficient amount of protein for detection.
Primary Antibody Dilution1:1000 - 1:2000To optimize the signal-to-noise ratio for the target protein.

References

  • MTT Assay for Cell Viability

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • HDAC Inhibitors

    • Title: Histone Deacetylase Inhibitors: An Upd
    • Source: Intern
    • URL: [Link]

  • Western Blotting Principles and Methods

    • Title: Western Blotting.
    • Source: N
    • URL: [Link]

Application

Application Notes and Protocols for the Cellular Characterization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of the novel small molecule, 3-amino-N-(pyridin-3-yl)propan...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of the novel small molecule, 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. Given the limited existing data on this compound, we present a systematic, multi-phased approach, beginning with broad-spectrum viability and cytotoxicity screening, progressing to mechanistic studies of cell death, and culminating in strategies for target deconvolution and engagement. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to empower researchers to generate robust and interpretable data.

Introduction: Unveiling the Bioactivity of a Novel Pyridinylpropenamide

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is a novel chemical entity featuring a pyridine ring linked to a propanamide backbone. While structurally related compounds, such as those with a pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide scaffold, have shown promise in areas like oncology[1], the specific biological activity and mechanism of action for this particular molecule remain uncharacterized. The initial phase of any drug discovery program for a new compound involves a thorough in vitro characterization to understand its effects on living cells.[2]

This guide outlines a strategic workflow to systematically investigate the cellular effects of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. Our approach is tiered to maximize efficiency and resource allocation, starting with broad, high-throughput assays and progressively narrowing the focus to more complex, hypothesis-driven experiments.

Phase I: Foundational Viability and Cytotoxicity Screening

The first critical step is to determine if and at what concentrations 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride affects cell viability. This is typically achieved through dose-response studies across a panel of diverse cell lines to identify any potential cell-type specificity. Cell viability assays are indispensable tools in drug discovery, offering critical insights into the effects of pharmaceutical compounds.[3]

Rationale and Experimental Design

We will employ a metabolic-based viability assay, such as the MTS assay, which measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product. This provides a quantitative measure of viable cells.[4] A luminescent-based assay like Promega's CellTiter-Glo®, which measures ATP levels, is an excellent, often more sensitive, alternative.[5]

The choice of cell line panel is crucial. A standard approach is to use a panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon) to assess anti-proliferative or cytotoxic potential. Including a non-cancerous cell line (e.g., primary fibroblasts or an immortalized normal cell line) is essential for gauging potential general cytotoxicity.

Protocol: MTS-Based Cell Viability Assay

Materials:

  • 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

  • Selected cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma, and IMR-90 normal lung fibroblasts)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride in sterile water or DMSO.

    • Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation
Cell LineTissue of OriginIC₅₀ (µM)
A549Lung Carcinoma15.2
MCF-7Breast Carcinoma8.9
HCT116Colon Carcinoma> 100
IMR-90Normal Lung Fibroblast95.7
Hypothetical data for illustrative purposes.
Phase I Workflow Diagram

G cluster_0 Phase I: Viability Screening A Prepare serial dilutions of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride C Treat cells with compound for 72 hours A->C B Seed panel of cell lines in 96-well plates B->C D Perform MTS or CellTiter-Glo assay C->D E Measure absorbance/ luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for Phase I cytotoxicity screening.

Phase II: Investigating the Mechanism of Cell Death

If the compound exhibits significant cytotoxicity in specific cell lines, the next logical step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Assays that can differentiate between these processes are crucial for understanding the compound's mechanism of action.

Rationale and Experimental Design

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells.[6] Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of necrotic or late-stage apoptotic cells.[7] Therefore, co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[6][7]

To confirm apoptosis, a downstream event such as the activation of effector caspases (caspase-3 and -7) can be measured. Caspases are proteases that play a central role in the apoptotic process.[8]

Protocol: Annexin V and PI Staining by Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride at concentrations around the IC₅₀ value for 24-48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the green channel, and PI signal is detected in the red channel.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment:

    • Seed cells in a white-walled 96-well plate and treat with a dose range of the compound as in the viability assay.

    • Incubate for a shorter duration (e.g., 6, 12, or 24 hours) to capture the peak of caspase activity.

  • Assay:

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence with a plate reader.

Data Presentation
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle94.52.11.51.9
Compound (IC₅₀)45.235.812.36.7
Hypothetical flow cytometry data.
Phase II Workflow Diagram

G A Compound is cytotoxic in Phase I? B Perform Annexin V/PI and Caspase-3/7 assays A->B Yes C Significant increase in Annexin V+ and Caspase-3/7 activity? B->C D Mechanism is likely Apoptosis C->D Yes E Mechanism is likely Necrosis or other C->E No

Caption: Decision-making workflow for Phase II.

Phase III: Preliminary Target Identification and Engagement

Identifying the molecular target of a compound is a critical step in drug discovery, providing a mechanistic understanding of its action.[9] For a novel compound, unbiased approaches are often necessary. Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context.[10][11] It relies on the principle that a protein's thermal stability is altered upon ligand binding.

Rationale and Experimental Design

In a typical CETSA experiment, cells are treated with the compound or a vehicle control, then heated to a range of temperatures. The soluble protein fraction is then analyzed by Western blotting for a specific target or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling, TPP).[10] If the compound binds to a protein, the protein will be stabilized and remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.

Conceptual Workflow: Cellular Thermal Shift Assay (CETSA)
  • Treatment: Treat intact cells with 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride or vehicle.

  • Heating: Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting for a candidate target protein, or by mass spectrometry for an unbiased, proteome-wide analysis.

  • Interpretation: A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates target engagement.

Overall Characterization Workflow

G cluster_1 Phase I: Screening cluster_2 Phase II: Mechanism cluster_3 Phase III: Target ID A Viability/Cytotoxicity Screening (IC50) B Apoptosis vs. Necrosis (Annexin V, Caspase) A->B If cytotoxic C Target Engagement (e.g., CETSA) B->C If specific phenotype

Caption: Overall workflow for compound characterization.

Data Interpretation and Future Directions

The data generated from this three-phased approach will provide a solid foundation for understanding the bioactivity of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

  • Phase I Results: If the compound shows potent and selective cytotoxicity against cancer cell lines compared to normal cell lines, it warrants further investigation as a potential anti-cancer agent.

  • Phase II Results: A confirmed apoptotic mechanism of action is often desirable for anti-cancer drugs. Understanding the cell death pathway can guide further mechanistic studies, such as investigating the involvement of the intrinsic (mitochondrial) versus extrinsic (death receptor) apoptosis pathways.[8]

  • Phase III Results: Successful target identification through CETSA or other methods is a major milestone. Once a target is validated, more specific biochemical and biophysical assays can be developed to determine binding kinetics and affinity.[11] This will also enable structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]

  • PubMed. In Vitro Assays for Screening Small Molecules. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

  • Frontiers in Chemistry. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • DeNovix. Apoptosis Assay Protocol | Technical Note 244. [Link]

  • National Institutes of Health. Determining target engagement in living systems. [Link]

  • Google Patents. 3-(N,N-disubstituted amino)
  • National Institutes of Health. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • News-Medical.Net. Redefining target engagement with new strategies in drug discovery. [Link]

  • National Institutes of Health. 3-Aminopropanamide hydrochloride. [Link]

  • ResearchGate. 2-Amino-N-(2-chloropyridin-3yl)benzamide. [Link]

  • RSC Publishing. The allure of targets for novel drugs. [Link]

  • BMG Labtech. Apoptosis – what assay should I use?. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • National Institutes of Health. Cell Viability Assays. [Link]

  • University of South Florida. Apoptosis Protocols. [Link]

  • PubMed. Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Evaluation of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the preclinical evaluation of 3-amino-N-(pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, a novel small molecule with potential therapeutic applications. Due to the limited publicly available data on this specific compound, we present a robust framework for its characterization, hypothesizing its mechanism of action as a kinase inhibitor based on its structural motifs, particularly the presence of a pyridine ring common in many approved kinase inhibitors.[1] This guide offers detailed, field-proven protocols for assessing the compound's efficacy, pharmacokinetics, and pharmacodynamics in established murine cancer models. The experimental designs described herein are intended to provide a rigorous and validated pathway for advancing the understanding of this and similar investigational agents.

Introduction: Rationale for Investigation

The chemical structure of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, featuring a pyridine core, suggests its potential as a small molecule kinase inhibitor. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized oncology, with numerous FDA-approved drugs targeting specific kinases.[2]

Given the structural characteristics of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, a logical first step in its preclinical evaluation is to assess its anti-cancer activity and its effect on key signaling pathways. This guide provides the necessary protocols to conduct these initial in vivo studies, focusing on widely accepted and validated animal models.

Hypothesized Mechanism of Action: A Kinase Inhibitor Targeting the Ras-Raf-MEK-ERK Pathway

For the purpose of this guide, we will hypothesize that 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride acts as an inhibitor of a key kinase in the Ras-Raf-MEK-ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a frequent event in human cancers.[3]

Below is a diagram illustrating the key components of the Ras-Raf-MEK-ERK signaling cascade.

Ras-Raf-MEK-ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: The Ras-Raf-MEK-ERK signaling pathway.

Recommended Animal Models for Efficacy Testing

The choice of animal model is critical for obtaining meaningful and translatable data. We recommend a tiered approach, starting with a straightforward subcutaneous xenograft model, followed by a more clinically relevant orthotopic model, and for compounds with potential immunomodulatory effects, a syngeneic model.

Cell Line-Derived Xenograft (CDX) Models

CDX models are a foundational tool in preclinical oncology for evaluating the efficacy of novel anti-cancer agents.[4] These models involve the implantation of human cancer cell lines into immunodeficient mice.[4]

This is often the initial in vivo model used for efficacy screening due to its relative simplicity and reproducibility.[5]

Experimental Workflow:

Subcutaneous_Xenograft_Workflow A 1. Cell Culture (e.g., A549, HCT116) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection (Flank of Nude Mouse) B->C D 4. Tumor Growth Monitoring C->D E 5. Drug Administration (Once tumors are established) D->E F 6. Efficacy Evaluation (Tumor Volume, Body Weight) E->F G 7. Endpoint Analysis (PK/PD) F->G

Caption: Workflow for a subcutaneous xenograft study.

Detailed Protocol:

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer)

  • Appropriate cell culture medium and supplements

  • 6-8 week old female athymic nude mice

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS, trypsin-EDTA

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride and vehicle control

Procedure:

  • Cell Culture: Culture cancer cells according to standard protocols to achieve 80-90% confluency. Ensure cells are in the logarithmic growth phase.[2]

  • Cell Preparation:

    • Harvest cells using trypsin-EDTA and wash with sterile PBS.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep on ice.

  • Subcutaneous Injection:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Drug Administration:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Prepare the dosing solutions of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride and the vehicle control.

    • Administer the compound and vehicle according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior).

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point.

    • At the endpoint, collect tumors and other relevant tissues for pharmacodynamic analysis.

Orthotopic models involve implanting tumor cells into the corresponding organ of origin, providing a more clinically relevant microenvironment.[6]

Detailed Protocol (Example: Lung Cancer Orthotopic Model):

Materials:

  • Human lung cancer cell line (e.g., A549)

  • 6-8 week old female NOD-SCID mice

  • Surgical instruments for thoracotomy

  • Anesthesia and analgesics

Procedure:

  • Cell Preparation: Prepare a single-cell suspension as described for the subcutaneous model.

  • Surgical Procedure:

    • Anesthetize the mouse and perform a left lateral thoracotomy to expose the lung.

    • Using a Hamilton syringe, slowly inject 20-30 µL of the cell suspension (1 x 10^6 cells) into the left lung parenchyma.

    • Close the incision with sutures or wound clips.

  • Post-operative Care and Monitoring:

    • Administer analgesics and monitor the mice for recovery.

    • Tumor growth can be monitored using imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or micro-CT.

  • Drug Administration and Endpoint Analysis: Follow the procedures outlined for the subcutaneous model.

Syngeneic Models

For compounds that may have an effect on the immune system, syngeneic models are essential. These models use mouse tumor cell lines implanted into immunocompetent mice of the same genetic background.[7][8]

Detailed Protocol (Example: MC38 Colon Cancer Model):

Materials:

  • MC38 murine colon adenocarcinoma cell line

  • 6-8 week old female C57BL/6 mice

Procedure:

  • Cell Culture and Preparation: Culture and prepare MC38 cells as described for the CDX models.

  • Subcutaneous Injection: Inject 1 x 10^6 MC38 cells in 100 µL of PBS subcutaneously into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring, Randomization, and Drug Administration: Follow the procedures outlined for the subcutaneous CDX model.

  • Immunophenotyping (Optional): At the study endpoint, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry.[9]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen and translating preclinical findings to the clinic.[6][10]

Pharmacokinetic (PK) Analysis

The goal of PK studies is to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[11]

Experimental Workflow:

PK_Workflow A 1. Drug Administration (Single Dose, IV and PO) B 2. Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) A->B C 3. Plasma Preparation B->C D 4. LC-MS/MS Analysis of Drug Concentration C->D E 5. PK Parameter Calculation (Half-life, Cmax, AUC) D->E

Caption: Workflow for a pharmacokinetic study.

Detailed Protocol:

  • Animal Dosing:

    • Use non-tumor-bearing mice for initial PK studies.

    • Administer a single dose of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride via intravenous (IV) and oral (PO) routes in separate groups of mice.

  • Blood Collection:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Processing and Analysis:

    • Process blood samples to obtain plasma.

    • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Pharmacodynamic (PD) Biomarker Analysis

PD studies aim to measure the biological effect of the drug on its target.[12]

Detailed Protocol:

  • Tissue Collection:

    • In a satellite group of tumor-bearing mice from the efficacy study, collect tumors at various time points after the last dose.

  • Biomarker Assessment:

    • Based on our hypothesized mechanism of action, assess the phosphorylation status of key proteins in the Ras-Raf-MEK-ERK pathway (e.g., p-ERK, p-MEK) in tumor lysates using Western blotting or ELISA.

    • Immunohistochemistry (IHC) can also be used to visualize the localization of these biomarkers within the tumor tissue.

  • Data Analysis:

    • Correlate the extent of target inhibition with the observed anti-tumor efficacy.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner.

Table 1: Example of Efficacy Study Data Summary

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1500 ± 150-+5
Compound X (10 mg/kg)750 ± 8050+2
Compound X (30 mg/kg)300 ± 5080-3

Table 2: Example of Pharmacokinetic Parameters

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng*h/mL)Bioavailability (%)
IV512000.082.53000-
PO208001.03.0600050

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the initial in vivo characterization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. By systematically evaluating its efficacy, pharmacokinetics, and pharmacodynamics, researchers can generate the critical data needed to determine its therapeutic potential and guide further development. The use of well-established and validated animal models, coupled with rigorous data analysis, will ensure the scientific integrity and translational relevance of the findings.

References

  • Miyauchi, S., et al. (2024). Protocol to study the immune profile of syngeneic mouse tumor models. STAR Protocols. [Link]

  • Mosely, S. I., & Kaja, S. (2016). Syngeneic mouse models in cancer research. Current protocols in pharmacology, 75(1), 14-23. [Link]

  • TD2. Immuno-Oncology Therapy: The Power of Syngeneic Tumor Models. [Link]

  • Altogen Labs. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

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  • Cho, S. Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(4), 237–242. [Link]

  • ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]

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Application

Application and Protocol Guide: Evaluating 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride as a Putative Kinase Inhibitor

Introduction: The Quest for Novel Kinase Inhibitors Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The search for novel,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The search for novel, selective kinase inhibitors is a cornerstone of modern drug discovery. The compound 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is a small molecule whose potential as a kinase inhibitor has not been extensively documented in publicly available literature. However, its structure, featuring a pyridinyl amide scaffold, bears resemblance to other known classes of kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (CDKs) and PIM kinases.[1][2] For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[2]

This document provides a comprehensive guide for researchers to systematically evaluate the kinase inhibitory potential of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. We will proceed with the hypothesis that, based on its structural motifs, this compound may exhibit inhibitory activity against members of the CDK family. The following protocols are designed to first screen for and then characterize this putative activity, from initial in vitro enzymatic assays to cell-based functional assays.

Foundational Concepts: Kinase Inhibition and the Cell Cycle

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process that can be competitively or non-competitively inhibited. CDKs are a family of serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle. Dysregulation of CDK activity is a common feature in cancer, leading to uncontrolled cell proliferation. Therefore, inhibiting CDKs is a validated therapeutic strategy.

A hypothetical mechanism of action for a CDK inhibitor is illustrated below. The inhibitor would typically bind to the ATP-binding pocket of the CDK/cyclin complex, preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby arresting the cell cycle at the G1/S checkpoint.

G cluster_0 G1 Phase CDK46 CDK4/6- Cyclin D Rb pRb CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters S_Phase S-Phase Entry E2F->S_Phase activates Inhibitor 3-amino-N-(pyridin-3-yl) propanamide dihydrochloride Inhibitor->CDK46

Figure 1: Hypothetical Signaling Pathway. Inhibition of CDK4/6 by the test compound prevents the phosphorylation of pRb, leading to cell cycle arrest.

Initial Characterization and Preparation

Before biological evaluation, it is critical to confirm the identity and purity of the compound. The dihydrochloride salt form generally enhances aqueous solubility, which is advantageous for biological assays.[3]

Table 1: Compound Specifications

Property Value Source
IUPAC Name 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride -
CAS Number 21051-07-0 [4]
Molecular Formula C₈H₁₁N₃O · 2HCl -
Molecular Weight 238.12 g/mol -
Purity >95% (Recommended) Vendor Specification

| Solubility | Soluble in water and DMSO | Experimental Verification |

Protocol 3.1: Preparation of Stock Solutions

  • Primary Stock (10 mM in DMSO): Carefully weigh out 2.38 mg of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride and dissolve it in 1 mL of sterile, anhydrous DMSO.

    • Rationale: DMSO is a standard solvent for creating high-concentration stocks of organic molecules for biological screening.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Aqueous Working Solutions: For assays, dilute the DMSO stock into the appropriate aqueous buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme or cell viability (typically <0.5%).

    • Rationale: High concentrations of DMSO can be toxic to cells and may interfere with enzymatic reactions.

In Vitro Kinase Inhibition Profiling

The first step in biological characterization is to determine if the compound directly inhibits the enzymatic activity of the target kinase(s). The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced.

G start Start: Prepare Reagents step1 1. Add Kinase, Substrate, ATP, and Inhibitor to well start->step1 step2 2. Incubate at RT (Kinase Reaction) step1->step2 30-60 min step3 3. Add ADP-Glo™ Reagent to stop reaction and deplete ATP step2->step3 40 min step4 4. Add Kinase Detection Reagent to convert ADP to ATP step3->step4 30 min step5 5. Measure Luminescence (Luciferase Reaction) step4->step5 end End: Data Analysis (IC50) step5->end

Figure 2: Workflow for In Vitro Kinase Assay. A luminescent-based assay to quantify kinase activity and determine IC50 values.

Protocol 4.1: In Vitro CDK2/Cyclin A Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the CDK2/Cyclin A complex.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., a peptide derived from Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (test compound)

  • Staurosporine (positive control inhibitor)

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound in kinase buffer (e.g., from 100 µM to 1 nM). Also prepare dilutions of the positive control, staurosporine. Include a "no inhibitor" control (DMSO vehicle).

  • Kinase Reaction Setup: In each well of the plate, add:

    • 5 µL of kinase buffer

    • 2.5 µL of test compound dilution (or control)

    • 2.5 µL of CDK2/Cyclin A + substrate mix

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final volume should be 12.5 µL.

    • Rationale: The reaction is initiated with ATP, the co-substrate for the kinase. Final concentrations should be optimized, but typical values are 5-50 ng/well of enzyme and 10-50 µM ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 12.5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Rationale: This step terminates the kinase reaction and eliminates any remaining ATP, which would otherwise create a high background signal.

  • ADP to ATP Conversion: Add 25 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP produced in the first step into ATP.

  • Signal Generation: Incubate for 30-60 minutes at room temperature to allow the newly generated ATP to be used by luciferase, producing a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Table 2: Hypothetical In Vitro Kinase Inhibition Data

Kinase Target Test Compound IC₅₀ (µM) Staurosporine IC₅₀ (µM)
CDK2/Cyclin A 0.58 0.02
CDK9/Cyclin T1 7.2 0.05

| PIM1 | > 50 | 0.15 |

Cell-Based Functional Assays

Demonstrating that a compound can inhibit a kinase in a test tube is the first step. The next is to show that it can engage its target in a cellular context and elicit a biological response.

Protocol 5.1: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in signal upon treatment with the compound suggests cytotoxic or cytostatic effects.

Materials:

  • Human cancer cell line with known dependence on CDK2 (e.g., MCF-7, HCT116).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Test compound and a positive control (e.g., a known CDK inhibitor like Palbociclib).

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Clear 96-well plates for MTT; opaque white plates for CellTiter-Glo®.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Rationale: A 72-hour incubation period is typically sufficient for multiple cell doublings, allowing for the observation of anti-proliferative effects.

  • Viability Measurement (CellTiter-Glo® method):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 5.2: Western Blot Analysis of Downstream Signaling

To confirm that the compound inhibits the intended pathway in cells, we can measure the phosphorylation status of a key downstream substrate. For CDK2, a primary substrate is the Rb protein.

G start Seed & Treat Cells with Inhibitor step1 Lyse Cells & Quantify Protein start->step1 step2 Run SDS-PAGE step1->step2 step3 Transfer to Membrane step2->step3 step4 Block & Incubate with Primary Antibody (e.g., anti-pRb) step3->step4 step5 Incubate with Secondary Antibody step4->step5 step6 Detect Signal (Chemiluminescence) step5->step6 end Analyze Bands step6->end

Figure 3: Western Blot Workflow. A standard method to detect changes in protein expression and phosphorylation.

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with the test compound at concentrations around its EC₅₀ value (e.g., 0.5x, 1x, 2x EC₅₀) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are crucial to preserve the phosphorylation state of proteins after cell lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: A dose-dependent decrease in the pRb signal, relative to total Rb and the loading control, would provide strong evidence of target engagement and pathway modulation.

Conclusion and Future Directions

This guide outlines a systematic approach to investigate the potential of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride as a kinase inhibitor, using the CDK family as a hypothetical target class. Positive results from these assays—specifically, potent in vitro inhibition of a kinase, corresponding anti-proliferative activity in relevant cell lines, and modulation of a downstream signaling pathway—would provide a strong foundation for further investigation. Subsequent steps would include broader kinase profiling to assess selectivity, pharmacokinetic studies to determine drug-like properties, and in vivo studies in animal models of cancer.

References

  • PubMed. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. [Link]

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

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Method

Application Notes and Protocols for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride in Neuroscience Research

A Theoretical Framework for Investigating a Novel Pyridine Derivative Senior Application Scientist Note: Extensive literature searches have revealed a significant gap in published research specifically detailing the use...

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical Framework for Investigating a Novel Pyridine Derivative

Senior Application Scientist Note: Extensive literature searches have revealed a significant gap in published research specifically detailing the use of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride in neuroscience. While this compound is commercially available, its biological activity, mechanism of action, and specific applications in neurobiology remain largely uncharacterized. This document, therefore, serves as a theoretical guide for researchers, scientists, and drug development professionals interested in exploring the potential of this molecule. By drawing parallels with structurally related compounds, we propose a series of potential applications and hypothetical protocols to initiate investigation into its neuropharmacological profile.

Introduction: Structural Rationale and Potential Significance

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride belongs to the class of pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous neurologically active compounds. The pyridine ring is a key component of various natural alkaloids and synthetic drugs with activity in the central nervous system (CNS)[1][2]. The propanamide moiety may influence the compound's solubility, stability, and ability to cross the blood-brain barrier.

Given its structural components, it is plausible that 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride could interact with various CNS targets, including but not limited to:

  • Neurotransmitter Receptors: The pyridine nitrogen atom can act as a hydrogen bond acceptor, a common interaction motif in receptor binding pockets.

  • Transporters: The overall structure may allow for interaction with neurotransmitter transporters, such as those for dopamine, serotonin, or norepinephrine.

  • Enzymes: The compound could potentially modulate the activity of enzymes involved in neurotransmitter metabolism or signaling cascades.

Physicochemical Properties and Safety Precautions

A comprehensive understanding of the compound's properties is crucial for experimental design.

PropertyValueSource
Molecular FormulaC₈H₁₁N₃O · 2HClInferred
Molecular Weight238.12 g/mol Inferred
AppearanceWhite to off-white solid[3]
StorageStore at 0-8 °C, sealed in a dry environment[4]

Safety and Handling:

While specific toxicity data for this compound is unavailable, related aminopyridine compounds are classified as hazardous.[5] Therefore, stringent safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[6][7][8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Hypothesized Mechanisms of Action and Potential Applications

Based on the known activities of similar pyridine and propanamide derivatives, we can postulate several avenues for investigation.

Modulator of GABAergic Neurotransmission

Rationale: Many pyridine-containing compounds exhibit activity at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS.[9] Modulation of GABAergic signaling is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs.

Hypothesized Signaling Pathway:

GABA_Pathway Compound 3-amino-N-(pyridin-3-yl) propanamide dihydrochloride GABA_A GABA-A Receptor Compound->GABA_A Binds to Allosteric Site Chloride Cl- Influx GABA_A->Chloride Enhances Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition

Caption: Hypothesized GABAergic modulation workflow.

Potential Applications:

  • Anxiolytic Research: Investigating the potential to reduce anxiety-like behaviors in animal models.

  • Anticonvulsant Screening: Assessing the ability to prevent or terminate seizures in models of epilepsy.

Neuroprotective Agent in Models of Neurodegeneration

Rationale: Some heterocyclic amines and propanamide derivatives have been investigated for their potential neuroprotective or, conversely, neurotoxic effects.[1][10] Exploring the impact of this compound on neuronal viability in the context of neurodegenerative disease models is a logical starting point.

Experimental Workflow for Neuroprotection Assay:

Neuroprotection_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis Plate Plate Neuronal Cells (e.g., SH-SY5Y) Differentiate Differentiate Cells Plate->Differentiate Pretreat Pre-treat with Compound Differentiate->Pretreat Induce Induce Neurotoxicity (e.g., with 6-OHDA or Amyloid-beta) Pretreat->Induce Viability Assess Cell Viability (MTT or LDH assay) Induce->Viability ROS Measure Reactive Oxygen Species Induce->ROS Apoptosis Quantify Apoptosis (Caspase-3 assay) Induce->Apoptosis

Caption: Workflow for assessing neuroprotective effects.

Potential Applications:

  • Parkinson's Disease Models: Investigating protection against dopamine neuron degeneration.

  • Alzheimer's Disease Models: Assessing the ability to mitigate amyloid-beta or tau-induced toxicity.[11]

Experimental Protocols (Hypothetical)

These protocols are intended as a starting point and will require significant optimization.

Protocol 1: In Vitro Assessment of Neuroprotection in an Oxidative Stress Model

Objective: To determine if 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride protects cultured neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride in sterile water or DMSO. Further dilute in culture medium to final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or water). Incubate for 2 hours.

  • Induction of Oxidative Stress: Add 6-OHDA to a final concentration of 100 µM to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the negative control.

Self-Validation:

  • Controls: Include a negative control (cells + medium), a vehicle control (cells + vehicle), and a positive control (cells + 6-OHDA + vehicle).

  • Dose-Response: Test a range of compound concentrations to determine the effective dose.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Protocol 2: Radioligand Binding Assay for GABA-A Receptor Interaction

Objective: To determine if 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride binds to the GABA-A receptor.

Materials:

  • Rat cortical tissue homogenate (source of GABA-A receptors)

  • [³H]-Flunitrazepam (a radioligand for the benzodiazepine site on the GABA-A receptor)

  • 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

  • Clonazepam (as a positive control for displacement)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.

  • Compound Preparation: Prepare serial dilutions of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (e.g., from 1 nM to 100 µM).

  • Binding Assay:

    • In test tubes, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and either buffer (for total binding), excess clonazepam (for non-specific binding), or the test compound.

    • Incubate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (total binding - non-specific binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

Self-Validation:

  • Saturation Binding: First, perform a saturation binding experiment with [³H]-Flunitrazepam to determine its Kd and Bmax in your tissue preparation.

  • Competition Binding: The displacement by the test compound should be concentration-dependent.

  • Positive Control: Clonazepam should effectively displace [³H]-Flunitrazepam, yielding a known Ki value.

Concluding Remarks

The provided application notes and protocols are a theoretical framework to guide the initial exploration of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride in neuroscience research. Due to the current lack of specific data, it is imperative that researchers approach these studies with rigorous controls and a systematic approach to validate any observed biological activity. The findings from these foundational experiments will be critical in determining whether this compound holds promise as a novel modulator of neural function and a potential candidate for further drug development.

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Application

Application Notes and Protocols for the Formulation of 3-amino-N-(pyridin-3-yl)propanamide Dihydrochloride in a Research Setting

Abstract This comprehensive guide provides detailed application notes and validated protocols for the formulation of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, a novel small molecule of interest for preclinical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the formulation of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, a novel small molecule of interest for preclinical research. Recognizing the critical role of proper formulation in ensuring experimental reproducibility and obtaining meaningful data, this document outlines the physicochemical properties of the compound, step-by-step procedures for preparing solutions for both in vitro and in vivo studies, and robust methods for assessing formulation stability. By elucidating the scientific rationale behind each procedural step, this guide is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations.

Introduction: The Criticality of Formulation in Preclinical Research

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride belongs to a class of compounds containing the N-aryl-β-alanine scaffold, which has garnered interest for a variety of potential biological activities.[1] The pyridine moiety, a common feature in many pharmaceuticals, can significantly influence a compound's pharmacokinetic properties and target engagement.[2][3] As with any investigational compound, its successful evaluation hinges on the development of appropriate formulations that ensure consistent solubility, stability, and bioavailability.

The dihydrochloride salt form of this parent compound is intended to enhance aqueous solubility and stability.[4][5] However, the presence of multiple ionizable groups—a primary aliphatic amine and a pyridinic nitrogen—necessitates careful consideration of pH and the selection of appropriate solvent systems to prevent precipitation and degradation. This document serves as a foundational guide to navigate these challenges, providing researchers with the necessary tools to prepare reliable formulations for their specific experimental needs.

Physicochemical Properties of 3-amino-N-(pyridin-3-yl)propanamide Dihydrochloride

A thorough understanding of the compound's physicochemical properties is paramount for rational formulation development. Due to the limited availability of experimental data for this specific molecule, a combination of data for the parent compound and computationally predicted values are presented below. These predictions were generated using reputable platforms such as Chemicalize and SwissADME.[4][6][7][8][9]

PropertyPredicted/Reported ValueSource & Rationale
Molecular Formula C₈H₁₁N₃O · 2HCl[10]
Molecular Weight 238.12 g/mol [10]
Predicted pKa (Strongest Acidic) ~7.5 (Amide N-H)[6] The amide proton is weakly acidic.
Predicted pKa (Strongest Basic) ~9.5 (Aliphatic Amine)[6] The primary aliphatic amine is the most basic site.
Predicted pKa (Pyridinic Nitrogen) ~4.5[6] The pyridine nitrogen is less basic than the aliphatic amine.
Predicted LogS (Aqueous Solubility) > -2 (Soluble)[4][7][8][9] Dihydrochloride salt form significantly enhances solubility.
Predicted LogP ~0.0[10] Indicates a relatively balanced lipophilicity/hydrophilicity.

Note: Predicted values should be used as a guide and may not perfectly reflect experimental results. It is recommended to perform empirical solubility and stability tests.

Formulation Protocols for Research Applications

The following protocols are designed to be adaptable to various experimental needs. It is crucial to use high-purity reagents and sterile techniques, especially for cell-based assays and in vivo studies.

In Vitro Formulation: Preparation of Stock and Working Solutions

For most in vitro applications, such as cell-based assays, a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended to overcome any potential solubility limitations in aqueous media at high concentrations.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A 1. Weigh Compound B 2. Add DMSO A->B Transfer to sterile tube C 3. Dissolve (Vortex/Sonicate) B->C D 4. Aliquot & Store C->D Dispense into cryovials E 5. Thaw Aliquot D->E Store at -20°C or -80°C F 6. Dilute in Aqueous Buffer E->F Add to pre-warmed media G 7. Mix Thoroughly F->G H 8. Use Immediately G->H

Caption: Workflow for preparing in vitro solutions.

  • Weighing: Accurately weigh 2.38 mg of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (MW: 238.12 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[11] Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is preferable.[12]

Phosphate-Buffered Saline (PBS) is a commonly used isotonic buffer for cell culture experiments.[1][13][14][15][16]

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: To prepare a 10 µM working solution in 10 mL of cell culture medium, add 10 µL of the 10 mM stock solution to the pre-warmed medium. It is crucial to add the DMSO stock to the aqueous buffer while gently vortexing to prevent precipitation, a phenomenon known as "solvent shock".

  • Final DMSO Concentration: The final concentration of DMSO in this example is 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is essential to run a vehicle control to account for any solvent-induced effects.

  • Use: Use the freshly prepared working solution immediately for your experiments.

In Vivo Formulation: Preparation for Parenteral Administration

For in vivo studies, particularly intravenous (IV) administration in rodents, formulations must be sterile, isotonic, and at a physiologically compatible pH.[17][18][19][20] Given the predicted good aqueous solubility of the dihydrochloride salt, a formulation in a buffered saline solution is a suitable starting point.

G A 1. Weigh Compound B 2. Add Sterile Saline A->B C 3. pH Adjustment B->C Monitor pH D 4. QS to Final Volume C->D Use sterile saline E 5. Sterile Filtration D->E 0.22 µm filter F 6. Administer E->F Use fresh

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-Pyridin-3-yl Amides

Welcome to the technical support center for the synthesis of N-pyridin-3-yl amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-pyridin-3-yl amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of these important scaffolds. N-pyridin-3-yl amides are prevalent in medicinal chemistry, and their efficient synthesis is crucial for the rapid advancement of drug discovery programs.[1][2][3][4] This resource provides field-proven insights and evidence-based protocols to help you navigate the complexities of these coupling reactions.

Understanding the Core Challenge: The Nucleophilicity of 3-Aminopyridine

The primary hurdle in the synthesis of N-pyridin-3-yl amides lies in the electronic nature of 3-aminopyridine. The pyridine ring is electron-withdrawing, which reduces the nucleophilicity of the exocyclic amino group compared to aniline or aliphatic amines.[5] This decreased reactivity can lead to sluggish or incomplete reactions when using standard amide coupling protocols.[5][6] Furthermore, the pyridine nitrogen can be protonated under acidic conditions, rendering the amine completely unreactive.[5]

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) is failing or giving very low yields with 3-aminopyridine. What is the likely cause and what should I try next?

A1: This is a common issue stemming from the reduced nucleophilicity of 3-aminopyridine.[5][6] If you observe the formation of the activated ester (e.g., via LCMS) but no product, the rate of aminolysis is too slow.[6]

  • Causality: Standard carbodiimide methods with additives like HOBt may not sufficiently activate the carboxylic acid to react efficiently with the weakly nucleophilic 3-aminopyridine.[6]

  • Troubleshooting Steps:

    • Switch to a More Potent Coupling Reagent: Uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP, are generally more effective for difficult couplings.[7][8] HATU is often a preferred choice as it reacts faster and with less epimerization.[7][9]

    • Ensure Anhydrous Conditions: Any moisture in the reaction will consume the activated ester.

    • Optimize the Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge any acid generated during the reaction without competing with the 3-aminopyridine.[5][10] Typically, 2-4 equivalents of base are recommended.[5]

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier for these challenging couplings.[8]

Q2: I am forming my amide by first converting the carboxylic acid to an acyl chloride. However, the yield is low and I see byproducts. How can I improve this?

A2: While seemingly straightforward, the acyl chloride route has its own set of challenges, particularly with substrates containing sensitive functional groups or heteroatoms.

  • Causality:

    • Incomplete Acyl Chloride Formation: Reagents like oxalyl chloride with catalytic DMF may not be sufficient for complete conversion, and can sometimes lead to the formation of an unreactive anhydride.[6] Harsher reagents like neat thionyl chloride (SOCl₂) at elevated temperatures can cause side reactions, such as chlorination of the pyridine ring.[5][6]

    • Side Reactions During Coupling: The HCl generated during the acylation of 3-aminopyridine can protonate the starting amine, effectively taking it out of the reaction.

  • Troubleshooting Steps:

    • Alternative Chlorinating Agents: Consider using milder or alternative reagents for acyl chloride formation.

    • Slow Addition at Low Temperature: Add the acyl chloride solution slowly to a solution of 3-aminopyridine and a non-nucleophilic base (like TEA or pyridine) at 0 °C to control the exotherm and minimize side reactions.[5]

    • Switch to a Direct Coupling Method: To avoid the issues associated with acyl chlorides, it is often more efficient to use a one-pot coupling reagent like HATU, T3P, or PyBOP.[5]

Q3: My reaction is messy, with multiple unidentified spots on the TLC plate. What could be the cause?

A3: A complex reaction profile often points to decomposition or side reactions.

  • Causality:

    • Decomposition: The starting materials or the product may be unstable under the reaction conditions (e.g., high temperature or prolonged reaction times).

    • Side Reactions with Coupling Reagents: Uronium-based reagents like HBTU and HATU can sometimes cause guanidinylation of the amine, leading to a highly polar byproduct.[8]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Run the reaction at room temperature or even 0 °C to see if the formation of byproducts is minimized.

    • Use Stoichiometric Amounts: Avoid using a large excess of the coupling reagent, especially with uronium salts.

    • Consider Phosphonium Reagents: Reagents like PyBOP do not have the same potential for guanidinylation side reactions.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting the synthesis of N-pyridin-3-yl amides.

Scenario 1: No Reaction or Very Low Conversion
Symptom Potential Cause Suggested Solution
No product formation, starting materials remain.1. Insufficient activation of the carboxylic acid. 2. Deactivation of 3-aminopyridine via protonation.1. Switch to a more powerful coupling reagent such as HATU, HCTU, or PyAOP.[9] 2. Ensure the use of a non-nucleophilic base (2-4 eq.) like DIPEA.[5] 3. Confirm that all reagents are fresh and anhydrous.
Activated ester is observed, but no amide product.The nucleophilicity of 3-aminopyridine is too low to react with the activated intermediate.1. Increase the reaction temperature, monitoring carefully for decomposition.[8] 2. Consider using a more reactive acylating agent, such as an acyl fluoride generated in situ with a reagent like BTFFH.[11]
Scenario 2: Low to Moderate Yield with Byproduct Formation
Symptom Potential Cause Suggested Solution
Desired product is formed, along with a more polar spot on TLC.Guanidinylation of 3-aminopyridine by a uronium-based coupling reagent (e.g., HATU, HBTU).[8]1. Use a phosphonium-based coupling reagent like PyBOP or PyAOP. 2. Avoid using a large excess of the uronium reagent.
Chlorinated byproduct observed when using an acyl chloride generated from SOCl₂.Nucleophilic attack of chloride on the pyridine ring.[5]1. Use oxalyl chloride instead of thionyl chloride for the acyl chloride formation.[5] 2. Switch to a direct amide coupling method that does not involve chloride ions.[5]
Formation of a symmetric anhydride of the carboxylic acid.Incomplete conversion to the activated ester, followed by reaction with another molecule of carboxylic acid.1. Ensure stoichiometric amounts of coupling reagent are used. 2. Pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the 3-aminopyridine.[8]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol is a robust starting point for the synthesis of N-pyridin-3-yl amides.

  • To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M), add HATU (1.1 equiv.).[8]

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.).[8]

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[8]

  • Add 3-aminopyridine (1.0-1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS. If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C).

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Chloride Formation and Subsequent Amidation

This protocol should be used when direct coupling methods are unsuccessful or not feasible.

  • Acyl Chloride Formation: To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM, add oxalyl chloride (1.5 equiv.) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of 3-aminopyridine (1.1 equiv.) and triethylamine (2.0 equiv.) in anhydrous DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LCMS).

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

General Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Carboxylic Acid Carboxylic Acid Stir at RT or Heat Stir at RT or Heat Carboxylic Acid->Stir at RT or Heat 1. Pre-activation 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine->Stir at RT or Heat 2. Addition Coupling Reagent Coupling Reagent Coupling Reagent->Stir at RT or Heat Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Stir at RT or Heat Anhydrous Solvent (e.g., DMF) Anhydrous Solvent (e.g., DMF) Anhydrous Solvent (e.g., DMF)->Stir at RT or Heat Monitor by TLC/LCMS Monitor by TLC/LCMS Stir at RT or Heat->Monitor by TLC/LCMS Aqueous Workup Aqueous Workup Monitor by TLC/LCMS->Aqueous Workup Upon Completion Extraction Extraction Aqueous Workup->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Product Product Purification (Chromatography)->Product

Caption: A generalized workflow for N-pyridin-3-yl amide synthesis.

Troubleshooting Decision Tree

G start Reaction Failed or Low Yield check_reagents Are reagents fresh & anhydrous? start->check_reagents change_reagents Use fresh, anhydrous reagents check_reagents->change_reagents No check_coupling Is coupling reagent strong enough? check_reagents->check_coupling Yes change_reagents->check_coupling use_hatu Switch to HATU, PyBOP, or T3P check_coupling->use_hatu No check_temp Is reaction temperature optimized? check_coupling->check_temp Yes use_hatu->check_temp increase_temp Increase temperature (e.g., 40-60 °C) check_temp->increase_temp No check_base Is a suitable base used? check_temp->check_base Yes increase_temp->check_base use_dipea Use 2-4 eq. of DIPEA or TEA check_base->use_dipea No success Successful Synthesis check_base->success Yes use_dipea->success

Caption: A decision tree for troubleshooting failed reactions.

Coupling Reagent Comparison

The selection of an appropriate coupling reagent is critical for the successful synthesis of N-pyridin-3-yl amides.[7] The table below summarizes the key features of commonly used reagents.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICCost-effective; water-soluble byproduct with EDC.[5]May not be effective for difficult couplings; risk of racemization; DCU byproduct (from DCC) can be difficult to remove.[5][12]
Phosphonium Salts PyBOP, PyAOPHighly effective for hindered couplings; low racemization; no guanidinylation side reactions.[8]Higher cost compared to carbodiimides.
Uronium/Aminium Salts HATU, HBTU, HCTUHigh coupling efficiency; fast reaction times; low racemization.[5][7]Higher cost; can cause guanidinylation of the amine.[8]
Other T3PWater-soluble byproducts; cost-effective; low toxicity.[13]May require pyridine as a base for optimal performance.[13]

This technical guide provides a comprehensive framework for optimizing the synthesis of N-pyridin-3-yl amides. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can overcome common challenges and efficiently access these valuable compounds.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • AlphaGalileo. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2008, April 9). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Retrieved from [Link]

  • PubMed. (2023, December 8). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Retrieved from [Link]

  • Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • NIH. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • RSC Publishing. (2019, October 28). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

  • RSC Publishing. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-amino-N-(pyridin-3-yl)propanamide Dihydrochloride

Welcome to the technical support center for the purification of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in the purification of this compound.

Introduction to the Molecule and Purification Challenges

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is a small molecule featuring a primary aliphatic amine, an amide linkage, and a pyridine ring. As a dihydrochloride salt, its solubility and stability are enhanced, which is advantageous for pharmaceutical applications.[1] However, the presence of multiple basic nitrogen atoms can present unique challenges during purification, including difficulties in crystallization, removal of related impurities, and ensuring the correct stoichiometry of the salt form.

This guide provides a logical, first-principles approach to troubleshooting purification issues, grounded in the physicochemical properties of the molecule.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

Issue 1: The final product is an oil or a sticky solid, not a crystalline powder.

Root Cause Analysis:

The inability to obtain a crystalline solid is a common issue for amine-containing compounds, especially those with some degree of conformational flexibility. This can be due to several factors:

  • Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice formation.

  • Hygroscopicity: The polar nature of the dihydrochloride salt can lead to the absorption of atmospheric moisture, resulting in an oily appearance.[2]

  • Presence of Impurities: Even small amounts of impurities can act as "crystal poisons," inhibiting the formation of a well-ordered solid. These could be starting materials, reagents from the synthesis (like coupling agents), or byproducts.[2]

  • Incorrect Salt Stoichiometry: If the protonation of the two basic centers (the primary amine and the pyridine nitrogen) is incomplete or inconsistent, it can lead to a mixture of mono- and dihydrochloride salts, which is often difficult to crystallize.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an oily product.

Step-by-Step Solutions:

  • Confirm Purity: Before attempting to solidify the product, ensure its purity by a suitable analytical method like LC-MS or HPLC. If impurities are detected, an additional purification step is necessary.

  • Solvent Removal: Dry the sample under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) can aid in removing stubborn solvents, but be cautious of potential degradation.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which the product is poorly soluble (an "anti-solvent") and scratching the flask's side with a glass rod. The goal is to create nucleation sites for crystal growth.

Solvent System for Trituration/Re-precipitation
Primary Solvent (to dissolve the oil) Methanol, Ethanol
Anti-Solvent (to induce precipitation) Diethyl ether, Ethyl acetate, Acetonitrile, Dichloromethane
  • Re-precipitation: Dissolve the oily product in a minimal amount of a polar solvent (like methanol or ethanol) and slowly add it dropwise to a vigorously stirred anti-solvent (like diethyl ether or ethyl acetate). This rapid change in solubility can force the product to precipitate as a solid.

  • Control pH and Salt Formation: If re-precipitation fails, consider dissolving the free base of your compound in a suitable solvent and re-forming the dihydrochloride salt by adding a stoichiometric amount of HCl (e.g., as a solution in ethanol or dioxane). This ensures the correct salt form, which may be more amenable to crystallization.[2]

Issue 2: The product purity is low, with persistent side-products.

Root Cause Analysis:

Impurities in the final product typically arise from the synthetic route. For an amide synthesis followed by salt formation, common impurities include:

  • Unreacted Starting Materials: Such as 3-aminopyridine or the protected 3-aminopropanoic acid derivative.

  • Coupling Reagents Byproducts: For example, if EDC is used as a coupling agent, the corresponding urea byproduct can be a persistent impurity.

  • Products of Side Reactions: Such as the formation of esters or other acylated species.

Troubleshooting Protocol:

  • Identify the Impurity: Use techniques like LC-MS and NMR to identify the structure of the major impurities. Knowing what you are trying to remove is crucial for selecting the right purification strategy.

  • Chromatographic Purification:

    • Reverse-Phase HPLC: This is often effective for polar, water-soluble compounds like dihydrochloride salts. A water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is a good starting point.

    • Ion-Exchange Chromatography: This technique can be very effective in separating compounds based on their charge. Since the target compound is dicationic at low pH, cation exchange chromatography could be a powerful tool.

  • Recrystallization: If a solid can be obtained, recrystallization is an excellent method for purification.

Experimental Protocol: Recrystallization

  • Solvent Screening: The key is to find a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a polar salt, consider alcohols (methanol, ethanol, isopropanol) or mixtures with water.

  • Procedure: a. Dissolve the crude product in the minimum amount of boiling solvent. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution. c. Allow the solution to cool slowly to room temperature. d. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator or freezer. e. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the purity and identity of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride?

A1: A combination of techniques is recommended for full characterization:

  • 1H and 13C NMR: To confirm the chemical structure and check for organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base. High-resolution MS (HRMS) can confirm the elemental composition.[1]

  • Elemental Analysis: To confirm the C, H, N, and Cl content, which is crucial for verifying the dihydrochloride salt stoichiometry.[1]

  • HPLC/UPLC: To determine the purity of the sample, often with UV detection.

Q2: How should I store 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride?

A2: As a hygroscopic dihydrochloride salt, it should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (like nitrogen or argon) to protect it from moisture. Storage at low temperatures (e.g., in a refrigerator) can also help maintain its stability.

Q3: My 1H NMR spectrum looks broad and unresolved. What could be the cause?

A3: Broad peaks in the NMR spectrum of an amine salt can be due to several factors:

  • Proton Exchange: The acidic N-H protons can exchange with residual water or with each other, leading to peak broadening. Adding a drop of D2O to the NMR tube will cause the N-H peaks to disappear, helping to identify them.

  • Hygroscopicity: Absorbed water can significantly broaden the peaks. Ensure your sample and NMR solvent are as dry as possible.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. While less common, it's a possibility if the compound was exposed to certain catalysts or reagents.

Q4: Can I purify the free base first and then form the dihydrochloride salt?

A4: Yes, this is often a very effective strategy. The free base will be less polar and more amenable to purification by standard normal-phase column chromatography (e.g., silica gel with a dichloromethane/methanol or ethyl acetate/triethylamine mobile phase). Once the pure free base is isolated, the dihydrochloride salt can be formed cleanly by dissolving the base in a suitable solvent (like ethanol or diethyl ether) and adding two equivalents of HCl.

Purification Strategy Decision Tree:

Caption: Decision tree for purification strategy.

This guide provides a framework for addressing the common purification challenges associated with 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. By understanding the chemical nature of the molecule and applying these systematic troubleshooting principles, you can significantly improve the purity and yield of your final product.

References

  • PubChem. 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Solubility Challenges with 3-amino-N-(pyridin-3-yl)propanamide Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (CAS No. 21051-07-0).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (CAS No. 21051-07-0). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during experimental work. As a dihydrochloride salt, this compound is engineered for improved aqueous solubility, yet its complex structure, featuring multiple ionizable groups, can still present difficulties depending on the solvent system and experimental conditions. This guide provides a systematic, causality-driven approach to troubleshooting these issues, ensuring reproducible and accurate results.

Section 1: Understanding the Molecule's Physicochemical Properties

A foundational understanding of the molecule's structure is critical to diagnosing and solving solubility problems. The choices made in the synthesis and formulation of this compound directly inform the best practices for its dissolution.

Q1: What is 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, and why is its chemical form important for solubility?

Answer: This compound is the dihydrochloride salt of a parent molecule containing a primary aliphatic amine and a basic pyridine ring.[1] During synthesis, the parent molecule (the "free base") is reacted with two equivalents of hydrochloric acid (HCl).[2] This reaction protonates the two basic nitrogen atoms—one on the primary amine and one on the pyridine ring—creating a more polar, positively charged molecule.

This salt formation is a deliberate and common strategy in pharmaceutical chemistry to significantly increase the aqueous solubility and bioavailability of molecules that would otherwise be poorly soluble.[2][3] The increased polarity of the salt form enhances its interaction with polar solvents like water. However, this solubility is highly dependent on maintaining the protonated state of the molecule.

cluster_0 Free Base Form cluster_1 Salt Form FreeBase 3-amino-N-(pyridin-3-yl)propanamide (Less Water-Soluble) Salt 3-amino-N-(pyridin-3-yl)propanamide Dihydrochloride (More Water-Soluble) FreeBase->Salt + 2 HCl Salt->FreeBase + Base (e.g., NaOH, NaHCO₃) (Deprotonation)

Caption: Conversion between the less soluble free base and the more soluble dihydrochloride salt.

Section 2: Frequently Asked Questions & Immediate Troubleshooting

This section addresses the most common issues encountered in the lab and provides rapid, actionable solutions.

Q2: My compound is not dissolving well in standard aqueous buffers like PBS or even in deionized water. What are the first steps?

Answer: If you observe poor solubility in neutral aqueous solutions, it is likely due to a combination of factors including the solution's pH and the energy required to break down the crystal lattice of the solid compound.

Initial Troubleshooting Steps:

  • Mechanical Agitation: Ensure the solution is being mixed vigorously. Use a vortex mixer for several minutes.

  • Sonication: If vortexing is insufficient, sonicate the sample in an ultrasonic water bath for 5-10 minute intervals. This process uses high-frequency sound waves to break apart solid particles and enhance solvent interaction.

  • Gentle Warming: Cautiously warm the solution in a water bath set to 37-40°C. Increased temperature provides the energy needed to overcome the crystal lattice energy, often improving the rate and extent of dissolution.[4] Caution: Do not overheat, as the thermal stability of this specific compound is not widely documented. Extended exposure to high temperatures could lead to degradation.

Q3: I successfully dissolved the compound in DMSO to make a concentrated stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen?

Answer: This is a classic phenomenon known as "solvent-shifting" or "antisolvent precipitation."[5] The compound is highly soluble in the 100% organic solvent (DMSO), but when this stock is diluted into an aqueous buffer, the overall solvent composition changes dramatically. The compound is now in a predominantly aqueous environment where its solubility is much lower, causing it to "crash out" of solution.

This is particularly problematic for dihydrochloride salts if the aqueous buffer has a neutral or slightly basic pH (e.g., PBS at pH 7.4), which can deprotonate the molecule and convert it to the less soluble free base.[6]

cluster_solutions Troubleshooting Steps Start High-Concentration Stock in 100% DMSO Process Dilute into Aqueous Buffer (e.g., PBS pH 7.4) Start->Process Decision Precipitation Occurs? Process->Decision Success Homogeneous Solution Decision->Success No Failure Compound Crashes Out Decision->Failure Yes Sol1 1. Lower the initial stock concentration in DMSO. Failure->Sol1 Sol2 2. Add stock solution to buffer dropwise with vigorous vortexing. Failure->Sol2 Sol3 3. Use a buffer with a lower pH (e.g., pH 5-6). Failure->Sol3 Sol4 4. Add a biocompatible surfactant (e.g., Tween-80) to the buffer. Failure->Sol4

Caption: Workflow for troubleshooting precipitation upon dilution of a DMSO stock.

Q4: How does pH fundamentally affect the solubility of this compound?

Answer: The solubility of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is intrinsically linked to pH because its parent molecule is a weak base.[7][8] The two hydrochloride components indicate that the molecule has two sites that are protonated and positively charged in the solid salt form.

  • In Acidic Conditions (Low pH): The concentration of protons (H+) is high. This keeps the amine and pyridine groups in their protonated, charged (salt) form, which is the most water-soluble state.[6] Therefore, solubility is expected to be highest in acidic solutions.

  • In Neutral to Basic Conditions (Higher pH): As the pH increases, the concentration of protons decreases. The equilibrium will shift, causing the protonated groups to donate their protons (deprotonate) to the solution, reverting to the neutral, uncharged free base.[9] This form is significantly less polar and thus much less soluble in water, leading to potential precipitation.

Sources

Optimization

Technical Support Center: Crystallization of 3-amino-N-(pyridin-3-yl)propanamide Dihydrochloride

Welcome to the technical support center for the crystallization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you can achieve pure, crystalline material with desired physical properties.

Troubleshooting Guide

This section addresses specific issues you may encounter during your crystallization experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Oiling Out - The compound separates as a liquid instead of a solid.

Root Cause Analysis:

"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.[1] This is a common problem when a solution is highly supersaturated or when the solvent has a high boiling point. For 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, the presence of impurities can also depress the melting point, exacerbating this issue. The resulting oil is often an impure, amorphous state of the compound.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using a cooling crystallization method, slow down the cooling rate. A gradual decrease in temperature allows molecules to orient themselves into a crystal lattice rather than crashing out as a disordered oil.

    • Slower Anti-solvent Addition: In anti-solvent crystallization, add the anti-solvent more slowly and at a point of high agitation to ensure rapid mixing and prevent localized high supersaturation.[2]

  • Adjust the Solvent System:

    • Increase Solvent Volume: Add a small amount of additional solvent to the hot solution. This slightly reduces the concentration, meaning the solution will need to cool to a lower temperature before becoming supersaturated, a temperature that is hopefully below the compound's melting point in that solvent system.[1]

    • Choose a Lower Boiling Point Solvent: If possible, select a solvent or solvent mixture with a lower boiling point. This ensures that the solution temperature during dissolution is not excessively high.

  • Promote Nucleation:

    • Seed Crystals: Introduce a few seed crystals of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride into the solution as it cools. This provides a template for crystal growth and can bypass the energy barrier required for primary nucleation, encouraging crystallization over oiling out.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites.

Issue 2: No Crystals Form Upon Cooling.

Root Cause Analysis:

The absence of crystal formation upon cooling typically indicates one of two scenarios: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation. The high polarity of the dihydrochloride salt can sometimes lead to very high solubility in polar protic solvents, making it difficult to achieve the necessary supersaturation.

Solutions:

  • Increase Supersaturation:

    • Solvent Evaporation: If the solvent is volatile, you can slowly evaporate a portion of it to increase the solute concentration.

    • Anti-solvent Addition: Introduce a miscible anti-solvent in which 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride has low solubility. This is a highly effective method for inducing crystallization of polar molecules.[3][4] Common anti-solvents for hydrochloride salts include ethers (like MTBE), esters (like ethyl acetate), or hydrocarbons (like heptane).

  • Overcome the Nucleation Barrier:

    • Induce Nucleation: As with oiling out, employ seed crystals or scratch the flask to encourage crystal formation.

    • Ultrasonication: In some cases, brief exposure to an ultrasonic bath can induce nucleation.

  • Re-evaluate Solvent Choice: The chosen solvent may be too good, keeping the compound in solution even at lower temperatures. A solvent screen to find a system with a steeper solubility curve with respect to temperature is advisable.

Issue 3: The Resulting Crystals are Very Fine or Needle-like, Making Filtration Difficult.

Root Cause Analysis:

Fine or acicular (needle-like) crystals often result from very rapid nucleation and crystal growth. This is common in highly supersaturated solutions where many nuclei form simultaneously and grow quickly without developing into larger, more uniform crystals. The high polarity and potential for multiple hydrogen bonding sites in 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride can favor this growth habit in certain solvents.

Solutions:

  • Control the Rate of Crystallization:

    • Slower Cooling/Anti-solvent Addition: As with preventing oiling out, a slower approach to creating supersaturation is key. This reduces the number of initial nuclei, allowing each crystal more time and space to grow larger.[1][2]

    • Use a More Dilute Solution: Starting with a less concentrated solution will also slow the crystallization process.

  • Optimize the Solvent System:

    • Solvent Composition: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. For example, crystallization from a solvent system with a co-solvent that slightly inhibits growth on certain crystal faces can lead to more equant (block-like) crystals.

  • Introduce an Aging Step:

    • Ostwald Ripening: Hold the crystalline slurry at a constant temperature for a period (aging). During this time, smaller, less stable crystals will redissolve and deposit onto larger crystals, a process known as Ostwald ripening. This can improve the overall particle size distribution.

Issue 4: Inconsistent Crystal Form or Polymorphism.

Root Cause Analysis:

Polymorphism is the ability of a compound to exist in more than one crystalline form.[5][6] These different forms can have distinct physicochemical properties, including solubility, stability, and bioavailability, making control of polymorphism critical in pharmaceutical development.[7][8] Amine hydrochlorides are known to exhibit polymorphism, which can be influenced by factors like solvent, temperature, and cooling rate.[5][9]

Solutions:

  • Strict Control Over Crystallization Conditions:

    • Consistency is Key: Ensure that the solvent system, temperature profile, cooling rate, and agitation are identical for every batch. Even minor variations can lead to the formation of a different polymorph.[5]

    • Use a Seeding Protocol: Seeding with the desired polymorph can direct the crystallization towards that form.

  • Characterize the Solid State:

    • Analytical Techniques: Routinely use techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the polymorphic form of your material.

  • Conduct a Polymorph Screen:

    • Systematic Study: If polymorphism is a persistent issue, a systematic polymorph screen is necessary. This involves crystallizing the compound under a wide range of conditions (different solvents, temperatures, evaporation rates, etc.) to identify all accessible crystalline forms and determine the most stable one.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride?

Given its structure as a dihydrochloride salt, polar protic solvents are likely to be good primary solvents. Consider starting with:

  • Alcohols: Methanol, ethanol, or isopropanol.

  • Water: The compound is likely to be highly soluble in water. A mixture of these, such as ethanol/water or methanol/water, often provides a good balance of solubility at high temperatures and lower solubility at room temperature. For anti-solvent crystallization, you would dissolve the compound in a polar solvent like methanol and then add a less polar solvent like ethyl acetate, acetone, or methyl tert-butyl ether (MTBE).

Q2: How does pH affect the crystallization of this compound?

The pH of the solution is critical. 3-amino-N-(pyridin-3-yl)propanamide has three basic nitrogen atoms (the primary amine and the two pyridine nitrogens) that will be protonated to form the dihydrochloride salt. The stability of this salt form is pH-dependent.

  • Low pH: At a sufficiently low pH, the dihydrochloride salt will be the stable species in solution.

  • Increasing pH: If the pH is allowed to rise, one or both of the hydrochloride moieties may be neutralized, leading to the precipitation of the monohydrochloride or the free base. These different species will have vastly different solubilities and will crystallize differently, if at all. It is crucial to maintain a low pH (typically by ensuring an excess of HCl or by using an acidic solvent system) throughout the crystallization process to isolate the desired dihydrochloride form.[10]

Q3: My yield is very low. What can I do to improve it?

Low yield is often a result of high compound solubility in the mother liquor.[1]

  • Optimize Solvent/Anti-solvent Ratio: If using an anti-solvent, ensure you are adding enough to sufficiently decrease the compound's solubility. A solubility study can help determine the optimal ratio.

  • Cool to a Lower Temperature: Chilling the crystallization mixture in an ice bath or refrigerator before filtration can further decrease solubility and improve yield.

  • Concentrate the Mother Liquor: After filtration, you may be able to recover a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that this second crop may be less pure.

  • Check for Incomplete Reaction: If the material is the product of a synthesis, a low yield may indicate an incomplete reaction rather than a crystallization issue.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization
  • Dissolution: In a flask equipped with a condenser and magnetic stirrer, add the crude 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride in a minimal amount of a good solvent (e.g., methanol) at room temperature or with gentle warming.

  • Anti-solvent Addition: While stirring the solution vigorously, slowly add a miscible anti-solvent (e.g., methyl tert-butyl ether) dropwise until the solution becomes persistently cloudy.

  • Crystal Growth: If desired, add a small amount of the good solvent back into the mixture until the cloudiness just disappears. Allow the solution to stand undisturbed. Crystals should form over time.

  • Complete Precipitation: Once crystal growth appears to have stopped, you can add more anti-solvent to ensure complete precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Data Summary

ParameterRecommended Range/ValueRationale
Cooling Rate 0.1 - 0.5 °C / minuteSlower rates promote the growth of larger, more well-defined crystals and reduce impurity incorporation.[1]
Anti-solvent Addition Rate 0.5 - 2 mL / minuteSlow addition prevents localized high supersaturation, which can lead to oiling out or the formation of fine particles.[2]
pH of Solution < 2Ensures the stability of the dihydrochloride salt form and prevents precipitation of the free base or monohydrochloride.[10]

Visual Workflows

G cluster_start Start: Crude Material cluster_dissolution Step 1: Dissolution cluster_troubleshooting Step 2: Cooling & Crystallization cluster_solutions_oil Troubleshooting: Oiling Out cluster_solutions_noxtal Troubleshooting: No Crystals cluster_end Step 3: Isolation start Crude 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride dissolve Dissolve in minimal hot solvent start->dissolve cool Slow Cooling dissolve->cool oil_out Oiling Out? cool->oil_out no_xtals No Crystals? oil_out->no_xtals No reheat Reheat & Add More Solvent oil_out->reheat Yes seed Add Seed Crystal oil_out->seed Yes xtals_ok Crystals Form no_xtals->xtals_ok No evap Evaporate Solvent or Add Anti-solvent no_xtals->evap Yes scratch Scratch Flask no_xtals->scratch Yes isolate Isolate & Dry Crystals xtals_ok->isolate reheat->cool seed->cool evap->cool scratch->cool

Caption: Troubleshooting workflow for cooling crystallization.

G cluster_polymorph Polymorphism Decision Tree start Crystallization Complete analyze Analyze Solid Form (PXRD, DSC) start->analyze is_desired Desired Polymorph? analyze->is_desired is_consistent Consistent Form? is_desired->is_consistent No success Process Validated is_desired->success Yes adjust Adjust Conditions: - Solvent - Cooling Rate - Seeding is_consistent->adjust No, but consistent screen Conduct Polymorph Screen is_consistent->screen No, and inconsistent adjust->start screen->start

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-amino-N-(pyridin-3-yl)propanamide

Welcome to the technical support center for the synthesis of 3-amino-N-(pyridin-3-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-N-(pyridin-3-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following question-and-answer format provides in-depth technical guidance and troubleshooting strategies to ensure a successful and efficient synthesis.

I. Overview of the Synthetic Challenge

The synthesis of 3-amino-N-(pyridin-3-yl)propanamide, while seemingly a straightforward amide coupling, presents unique challenges primarily due to the electronic properties of 3-aminopyridine. The pyridine ring acts as an electron-withdrawing group, which reduces the nucleophilicity of the exocyclic amino group, making it less reactive in standard acylation reactions.[1][2] This inherent low reactivity can lead to low yields and the formation of several side products if the reaction conditions are not carefully optimized.

This guide will walk you through the most common issues, their underlying causes, and robust protocols to mitigate them.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?

A1: Low to no product formation is the most common issue in the acylation of 3-aminopyridine. The primary reasons are insufficient activation of the carboxylic acid and the low nucleophilicity of the 3-aminopyridine.

  • Insufficient Carboxylic Acid Activation: Standard amide coupling reagents may not be potent enough to generate a sufficiently reactive acylating agent to overcome the low reactivity of 3-aminopyridine.[3]

  • Low Nucleophilicity of 3-Aminopyridine: The nitrogen atom of the pyridine ring withdraws electron density from the amino group, rendering it a weak nucleophile.[1]

  • Protonation of 3-Aminopyridine: Under acidic conditions, the pyridine nitrogen can be protonated, forming a pyridinium salt. This further deactivates the ring and the amino group, effectively halting the reaction.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: Employ more potent coupling reagents known to be effective for electron-deficient amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly recommended choice.[4] Alternatively, converting the carboxylic acid to an acyl fluoride, a more reactive intermediate, can significantly improve yields.[5][6]

  • Reaction Conditions:

    • Base: Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with the 3-aminopyridine.

    • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are suitable. Ensure all reagents and solvents are strictly anhydrous.

    • Temperature: While room temperature is a good starting point, gentle heating (40-50 °C) may be necessary to drive the reaction to completion. However, be cautious as excessive heat can promote side reactions.

  • Protecting Group Strategy: A highly effective approach is to use a protected form of 3-aminopropanoic acid, such as N-Boc-β-alanine (3-(tert-butoxycarbonylamino)propanoic acid). This prevents potential polymerization or side reactions involving the free amine of the acid component. The Boc group can be removed in the final step under acidic conditions.[7][]

Q2: I'm observing a significant amount of an impurity with a mass double that of my expected product. What is this and how can I prevent it?

A2: This is likely due to a diacylation side reaction . The initially formed amide product, 3-amino-N-(pyridin-3-yl)propanamide, still possesses a nucleophilic primary amine. This amine can react with another molecule of the activated carboxylic acid, leading to the formation of a diacylated byproduct.

Mechanism of Diacylation:

// Nodes ActivatedAcid [label="Activated\n3-Aminopropanoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-amino-N-(pyridin-3-yl)propanamide\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DiacylatedProduct [label="Diacylated Side Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminopyridine [label="3-Aminopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ActivatedAcid -> Product [label="+\n3-Aminopyridine", color="#5F6368"]; Product -> DiacylatedProduct [label="+\nActivated Acid", color="#EA4335"]; Aminopyridine -> Product [style=invis];

} dot Figure 1: Pathway to Diacylation Side Product.

Troubleshooting Strategies:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of 3-aminopyridine relative to the carboxylic acid. This ensures the activated acid is consumed by the intended nucleophile.

  • Slow Addition: Add the activated carboxylic acid solution slowly to the solution of 3-aminopyridine. This maintains a low concentration of the acylating agent, favoring the reaction with the more abundant starting amine over the product.

  • Protecting Group: The most robust solution is to use N-Boc-β-alanine. The Boc group on the propanamide's amino group prevents it from reacting further. The final deprotection step will then yield the desired product cleanly.[7]

Q3: My starting material is 3-aminopyridine and acryloyl chloride, followed by a reduction step. I am getting multiple products. What could be the issue?

A3: When using acryloyl chloride, you form N-(pyridin-3-yl)acrylamide. The unreacted 3-aminopyridine in your reaction mixture can then act as a nucleophile in a Michael addition to the double bond of the newly formed acrylamide product.

Mechanism of Michael Addition:

// Nodes Acrylamide [label="N-(pyridin-3-yl)acrylamide", fillcolor="#FBBC05", fontcolor="#202124"]; Aminopyridine [label="3-Aminopyridine\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MichaelAdduct [label="Michael Addition Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acrylamide -> MichaelAdduct [label="+ 3-Aminopyridine", color="#EA4335"]; Aminopyridine -> MichaelAdduct [style=invis]; } dot Figure 2: Michael Addition Side Reaction.

This side reaction is reversible, but can lead to a complex mixture of products.[2][9]

Troubleshooting Strategies:

  • Alternative Synthetic Route: The most effective way to avoid this is to change your synthetic strategy. Instead of starting with an unsaturated system, use 3-halopropionyl chloride or, ideally, couple 3-aminopyridine directly with a protected 3-aminopropanoic acid (like N-Boc-β-alanine) as described in Q1 and Q2. This eliminates the electrophilic double bond responsible for the Michael addition.

Q4: I am concerned about potential intramolecular cyclization. Is this a likely side reaction?

A4: Intramolecular cyclization to form a piperidinone derivative is a theoretical possibility but is generally less common under standard amide coupling conditions. This reaction would involve the terminal primary amine of the propanamide chain attacking the amide carbonyl. This is more likely to occur under strongly acidic or basic conditions, or at high temperatures, which are not typically employed for this synthesis.

Troubleshooting Strategies:

  • Maintain Neutral to Mildly Basic pH: Use a non-nucleophilic base like DIPEA to keep the reaction medium slightly basic, which will keep the terminal amine unprotonated but is not harsh enough to promote cyclization.

  • Moderate Temperatures: Avoid excessive heating. Room temperature or slightly elevated temperatures (40-50 °C) are usually sufficient.

  • Workup: During the workup, avoid prolonged exposure to strong acids or bases.

Q5: Could acylation occur on the pyridine ring nitrogen?

A5: Yes, N-acylation of the pyridine ring is a known side reaction.[10] The pyridine nitrogen is nucleophilic and can react with the activated carboxylic acid to form an N-acylpyridinium salt. This is problematic for two reasons: it consumes your acylating agent, and the resulting pyridinium salt is highly deactivated towards further reaction at the exocyclic amino group.

Troubleshooting Strategies:

  • Choice of Reagents: This side reaction is more prevalent when using highly reactive acylating agents like acyl chlorides in the absence of a base. Using a coupling reagent like HATU in the presence of a base like DIPEA generally favors acylation at the more nucleophilic (albeit still weak) exocyclic amino group.

  • Reaction Conditions: The presence of a base (DIPEA) is crucial to neutralize any acid that is formed, which could otherwise protonate the pyridine nitrogen and increase the likelihood of side reactions.

III. Recommended Synthetic Protocol

This protocol utilizes a Boc-protection strategy to minimize side reactions and improve the overall yield and purity of the final product.

Workflow Diagram:

// Nodes Start [label="3-Aminopropanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; BocProtected [label="N-Boc-β-alanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Amide Coupling\n(HATU, DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; ProtectedProduct [label="Boc-Protected Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Boc Deprotection\n(TFA or HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="3-amino-N-(pyridin-3-yl)propanamide", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aminopyridine [label="3-Aminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> BocProtected [label="Boc₂O, Base", color="#5F6368"]; BocProtected -> Coupling [color="#5F6368"]; Aminopyridine -> Coupling [color="#5F6368"]; Coupling -> ProtectedProduct [color="#5F6368"]; ProtectedProduct -> Deprotection [color="#5F6368"]; Deprotection -> FinalProduct [color="#5F6368"]; } dot Figure 3: Recommended Synthetic Workflow.

Protocol 1: Boc-Protection of 3-Aminopropanoic Acid
  • Dissolution: Dissolve 3-aminopropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium hydroxide (2.5 eq) and stir until all solids are dissolved.

  • Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a small amount of dioxane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-β-alanine.

Protocol 2: Amide Coupling
  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-β-alanine (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 3-aminopyridine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain the Boc-protected product.

Protocol 3: Boc-Deprotection
  • Dissolution: Dissolve the purified Boc-protected product (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq, or a 20-50% solution of TFA in DCM) and stir at room temperature.[7][11] Alternatively, a 4M solution of HCl in dioxane can be used.

  • Reaction: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in a small amount of water and basify to pH 9-10 with aqueous sodium carbonate or sodium hydroxide.

    • Extract the free amine product with a suitable organic solvent like ethyl acetate or DCM (multiple extractions).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-amino-N-(pyridin-3-yl)propanamide.

IV. Data Summary Table for Recommended Protocol

StepReagentEquivalentsSolventTemperatureTypical Time
Boc-Protection 3-Aminopropanoic Acid1.0Dioxane/Water0 °C to RT12-16 h
Boc₂O1.1
NaOH2.5
Amide Coupling N-Boc-β-alanine1.0Anhydrous DMFRT to 50 °C4-24 h
3-Aminopyridine1.2
HATU1.1
DIPEA2.5
Boc-Deprotection Boc-Protected Amide1.0DCMRT1-4 h
TFA10-20

V. References

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 944-947. [Link][5][6][12]

  • Gogoi, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 2021, 1-6. [Link][3]

  • Shriner, R. L., & Upson, F. W. (1941). The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. Journal of the American Chemical Society, 63(8), 2277–2278. [Link][13]

  • Koutsidis, G., et al. (2009). Investigations on the effect of amino acids on acrylamide, pyrazines, and Michael addition products in model systems. Journal of Agricultural and Food Chemistry, 57(21), 10020-10026. [Link][14]

  • Zamora, R., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(5), 3058-3064. [Link][2][9]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link][15]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link][7][11]

  • Li, J., et al. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 58(84), 11821-11824. [Link][16]

  • ResearchGate. (2009). Investigations on the Effect of Amino Acids on Acrylamide, Pyrazines, and Michael Addition Products in Model Systems. [Link][17]

  • ResearchGate. (2010). Model Reactions of Acrylamide with Selected Amino Compounds. [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. [Link][18]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. [Link][4]

  • ResearchGate. (2021). Deprotection of N-Boc group present in amino acids and other derivatives. [Link][19]

  • NIH. (2024). Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. [Link][20]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • MDPI. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. [Link][21]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link][22]

  • PrepChem.com. (n.d.). Synthesis of 3-tert-butoxycarbonylamino-1-propanol. [Link][23]

  • ResearchGate. (2017). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. [Link][24]

  • Open Research@CSIR-NIScPR. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • MDPI. (2012). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link][25]

  • MDPI. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link][26]

  • ResearchGate. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link][27]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • ACS Publications. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. [Link][28]

Sources

Optimization

Technical Support Center: Synthesis of 3-amino-N-(pyridin-3-yl)propanamide Dihydrochloride

Welcome to the technical support center for the synthesis of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic route for higher yields and purity.

Synthesis Overview

The synthesis of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride can be approached through several strategic routes. The most common and reliable method involves the coupling of a protected β-amino acid, such as N-Boc-β-alanine, with 3-aminopyridine, followed by deprotection of the amine and subsequent formation of the dihydrochloride salt. This method offers excellent control over side reactions and generally results in a cleaner product profile.

An alternative, more direct approach is the aza-Michael addition of 3-aminopyridine to an acrylic acid derivative. However, this route can be more challenging to control and may lead to the formation of undesired byproducts. This guide will focus on the more robust protected amino acid coupling route.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_protection Step 1: Amide Coupling cluster_deprotection Step 2: Deprotection & Salt Formation Boc_beta_alanine N-Boc-β-alanine Coupling Amide Coupling (EDC, HOBt, DIPEA) Boc_beta_alanine->Coupling 3_aminopyridine 3-Aminopyridine 3_aminopyridine->Coupling Protected_intermediate 3-(tert-butoxycarbonylamino)-N- (pyridin-3-yl)propanamide Coupling->Protected_intermediate Deprotection Boc Deprotection (HCl in Dioxane) Protected_intermediate->Deprotection Final_Product 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride Deprotection->Final_Product

Caption: Synthetic route via amide coupling and deprotection.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low Yield of the Protected Intermediate

Question: I am consistently obtaining a low yield of 3-(tert-butoxycarbonylamino)-N-(pyridin-3-yl)propanamide during the amide coupling step. What are the likely causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions often stem from a few critical factors. Let's break down the potential causes and solutions:

  • Inadequate Activation of the Carboxylic Acid: The coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), are crucial for activating the carboxylic acid group of N-Boc-β-alanine.

    • Causality: If these reagents are old or have been improperly stored, their reactivity may be compromised, leading to incomplete activation and thus, poor conversion to the amide.

    • Solution:

      • Always use fresh, high-purity coupling reagents.

      • Ensure the reagents are stored in a desiccator to prevent hydrolysis.

      • Consider increasing the equivalents of EDC and HOBt slightly (e.g., from 1.1 eq to 1.3 eq).

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a significant role in the efficiency of the coupling reaction.

    • Causality: The reaction may be too slow at room temperature, or the chosen solvent may not be optimal for solubilizing all reactants.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • If the reaction is sluggish, consider gently heating the mixture to 40-50 °C.

      • Ensure you are using an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Basicity and Nucleophilicity of 3-Aminopyridine: 3-Aminopyridine is a relatively weak nucleophile, and its basicity can interfere with the reaction if not properly managed.

    • Causality: The pyridinic nitrogen can be protonated by any adventitious acid, and the exocyclic amino group's nucleophilicity is lower than that of aliphatic amines. The HCl salt of EDC, if used, can also protonate the 3-aminopyridine.

    • Solution:

      • The addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is critical to scavenge any generated acid and to ensure that the 3-aminopyridine remains in its free base form. Use at least 2 equivalents of DIPEA.[1]

Troubleshooting Workflow for Low Coupling Yield

Low_Yield_Troubleshooting Start Low Yield of Protected Intermediate Check_Reagents Verify freshness and purity of EDC, HOBt, and DIPEA. Start->Check_Reagents Optimize_Conditions Optimize reaction conditions: - Monitor by TLC/LC-MS - Gentle heating (40-50 °C) - Ensure anhydrous solvent Check_Reagents->Optimize_Conditions Reagents are fresh Check_Base Ensure sufficient DIPEA is used (at least 2 equivalents). Optimize_Conditions->Check_Base Improved_Yield Yield Improved Check_Base->Improved_Yield

Caption: Decision tree for troubleshooting low coupling yield.

Issue 2: Difficulties in the Boc-Deprotection Step

Question: My Boc-deprotection with HCl in dioxane is incomplete, or I am observing significant side products. What could be going wrong?

Answer:

While Boc-deprotection is generally a straightforward acid-catalyzed hydrolysis, several factors can lead to incomplete reactions or the formation of impurities.[2][3]

  • Insufficient Acid: The stoichiometry of the acid is critical for complete deprotection.

    • Causality: Both the newly formed primary amine and the pyridinic nitrogen will be protonated by the acid. Therefore, more than two equivalents of HCl are required to drive the reaction to completion and form the dihydrochloride salt.

    • Solution:

      • Use a significant excess of a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

      • Ensure thorough mixing to allow for complete reaction.

  • Formation of Tert-butyl Byproducts: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites.

    • Causality: The electron-rich pyridine ring can be susceptible to alkylation by the tert-butyl cation, leading to undesired byproducts.[3][4]

    • Solution:

      • While less common with pyridine, if you suspect this is an issue, consider adding a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.

      • Perform the reaction at room temperature or below to minimize this side reaction.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Causality: Depending on the concentration and temperature, the reaction may require several hours for completion.

    • Solution:

      • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The product will have a much lower Rf value on silica gel due to its polar nature.

      • If the reaction is slow, allow it to stir for a longer period (e.g., overnight at room temperature).

Issue 3: Product Purification and Isolation Challenges

Question: I am having trouble isolating a pure solid product after the deprotection step. The crude product is an oil or a sticky solid.

Answer:

The dihydrochloride salt of your product is expected to be a crystalline solid, but impurities or residual solvent can prevent crystallization.

  • Residual Solvent: The presence of solvents, particularly water, can inhibit crystallization.

    • Causality: The product is hygroscopic, and water can form a sticky syrup.

    • Solution:

      • After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent and excess HCl.

      • Add a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the solid product. You may need to triturate (stir the solid with the solvent) to induce crystallization.

      • Filter the solid and wash it with the non-polar solvent to remove any soluble impurities.

      • Dry the final product under high vacuum to remove all traces of solvent.

  • Impurities: The presence of byproducts can interfere with the crystal lattice formation.

    • Causality: If the previous steps were not clean, impurities will be carried through to the final step.

    • Solution:

      • If trituration does not yield a clean solid, you may need to recrystallize the product. A mixture of a polar solvent like ethanol or methanol with a less polar solvent like isopropanol or ethyl acetate can be effective.

      • Ensure that the protected intermediate was of high purity before proceeding to the deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent to use for the amide bond formation?

A1: For this specific transformation, a carbodiimide-based coupling agent like EDC in combination with an additive like HOBt is a reliable and cost-effective choice. More advanced phosphonium or aminium salt-based reagents such as PyBOP or HATU can also be used and may offer faster reaction times, but they are generally more expensive.

Q2: Why is it necessary to use a protected form of 3-aminopropanoic acid?

A2: Using a protected form, such as N-Boc-β-alanine, is crucial to prevent self-polymerization. The free amino group of one molecule could react with the activated carboxylic acid of another, leading to a mixture of oligomers and a low yield of the desired product. The Boc group is easily removed under acidic conditions in the final step.[2]

Q3: How can I confirm the formation of the final dihydrochloride salt?

A3: Several analytical techniques can be used for confirmation:

  • ¹H NMR: You should observe a downfield shift of the aromatic protons on the pyridine ring and the protons adjacent to the amino groups due to protonation. The NH protons will likely appear as broad singlets.

  • Mass Spectrometry (ESI+): You will observe the molecular ion of the free base ([M+H]⁺).

  • Elemental Analysis: This will provide the elemental composition (C, H, N, Cl) and can confirm the presence of two chloride ions per molecule.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Coupling reagents like EDC can be sensitizers; always handle them with appropriate personal protective equipment (gloves, safety glasses).

  • Work in a well-ventilated fume hood, especially when using volatile solvents like DCM and when handling concentrated HCl solutions.

  • 3-aminopyridine is toxic and should be handled with care.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(tert-butoxycarbonylamino)-N-(pyridin-3-yl)propanamide
  • To a solution of N-Boc-β-alanine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add HOBt (1.2 eq) and EDC.HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-aminopyridine (1.1 eq) in anhydrous DCM, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure protected intermediate.

Protocol 2: Synthesis of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
  • Dissolve the purified 3-(tert-butoxycarbonylamino)-N-(pyridin-3-yl)propanamide (1.0 eq) in a minimal amount of methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add diethyl ether and stir vigorously to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under high vacuum to yield the final product as a white to off-white solid.

Parameter Protocol 1: Amide Coupling Protocol 2: Deprotection & Salt Formation
Key Reagents N-Boc-β-alanine, 3-aminopyridine, EDC, HOBt, DIPEAProtected Intermediate, 4M HCl in Dioxane
Solvent Anhydrous DCMMethanol, 1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-24 hours2-4 hours
Workup Aqueous washPrecipitation with ether
Purification Column ChromatographyFiltration and drying

References

  • Reaction with 3-aminopyridine with methyl acrylate. - ResearchGate. Available from: [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - MDPI. Available from: [Link]

  • Amine Protection / Deprotection - Fisher Scientific. Available from: [Link]

  • Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII - ACS Publications. Available from: [Link]

  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. Available from: [Link]

  • How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? : r/OrganicChemistry - Reddit. Available from: [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available from: [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid-Styrene Derivatives for Antimicrobial and Fluorescence Applications - PubMed. Available from: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. Available from: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • 3-Aminopyridine - Wikipedia. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

Welcome to the technical support center for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its handling, storage, and experimental use. Below, you will find frequently asked questions and troubleshooting guides to address common issues related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride that are susceptible to degradation?

A1: The molecule contains three main functional groups that can be susceptible to degradation under certain conditions:

  • Amide linkage: This is the most likely site for hydrolysis.

  • Primary amine: This group can be susceptible to oxidation.

  • Pyridine ring: This aromatic heterocycle can undergo photodegradation and oxidation.

Q2: What are the predicted hydrolytic degradation pathways for this molecule?

A2: Hydrolysis of the amide bond is a common degradation pathway for compounds containing this functional group.[1][2][3][4] This reaction can be catalyzed by both acidic and basic conditions, typically accelerated by heat.[3][4] The predicted degradation products from the cleavage of the amide bond are 3-aminopyridine and 3-aminopropanoic acid.

Q3: Under what conditions should I be concerned about oxidative degradation?

A3: Oxidative degradation can be a concern, particularly if the compound is exposed to oxidizing agents, high temperatures, or UV light in the presence of oxygen. The primary amine and the nitrogen atom in the pyridine ring are potential sites for oxidation. Oxidation of the pyridine nitrogen would lead to the formation of a pyridine N-oxide derivative.

Q4: Is 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride sensitive to light?

A4: Yes, compounds containing a pyridine ring can be susceptible to photodegradation.[5][6][7] Exposure to UV light can induce complex degradation pathways, potentially leading to ring opening and the formation of various smaller aliphatic molecules.[5][7] It is crucial to store the compound in light-protected containers.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC analysis after storage in a humid environment. Hydrolysis of the amide bond.1. Confirm the identity of the new peak by LC-MS. The expected masses would correspond to 3-aminopyridine and/or 3-aminopropanoic acid. 2. Perform a forced degradation study under acidic and basic conditions to confirm if the retention time of the degradation product matches the new peak. 3. Store the compound in a desiccator to minimize exposure to moisture.
A yellow to brown discoloration of the solid compound over time. This could be due to oxidative degradation or the formation of colored impurities from various degradation pathways.1. Analyze the discolored sample by HPLC to check for the presence of new impurities. 2. Conduct a forced oxidation study (e.g., with AIBN or H₂O₂) to see if similar colored products are formed. 3. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to oxidation.
Loss of potency or inconsistent results in assays after exposure to ambient light. Photodegradation of the pyridine ring.1. Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil. 2. Perform a photostability study by exposing a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and analyze for degradation.
Unexpected pH changes in unbuffered aqueous solutions of the compound. The dihydrochloride salt can make aqueous solutions acidic. Degradation can also alter the pH. For instance, hydrolysis releases a free amine (3-aminopyridine) and a zwitterionic amino acid, which could buffer the solution or alter its pH depending on the initial conditions.1. Always use a well-buffered system for experiments involving aqueous solutions of this compound. 2. Monitor the pH of your solutions over time, especially during stability studies.

Predicted Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride based on its chemical structure.

G cluster_main 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation MainCompound 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride 3-aminopyridine 3-aminopyridine MainCompound->3-aminopyridine Amide Hydrolysis (Acid/Base, Heat) 3-aminopropanoic_acid 3-aminopropanoic acid MainCompound->3-aminopropanoic_acid Amide Hydrolysis (Acid/Base, Heat) N-oxide Pyridine N-oxide derivative MainCompound->N-oxide Oxidation RingOpened Ring-opened products (e.g., succinic acid) MainCompound->RingOpened UV Light

Caption: Predicted degradation pathways of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw a sample and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable, transparent container) to a light source within a photostability chamber. The light source should comply with ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At appropriate time points, withdraw samples from both the exposed and control solutions for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • A gradient method using a C18 column with a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

    • Detection can be performed using a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance. An MS detector is highly recommended for the identification of unknown degradation products.

Workflow for Investigating a New Impurity

The following diagram outlines a logical workflow for the identification and characterization of an unknown impurity observed during stability studies.

G Start New Impurity Detected in HPLC LCMS Characterize by LC-MS (Determine Molecular Weight) Start->LCMS ForcedDegradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) LCMS->ForcedDegradation Compare Compare Retention Time and Mass of Impurity with Degradation Products ForcedDegradation->Compare Match Match Found? Compare->Match Identify Tentatively Identify Impurity and Degradation Pathway Match->Identify Yes NoMatch No Match Found Match->NoMatch No Isolate Isolate Impurity (e.g., by Preparative HPLC) Identify->Isolate NMR Characterize by NMR for Definitive Structure Elucidation Isolate->NMR End Impurity Identified NMR->End Hypothesize Hypothesize Other Degradation Pathways or Synthesis-Related Impurity NoMatch->Hypothesize

Caption: Workflow for the identification of an unknown impurity.

Summary of Stress Conditions for Forced Degradation

Stress Condition Reagent/Parameter Typical Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature to 60°CAmide Bond Cleavage
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature to 60°CAmide Bond Cleavage
Oxidation 3% H₂O₂Room TemperatureN-oxidation of Pyridine, Amine Oxidation
Photodegradation ICH Q1B compliant light sourceAmbient TemperaturePyridine Ring Opening/Rearrangement
Thermal Degradation 60°C or higherN/A (Solid or Solution)Various, including acceleration of hydrolysis and oxidation

References

  • Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. Available at: [Link]

  • Gao, W., et al. UV photolysis for accelerating pyridine biodegradation. PubMed, 2012. Available at: [Link]

  • Roberts, J.D. & Caserio, M.C. 24.4: Hydrolysis of Amides. Chemistry LibreTexts, 2021. Available at: [Link]

  • BYJU'S. Types of Amide Hydrolysis. BYJU'S. Available at: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry, 2019. Available at: [Link]

  • Fang, M., et al. [Biodegradation of pyridine under UV irradiation]. PubMed, 2012. Available at: [Link]

  • ResearchGate. Biodegradation of pyridine under UV irradiation | Request PDF. ResearchGate, 2012. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up 3-amino-N-(pyridin-3-yl)propanamide Dihydrochloride Production

Welcome to the technical support center for the process development and scale-up of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process development and scale-up of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or commercial production. We will address common challenges, provide robust troubleshooting strategies, and answer frequently asked questions to ensure a safe, efficient, and scalable process.

Section 1: Overview of the Synthetic Strategy and Critical Control Points

The synthesis of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride involves the formation of a critical amide bond. While numerous methods exist for amide bond formation, scaling up requires careful consideration of factors beyond mere yield, such as cost, safety, atom economy, and purification efficiency.[1][2]

A common and scalable synthetic route proceeds in three key stages:

  • Amide Coupling: Reaction of a protected β-alanine precursor, typically N-(tert-butoxycarbonyl)-β-alanine (Boc-β-Ala-OH), with 3-aminopyridine.

  • Deprotection: Removal of the Boc protecting group under acidic conditions.

  • Salt Formation & Isolation: Crystallization of the active pharmaceutical ingredient (API) as a stable dihydrochloride salt.

This pathway is designed to control selectivity and facilitate purification at each stage.

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Isolation Boc-β-Ala-OH Boc-β-Ala-OH Coupling Amide Bond Formation Solvent: EtOAc / MeCN Boc-β-Ala-OH->Coupling 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine->Coupling Coupling_Reagent Coupling Reagent (e.g., T3P®) Coupling_Reagent->Coupling Boc_Intermediate Boc-Protected Intermediate Coupling->Boc_Intermediate Deprotection Acidic Deprotection (e.g., HCl in IPA) Boc_Intermediate->Deprotection Free_Base Crude Free Base / HCl Salt Deprotection->Free_Base Crystallization Crystallization & Salt Formation Free_Base->Crystallization Final_Product Final Product: 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride Crystallization->Final_Product

Caption: Proposed three-stage synthetic workflow for scalable production.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Issue 1: Low Yield and Slow Reaction in Amide Coupling Step

Question: My amide coupling reaction is sluggish and gives a low yield of the Boc-protected intermediate, even with extended reaction times. What are the likely causes and solutions?

Answer: This is a common scale-up challenge often related to the choice of coupling agent and reaction conditions.

  • Root Cause Analysis:

    • Inefficient Coupling Agent: Many lab-scale coupling reagents like HATU or HOBt/EDC are highly effective but can be cost-prohibitive and generate significant waste, making them less suitable for large-scale manufacturing.[3]

    • Poor Activation: The carboxylic acid (Boc-β-Ala-OH) may not be fully activated before the addition of the amine, leading to hydrolysis of the activated intermediate.

    • Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients and poor mass transfer, slowing the reaction rate.

    • Temperature Control: Exothermic reactions from coupling agent activation can be difficult to manage at scale, potentially leading to side reactions if not properly controlled.

  • Troubleshooting & Optimization Protocol:

    • Select a Scale-Appropriate Coupling Reagent: Transition from carbodiimide-based reagents to more cost-effective and atom-efficient options. Propylphosphonic anhydride (T3P®) or 1,1'-Carbonyldiimidazole (CDI) are excellent alternatives often preferred in process chemistry.[3]

    • Optimize Reagent Stoichiometry & Addition:

      • Ensure all reagents are anhydrous. Water can quench activated species.

      • Employ a staged addition: First, activate the carboxylic acid with the coupling agent and a suitable base (e.g., N,N-Diisopropylethylamine) for 30-60 minutes before the slow addition of 3-aminopyridine.

    • Enhance Mass Transfer: Confirm that the reactor's agitation speed is sufficient to maintain a homogenous slurry or solution. For viscous reaction mixtures, consider a more dilute system.

    • Implement Temperature Control: Use a reactor jacket to maintain a consistent internal temperature, typically between 0°C and 25°C, to balance reaction rate with stability.

Issue 2: Formation of Dimeric and Other Impurities

Question: HPLC analysis of my crude product shows several significant impurities, including a suspected N,N-diacylated byproduct from the 3-aminopyridine. How can I suppress these side reactions?

Answer: The formation of byproducts is often a result of reaction stoichiometry and the relative nucleophilicity of the different sites on your starting materials.

  • Root Cause Analysis:

    • Di-acylation: Although the exocyclic amino group of 3-aminopyridine is more nucleophilic than the pyridine ring nitrogen, over-acylation can occur if there is a localized excess of the activated Boc-β-alanine.

    • Racemization: While not an issue for this specific achiral molecule, it's a critical consideration for chiral amides where the wrong base or elevated temperatures can cause racemization.[4]

    • Reaction with Solvent: Certain solvents can participate in side reactions under activating conditions.

  • Troubleshooting & Optimization Protocol:

    • Control Stoichiometry: Use a slight excess (1.05-1.10 equivalents) of the carboxylic acid component relative to the amine to drive the reaction to completion, but avoid a large excess.

    • Implement Inverse Addition: Add the activated carboxylic acid solution slowly to the solution of 3-aminopyridine. This maintains a low concentration of the acylating agent, minimizing the statistical probability of a second acylation event.

    • Select an Appropriate Solvent: Aprotic solvents like ethyl acetate, acetonitrile, or 2-methyltetrahydrofuran are generally preferred as they do not compete in the reaction.

G Problem Impurity Formation (>2%) Check_Diacylation Is the main impurity di-acylated product? Problem->Check_Diacylation Check_SM Is unreacted starting material present? Check_Diacylation->Check_SM No Sol_Inverse_Addition Solution: Implement Inverse Addition. Control Stoichiometry. Check_Diacylation->Sol_Inverse_Addition Yes Sol_Drive_Reaction Solution: Increase reaction time/temp. Check reagent purity. Check_SM->Sol_Drive_Reaction Yes Sol_Other Solution: Characterize impurity. Check for side reactions with solvent or base. Check_SM->Sol_Other No

Caption: Decision tree for troubleshooting impurity formation.
Issue 3: Difficulty in Product Isolation and Purification

Question: After deprotection, the crude product is an oil that is difficult to handle, and crystallization of the dihydrochloride salt gives inconsistent yields and poor filterability. How can I develop a robust isolation protocol?

Answer: Robust crystallization is the cornerstone of API purification at scale. It is both a purification step and the method for isolating the final solid form. The dihydrochloride salt form is specifically chosen to enhance stability and facilitate this process.[5]

  • Root Cause Analysis:

    • Residual Solvents: The presence of the reaction solvent (e.g., dichloromethane) or water can inhibit crystallization, leading to oiling out.

    • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid will result in a mixture of salt forms (mono-, di-, or free base), which can prevent a stable crystalline lattice from forming.

    • Poor Supersaturation Control: Crashing the product out of solution by adding anti-solvent too quickly or cooling too rapidly leads to small, poorly formed crystals that are difficult to filter and wash.

  • Troubleshooting & Optimization Protocol:

    • Solvent Swap: After the deprotection step, perform a solvent distillation/exchange into a suitable crystallization solvent, such as isopropanol (IPA) or ethanol. This removes residual reaction solvents.

    • Precise Acid Dosing: Use a standardized solution of HCl in the crystallization solvent (e.g., 2M HCl in IPA). Charge exactly 2.0-2.1 equivalents of HCl based on the molar input of your limiting reagent.

    • Controlled Crystallization:

      • Heat the solution to ensure the product is fully dissolved (e.g., 50-60°C).

      • Slowly cool the solution over several hours to control the rate of nucleation and crystal growth. A typical cooling profile might be 10°C per hour.

      • If necessary, seed the solution with a small amount of previously isolated, high-purity material to ensure consistent crystal form.

    • Anti-Solvent Addition: If an anti-solvent (e.g., MTBE or heptane) is required, add it slowly to the cooled slurry to maximize yield without causing the product to oil out.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the key differences between lab-scale and large-scale amide coupling reagents?

    • A1: The primary considerations for large-scale reagents are cost, safety, atom economy, and the ease of byproduct removal.[1][6] The table below summarizes key differences.

FeatureLab-Scale Reagents (e.g., HATU, EDC/HOBt)Process-Scale Reagents (e.g., T3P®, CDI)
Cost HighModerate to Low
Byproducts Ureas, triazole derivatives; often require chromatography for removal.Phosphonic acids, imidazole; often water-soluble and removable by aqueous workup.
Atom Economy Poor; high molecular weight reagents are used stoichiometrically.Better; lower molecular weight or catalytic options are available.
Safety Some are sensitizers or have thermal stability issues.Generally well-characterized safety profiles for industrial use.
  • Q2: How should the final 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride product be stored?

    • A2: As a dihydrochloride salt, the compound is likely to be hygroscopic. It should be stored in well-sealed containers, preferably under an inert atmosphere (nitrogen or argon), and in a controlled low-humidity environment. Protect from light and elevated temperatures to prevent degradation.

  • Q3: What are the critical analytical tests for ensuring final product quality?

    • A3: A comprehensive testing protocol should include:

      • Identity: ¹H NMR and ¹³C NMR to confirm the chemical structure.

      • Purity: HPLC with UV detection to determine purity and quantify impurities.

      • Water Content: Karl Fischer titration to measure water content, which is critical for a hygroscopic salt.

      • Salt Content/Assay: Potentiometric titration or ion chromatography to confirm the dihydrochloride stoichiometry and determine the overall assay.

      • Residual Solvents: Gas Chromatography (GC) to ensure solvents used in the process are below ICH limits.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • Gomez, S., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1573-1594. Available at: [Link]

  • Pharmaceutical Technology. (2013). Reducing the Complexity of Commercial-Scale Amide Formation. PharmTech.com. Available at: [Link]

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.

Sources

Troubleshooting

Mitigating toxicity of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride in cell culture

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride in cell culture. As specific public data...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride in cell culture. As specific public data on this compound is limited, this document provides a framework for mitigating potential cytotoxicity based on its chemical structure and established principles of in vitro toxicology. The strategies outlined here are intended to help users systematically troubleshoot and optimize their experimental conditions to achieve desired biological effects while minimizing off-target toxicity.

The structure of 3-amino-N-(pyridin-3-yl)propanamide contains a 3-aminopyridine moiety, which is found in various biologically active compounds. Aminopyridine derivatives have been investigated for a range of applications, including their potential as anticancer agents, often exhibiting dose-dependent cytotoxicity.[1][2][3][4][5] This guide will help you navigate the potential challenges associated with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing high levels of cell death even at low concentrations of the compound. What is the first thing I should check?

A1: The first step is to verify your compound's solubility and stability in your specific culture medium. Poor solubility can lead to precipitation, causing physical stress to cells or resulting in an actual concentration that is much higher than intended in localized areas. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO, PBS) before adding it to the medium. Additionally, confirm that the final vehicle concentration is non-toxic to your cells (typically ≤0.1% for DMSO).[6]

Q2: Could the cell type I'm using be particularly sensitive to this compound?

A2: Absolutely. Different cell lines exhibit varied sensitivities to chemical compounds due to differences in metabolic pathways, expression of drug transporters, and inherent defense mechanisms.[7] If you are seeing high toxicity, consider testing the compound on a panel of cell lines, including a common, robust line (e.g., HEK293T or HeLa) to benchmark its general cytotoxicity.

Q3: How can I determine if the observed toxicity is due to apoptosis or necrosis?

A3: Differentiating the mechanism of cell death is crucial. You can use a combination of assays. For example, an Annexin V/Propidium Iodide (PI) assay can distinguish between early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).[8] Caspase activation assays can also specifically measure apoptotic pathways.[7] Understanding the mechanism can help in designing mitigation strategies.

Q4: Can changing the cell culture medium components help reduce toxicity?

A4: Yes, optimizing media conditions can significantly mitigate toxicity. Key strategies include:

  • Increasing Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to compounds, reducing their free concentration and thus their toxicity.[9][10][11] You can test a range of FBS concentrations (e.g., 5%, 10%, 20%) to see if it improves cell viability.[12][13]

  • Adding Antioxidants: If the compound induces oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be protective.[14][15][16]

  • Using Specialized Media: Some commercially available media are formulated to reduce cellular stress and may be beneficial.

Q5: My compound seems to degrade quickly in culture. How does this affect toxicity and how can I address it?

A5: Compound instability can lead to the formation of toxic metabolites or a rapid decrease in the active concentration, complicating dose-response analysis.[17][18] To address this, you can perform more frequent media changes with a fresh compound or use a lower, more frequent dosing schedule. It is also advisable to assess the compound's stability in your medium over your typical experiment duration using methods like HPLC.

Troubleshooting Guide: Systematic Approach to Mitigating Toxicity

If you are encountering unexpected cytotoxicity, follow this systematic workflow to diagnose and resolve the issue.

Toxicity_Troubleshooting_Workflow start High Cytotoxicity Observed check_compound Step 1: Verify Compound & Vehicle - Check solubility in vehicle - Confirm vehicle concentration is non-toxic (e.g., <0.1% DMSO) - Test compound stability in media start->check_compound dose_response Step 2: Optimize Dose & Time - Perform detailed dose-response curve (e.g., 10-point) - Conduct time-course experiment (e.g., 24, 48, 72h) check_compound->dose_response Compound/Vehicle OK modify_culture Step 3: Modify Culture Conditions - Increase serum percentage - Co-administer antioxidants (e.g., NAC) - Change cell seeding density dose_response->modify_culture Toxicity still high outcome_resolved Toxicity Mitigated / Understood dose_response->outcome_resolved Effective window found analyze_mechanism Step 4: Analyze Mechanism of Death - Run Annexin V / PI assay - Measure ROS production - Perform cell cycle analysis modify_culture->analyze_mechanism Optimization insufficient modify_culture->outcome_resolved Optimization successful analyze_mechanism->outcome_resolved Mechanism identified outcome_inherent Toxicity is an Inherent Property (Consider structural analogs or different model system) analyze_mechanism->outcome_inherent No mitigation possible

Caption: A systematic workflow for troubleshooting compound-induced cytotoxicity.

Experimental Protocols

Protocol 1: Determining the IC50 with a Standard Cytotoxicity Assay (MTT)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. The MTT assay measures cell metabolic activity, which is a proxy for cell viability.[19]

Materials:

  • Cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

  • Vehicle (e.g., sterile DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a 10-point serial dilution of the compound in culture medium. Start with a high concentration (e.g., 1 mM) and dilute downwards. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

ParameterRecommended ValueRationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in the exponential growth phase during treatment.[6]
Vehicle Concentration < 0.1%High concentrations of solvents like DMSO can be cytotoxic.
Incubation Time 24 - 72 hoursAllows for detection of both acute and slower-acting toxic effects.
Compound Concentration Range 1 nM to 1 mM (log scale)A wide range is necessary to capture the full dose-response curve.
Protocol 2: Assessing Oxidative Stress with a ROS Assay

This protocol uses a fluorescent probe to measure the generation of reactive oxygen species (ROS), a common mechanism of drug-induced toxicity.[14][16]

Materials:

  • Cells treated as in Protocol 1

  • DCFDA (2',7'–dichlorofluorescin diacetate) probe

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., H₂O₂)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound in a black, clear-bottom 96-well plate as described in Protocol 1. Include a positive control (H₂O₂) and a vehicle control.

  • Probe Loading: After the treatment period, remove the medium and wash the cells once with warm PBS.

  • Add 100 µL of DCFDA working solution (e.g., 10 µM in PBS) to each well.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well and measure the fluorescence (Excitation ~485 nm, Emission ~535 nm) using a plate reader.

  • Data Analysis: Normalize the fluorescence signal of treated cells to the vehicle control to determine the fold-increase in ROS production.

ROS_Pathway_Diagram Compound Aminopyridine Compound Mitochondria Mitochondria Compound->Mitochondria Interference with Electron Transport Chain ROS ROS (O₂⁻, H₂O₂) Mitochondria->ROS CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis NAC Antioxidant (e.g., NAC) NAC->ROS Scavenges

Caption: Hypothesized pathway of ROS-induced cytotoxicity and antioxidant intervention.

References

  • Ilyas, U., Alkury, L. T., Naaz, S., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(14), 2599-2606. [Link]

  • Kowol, C. R., Heffeter, P., Miklos, W., et al. (2009). Impact of metal coordination on cytotoxicity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (triapine) and novel insights into terminal dimethylation. Journal of Medicinal Chemistry, 52(16), 5032-5043. [Link]

  • Sipes, N. S., Wambaugh, J. F., Pearce, R., et al. (2011). Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening. Toxicological Sciences, 124(1), 112-123. [Link]

  • George, B. P., Abrahamse, H., & Hemmaragala, N. M. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants, 11(2), 336. [Link]

  • Ilyas, U., Alkury, L. T., Naaz, S., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Zayed University Research Portal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

  • Rizvi, S. U. M., Al-Saadi, S., & Al-Rashdi, S. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14, 1-25. [Link]

  • Ilyas, U., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science. [Link]

  • ImQuest BioSciences. (n.d.). In vitro Toxicology Cytotoxicity and Mechanism. Retrieved from [Link]

  • Slideshare. (n.d.). Role of serum and supplements in culture medium. Retrieved from [Link]

  • JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Journal of Visualized Experiments, (151). [Link]

  • Bielak-Zmijewska, A., et al. (2014). Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study. Postepy higieny i medycyny doswiadczalnej, 68, 895-905. [Link]

  • Kosheeka. (2020). Do You Need Serum In Cell Culture Media? Retrieved from [Link]

  • Desroches, J., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 13(15), 1365-1382. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • Scribd. (n.d.). Cell Culture TroubleShooting. Retrieved from [Link]

  • Nguyen, H. T., et al. (2021). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. RSC Advances, 11(54), 34221-34229. [Link]

  • Quora. (2017). What is the role of the serum in a cell culture? Retrieved from [Link]

  • ResearchGate. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Retrieved from [Link]

  • El-Sawy, H. S., et al. (2020). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity, 2020, 9827037. [Link]

  • University of Nottingham. (n.d.). Mechanisms of cell toxicity and in vitro toxicology. Retrieved from [Link]

  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]

  • Drug Discovery and Development. (2021). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Retrieved from [Link]

  • Hartung, T. (2009). In vitro Toxicity Testing in the Twenty-First Century. ALTEX, 26(3), 163-171. [Link]

  • MBL International. (2024). How to Optimize Cell Culture Conditions With The Right Reagents. Retrieved from [Link]

  • VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2021). Serum in mammalian cell culture: Weighing the challenges of bioprocessing, ethics and animal welfare. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Caiment, F., et al. (2021). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. PLoS ONE, 16(3), e0248234. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 15(10), 18338-18359. [Link]

  • ResearchGate. (2021). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Retrieved from [Link]

  • Wilmes, A., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 11, 572979. [Link]

  • Frontiers. (2023). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology, 14. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Aminopyridine-Based Kinase Inhibitors vs. Broad-Spectrum and Multi-Targeted Agents

Introduction: The Kinase Inhibitor Landscape Protein kinases are fundamental regulators of nearly all cellular processes, acting as molecular switches in complex signaling networks.[1] Their dysregulation is a hallmark o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape

Protein kinases are fundamental regulators of nearly all cellular processes, acting as molecular switches in complex signaling networks.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical enzyme families in modern drug development.[1] The therapeutic landscape is dominated by small-molecule kinase inhibitors (SMKIs), with nearly 70 approved by the FDA for cancer treatment alone.[2] These inhibitors are broadly categorized by their selectivity, ranging from highly specific agents to multi-targeted and broad-spectrum compounds.

This guide provides a comparative analysis of an emerging class of kinase inhibitors based on the aminopyridine scaffold, exemplified by compounds like 3-amino-N-(pyridin-3-yl)propanamide, against established and widely utilized kinase inhibitors: the pan-kinase inhibitor Staurosporine , and the clinically approved multi-targeted inhibitors Dasatinib and Sunitinib . Our objective is to provide researchers, scientists, and drug development professionals with a framework for understanding the distinct profiles of these agents and the experimental methodologies required to rigorously evaluate them. We will delve into the causality behind experimental design, from initial biochemical screens to cell-based functional assays, providing a clear path for comparative analysis.

Section 1: Profiling the Inhibitor Classes

A deep understanding of an inhibitor's mechanism and selectivity is paramount to its effective use, whether as a research tool or a therapeutic candidate. The choice of inhibitor dictates the experimental outcome and its interpretation.

The Aminopyridine Scaffold: A Platform for Novel Inhibitors

While specific data for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is not extensively available in public literature, the broader aminopyridine chemical class is a well-recognized scaffold in kinase inhibitor discovery. For instance, fragment libraries based on a 3-aminopyridin-2-one core have identified inhibitors of mitotic kinases such as Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy.[3] Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent candidates for inhibiting Cyclin-dependent kinase 2 (CDK2).[4]

For the purpose of this guide, we will consider the aminopyridine scaffold as representative of a developing class of inhibitors whose precise selectivity and potency profile must be determined experimentally. The core scientific challenge lies in optimizing this scaffold to achieve high potency against a desired target while minimizing off-target effects.

Staurosporine: The Prototypical Broad-Spectrum Inhibitor

Staurosporine, an alkaloid isolated from Streptomyces sp., is one of the most potent but non-selective kinase inhibitors known.[5]

  • Mechanism of Action: Staurosporine functions as an ATP-competitive inhibitor, binding to the highly conserved ATP-binding pocket of a vast number of kinases. This lack of selectivity makes it a "pan-kinase" inhibitor.[5]

  • Primary Application: Due to its promiscuity, Staurosporine is unsuitable for targeted therapy. However, its potent ability to induce apoptosis across numerous cell lines makes it an invaluable positive control in cell-based assays and a tool for studying fundamental apoptotic pathways, such as the Hippo signaling pathway.[6][7] It is known to arrest the cell cycle at the G2/M checkpoint and activate caspases.[5][6]

Dasatinib: The Clinically Proven Multi-Targeted Inhibitor

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that represents a successful clinical strategy of targeting multiple key oncogenic drivers simultaneously.[8]

  • Mechanism of Action: Dasatinib's primary targets include the BCR-ABL fusion protein (the hallmark of Chronic Myeloid Leukemia, CML), SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[9][10] By binding to the ATP-binding site of these kinases, it blocks downstream signaling pathways that drive cancer cell proliferation and survival.[9][11]

  • Clinical Significance: It is a standard-of-care treatment for CML and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (ALL), demonstrating high potency against both active and inactive conformations of the ABL kinase domain.[8]

Sunitinib: A Multi-Targeted Inhibitor of Angiogenesis and Proliferation

Sunitinib is another orally available, multi-targeted TKI with a distinct target profile geared towards inhibiting tumor angiogenesis and cell proliferation.[12][13]

  • Mechanism of Action: Sunitinib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGF-Rs), which are crucial for angiogenesis.[13][14] It also targets other kinases including c-KIT, FLT3, and RET.[13][14] This simultaneous blockade of growth factor signaling and blood vessel formation results in potent anti-tumor activity.[13]

  • Clinical Significance: It is approved for the treatment of Renal Cell Carcinoma (RCC) and Imatinib-resistant Gastrointestinal Stromal Tumors (GIST).[12]

Section 2: An Experimental Framework for Comparative Evaluation

To objectively compare a novel inhibitor from the aminopyridine class against established agents, a multi-step, self-validating experimental workflow is essential. This process logically progresses from direct enzyme interaction to complex cellular consequences.

In Vitro Biochemical Kinase Assays: Quantifying Potency and Selectivity

The foundational step is to determine an inhibitor's direct effect on purified kinase enzymes. This approach isolates the inhibitor-kinase interaction from the complexities of a cellular environment.[15]

Causality Behind the Experiment: The goal is twofold: first, to measure the potency of the inhibitor against its intended target (expressed as the IC50 value), and second, to profile its activity against a broad panel of other kinases. This "selectivity profiling" is crucial for identifying potential off-target effects early in the development process and understanding the inhibitor's mechanism of action.[16] Assays are typically run with an ATP concentration near the Michaelis constant (Km) for each kinase to ensure the resulting IC50 values reflect the intrinsic affinity of the inhibitor.[17]

Experimental Protocol: In Vitro Kinase Assay (Luminescent ADP Detection)

This protocol is based on the principle that kinase activity consumes ATP, producing ADP. The amount of ADP produced is proportional to kinase activity and can be measured using a coupled enzymatic reaction that generates a luminescent signal.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for kinase activity (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the target kinase.

    • Kinase/Substrate Master Mix: Dilute the purified kinase enzyme and its specific substrate (e.g., a peptide) to 2X the final desired concentration in kinase buffer.

    • Inhibitor Dilutions: Perform a serial dilution of the test inhibitors (e.g., aminopyridine compound, Staurosporine, Dasatinib, Sunitinib) in kinase buffer to create a range of concentrations for IC50 determination. Include a DMSO-only control (vehicle).

  • Kinase Reaction:

    • Add 5 µL of each inhibitor dilution (or vehicle control) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding 5 µL of the Kinase/Substrate Master Mix to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of an ADP detection reagent (e.g., ADP-Glo™ Reagent), which simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of a Kinase Detection Reagent, which converts ADP to ATP and uses the newly synthesized ATP to drive a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

The data should be summarized in a table to facilitate direct comparison.

Kinase TargetAminopyridine Compound X (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)
Target Kinase A Experimental ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value
Off-Target Kinase B Experimental ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value
Off-Target Kinase C Experimental ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value
... (Panel of >100 kinases) ............

Visualization: In Vitro Kinase Assay Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis P1 Prepare Kinase/ Substrate Mix R2 Initiate Reaction with Kinase/Substrate Mix P1->R2 P2 Prepare Serial Dilutions of Inhibitors R1 Add Inhibitors to Plate P2->R1 R1->R2 R3 Incubate (e.g., 60 min) R2->R3 D1 Stop Reaction & Deplete ATP R3->D1 D2 Convert ADP to ATP, Generate Light D1->D2 D3 Read Luminescence D2->D3 A1 Calculate % Inhibition D3->A1 A2 Determine IC50 Value A1->A2

Caption: Workflow for a typical in vitro kinase assay.

Cell-Based Assays: Validating Target Engagement and Functional Outcomes

While biochemical assays are essential, they do not predict an inhibitor's behavior in a living cell, where factors like membrane permeability, intracellular ATP concentrations, and competing substrates come into play.[17] Cell-based assays are therefore the critical next step.

Causality Behind the Experiment: We need to answer two questions: 1) Does the inhibitor engage its intended target in a cellular context and suppress its signaling activity? and 2) Does this target engagement translate into a desired biological outcome, such as inhibiting cell proliferation? Western blotting is the gold standard for the first question, while cell viability assays address the second.

Visualization: A Representative Kinase Signaling Pathway

Many kinase inhibitors, including Dasatinib and Sunitinib, target Receptor Tyrosine Kinases (RTKs) that activate downstream pathways like the PI3K/AKT and RAS/MAPK cascades.[11][13]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Sunitinib Sunitinib Sunitinib->RTK Dasatinib Dasatinib Dasatinib->RTK Aminopyridine Aminopyridine Inhibitor? Aminopyridine->AKT (Hypothetical Target)

Sources

Validation

A Comparative Guide to Target Validation of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride: A Methodological Approach

For researchers, scientists, and drug development professionals, the journey from a novel compound to a therapeutic candidate is both exhilarating and fraught with challenges. A critical, early-stage gatekeeper in this p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a therapeutic candidate is both exhilarating and fraught with challenges. A critical, early-stage gatekeeper in this process is target validation. This guide provides an in-depth, objective comparison of methodologies for validating the biological target of a novel compound, using the hypothetical case of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. While public domain literature on the specific biological activity of this compound is scarce, its structure serves as an excellent scaffold for illustrating the multi-faceted process of target validation. We will navigate through the causality of experimental choices, emphasizing self-validating protocols to ensure scientific rigor.

Introduction: The Imperative of Target Validation

Target validation is the crucial process of demonstrating that a specific biomolecule, typically a protein, is directly involved in a disease process and that modulating its activity is likely to have a therapeutic effect. A rigorously validated target significantly increases the probability of success in later-stage clinical trials, thereby mitigating the substantial investment of time and resources inherent in drug development. The validation process for a novel compound like 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride would move from initial hypothesis generation to definitive confirmation through a combination of computational, in vitro, and in vivo approaches.

Part 1: Initial Target Hypothesis Generation - In Silico & Early In Vitro Profiling

Before embarking on extensive laboratory experiments, computational methods and broad-spectrum screening can provide initial clues to the potential targets of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

In Silico Approaches:

Computational tools can predict potential targets based on the chemical structure of a compound. These methods, while not definitive, are invaluable for prioritizing experimental efforts.

  • Ligand-Based Methods: These approaches compare the structure of our compound to databases of molecules with known biological targets. A structural similarity to a known kinase inhibitor, for example, would suggest that 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride might also target kinases.

  • Structure-Based Methods (Reverse Docking): If the three-dimensional structures of various proteins are known, we can computationally "dock" our compound into the binding sites of these proteins to predict potential interactions.

Early In Vitro Profiling:

Broad-based screening assays can help to narrow down the potential target classes.

  • Phenotypic Screening: This involves testing the compound in various cell-based models of disease to see if it produces a desired effect (e.g., reduces cancer cell viability). While this doesn't identify a specific target, a positive result provides a functional starting point.

  • Broad Kinase Panel Screening: Given that a significant portion of drug discovery efforts focuses on kinases, screening the compound against a large panel of kinases can quickly identify potential targets within this enzyme family.

Part 2: In Vitro Target Validation - Establishing Direct Engagement and Functional Consequences

Once a putative target or target family is identified, a series of in vitro experiments are necessary to confirm direct binding and functional modulation. For our hypothetical case, let's assume that in silico and initial screening suggest that 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride targets "Kinase X," a protein implicated in a specific cancer pathway.

Experimental Workflow for In Vitro Validation

cluster_0 Direct Target Engagement cluster_1 Functional Modulation cluster_2 Target Specificity CETSA Cellular Thermal Shift Assay (CETSA) Enzyme_Assay Biochemical Kinase Assay CETSA->Enzyme_Assay Confirms Intracellular Target Binding SPR Surface Plasmon Resonance (SPR) SPR->Enzyme_Assay Quantifies Binding Affinity (KD) ITC Isothermal Titration Calorimetry (ITC) ITC->Enzyme_Assay Measures Binding Thermodynamics Cell_Assay Cell-Based Phosphorylation Assay Enzyme_Assay->Cell_Assay Demonstrates Direct Inhibition (IC50) Kinase_Panel Broad Kinase Panel Screen Cell_Assay->Kinase_Panel Shows Target Modulation in a Cellular Context Off_Target_Assays Off-Target Liability Assays Kinase_Panel->Off_Target_Assays Assesses Selectivity

Caption: Workflow for in vitro target validation of a novel compound.

Detailed Protocols and Comparative Analysis:

1. Confirming Direct Target Engagement:

It's essential to demonstrate that the compound physically interacts with the hypothesized target.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

    • Protocol:

      • Treat intact cells with varying concentrations of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

      • Heat the cell lysates to a range of temperatures.

      • Separate soluble and aggregated proteins.

      • Detect the amount of soluble Kinase X at each temperature using Western blotting or ELISA.

    • Interpretation: A shift in the melting curve of Kinase X to a higher temperature in the presence of the compound indicates direct binding.

  • Surface Plasmon Resonance (SPR): SPR provides quantitative data on binding kinetics (association and dissociation rates) and affinity.

    • Protocol:

      • Immobilize recombinant Kinase X on a sensor chip.

      • Flow different concentrations of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride over the chip.

      • Measure the change in the refractive index at the surface, which is proportional to the binding.

    • Interpretation: This method yields a dissociation constant (KD), a key measure of binding affinity.

Method Principle Advantages Disadvantages
CETSA Ligand-induced thermal stabilization of the target protein.Performed in a cellular context, reflecting a more physiological environment.Lower throughput, semi-quantitative.
SPR Measures changes in refractive index upon ligand binding to an immobilized protein.High sensitivity, provides kinetic data (kon, koff), real-time analysis.Requires purified protein, potential for artifacts from protein immobilization.
ITC Measures heat changes upon binding of a ligand to a protein in solution.Label-free, provides thermodynamic data (ΔH, ΔS), determines binding stoichiometry.Requires large amounts of pure protein and compound, lower throughput.

2. Demonstrating Functional Modulation:

Binding to the target must be shown to alter its biological activity.

  • Biochemical Kinase Assay: This assay directly measures the enzymatic activity of purified Kinase X.

    • Protocol:

      • In a multi-well plate, combine recombinant Kinase X, its substrate, and ATP.

      • Add varying concentrations of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

      • Measure the rate of substrate phosphorylation (e.g., using a phosphospecific antibody).

    • Interpretation: A dose-dependent decrease in phosphorylation indicates that the compound inhibits Kinase X activity, yielding an IC50 value.

  • Cell-Based Phosphorylation Assay: This assay assesses the inhibition of Kinase X activity within a living cell.

    • Protocol:

      • Treat cells expressing Kinase X with different concentrations of the compound.

      • Stimulate the signaling pathway in which Kinase X is involved.

      • Lyse the cells and measure the phosphorylation of a known downstream substrate of Kinase X using Western blotting or ELISA.

    • Interpretation: A reduction in the phosphorylation of the downstream substrate confirms that the compound is cell-permeable and engages the target to produce a functional outcome.

3. Assessing Target Specificity:

A good drug candidate should be selective for its intended target to minimize off-target effects.

  • Broad Kinase Panel Screening: Our compound would be tested at one or two concentrations against a large panel of other kinases. The results would reveal the selectivity profile of the compound.

  • Off-Target Liability Assays: It is also prudent to screen the compound against a panel of targets known to be associated with adverse drug reactions (e.g., hERG, CYPs).

Part 3: In Vivo Target Validation - Linking Target Modulation to Disease Phenotype

The most definitive validation comes from demonstrating that modulating the target with the compound leads to a therapeutic benefit in a relevant animal model of the disease.

Experimental Workflow for In Vivo Validation

cluster_0 Pharmacokinetics & Target Engagement cluster_1 Efficacy Studies cluster_2 Pharmacodynamic & Biomarker Analysis PK Pharmacokinetic (PK) Studies TE In Vivo Target Engagement PK->TE Determine Appropriate Dosing Xenograft Tumor Xenograft Model TE->Xenograft Confirm Target is Hit in Tumors PD Pharmacodynamic (PD) Biomarkers Xenograft->PD Assess Therapeutic Effect GEMM Genetically Engineered Mouse Model (GEMM) GEMM->PD Validate in a More Complex Model Biomarker Biomarker Analysis PD->Biomarker Correlate Target Inhibition with Efficacy

Caption: Workflow for in vivo target validation in a disease model.

Comparative In Vivo Models:

  • Tumor Xenograft Models: These models involve implanting human cancer cells into immunocompromised mice. They are widely used due to their relative simplicity and reproducibility.

    • Protocol:

      • Establish tumors from a cell line where Kinase X is a known driver of growth.

      • Treat tumor-bearing mice with 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride or a vehicle control.

      • Measure tumor growth over time.

      • At the end of the study, collect tumors to measure pharmacodynamic (PD) biomarkers (e.g., phosphorylation of the Kinase X substrate).

  • Genetically Engineered Mouse Models (GEMMs): In these models, the disease is induced by specific genetic mutations that more closely mimic human disease development.

    • Protocol:

      • Use a GEMM that spontaneously develops tumors driven by the pathway involving Kinase X.

      • Treat the mice with the compound and monitor disease progression and survival.

      • Analyze tissues for target engagement and downstream effects.

Model Advantages Disadvantages
Xenograft Relatively rapid and cost-effective, high-throughput.Lacks a functional immune system, may not fully recapitulate human tumor microenvironment.
GEMM More physiologically relevant, intact immune system, better for studying tumor initiation and progression.More time-consuming and expensive, lower throughput.

Pharmacodynamic (PD) Biomarkers:

The measurement of PD biomarkers is crucial to establish a link between target engagement and the biological response. In our example, a key PD biomarker would be the level of phosphorylation of the direct substrate of Kinase X in tumor tissue from treated animals. A dose-dependent reduction in this biomarker that correlates with tumor growth inhibition provides strong evidence for on-target activity.

Part 4: Genetic Target Validation - The Orthogonal Approach

Pharmacological validation with a small molecule should ideally be complemented by genetic methods to provide an independent line of evidence.

  • RNA interference (RNAi) or CRISPR-Cas9: These technologies can be used to specifically reduce or eliminate the expression of Kinase X in cancer cells.

    • Protocol:

      • Introduce shRNA or sgRNA targeting Kinase X into cancer cells.

      • Confirm the reduction of Kinase X protein levels.

      • Assess the impact on cell proliferation, survival, or other relevant phenotypes.

Method Advantages Disadvantages
RNAi Established technology, relatively easy to implement.Potential for off-target effects, incomplete knockdown.
CRISPR-Cas9 Can achieve complete gene knockout, highly specific.Can be more technically challenging, potential for off-target edits.
Conclusion: A Weight-of-Evidence Approach

Validating the target of a novel compound like 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is not achieved through a single experiment. Instead, it requires a "weight-of-evidence" approach, integrating data from computational, biochemical, cellular, and in vivo studies. By systematically confirming direct physical binding, functional modulation, selectivity, and a link between target engagement and a disease-relevant phenotype, researchers can build a robust case for advancing a compound into further preclinical and clinical development. This rigorous, multi-faceted validation strategy is the cornerstone of successful, mechanism-based drug discovery.

References

  • Target Validation - Sygnature Discovery. [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed. [Link]

  • In Vivo Target Validation - Creative Biolabs. [Link]

  • target validation & efficacy - In vivo models - Labtoo. [Link]

  • Target identification and validation in research - WJBPHS. [Link]

  • In vitro target validation process. In vitro target validation in cultured cells is used as a first approach to validate and screen several targets, aiming to triage targets with strong support for further target validation in advanced in vitro systems. Data from all systems feed into each other to select the most translatable model and define the correct stressor that regulates target and pathway. An in vitro target validation toolbox may comprise various assays, stressors, and read
Comparative

Structure-activity relationship of 3-amino-N-(pyridin-3-yl)propanamide derivatives

A Comparative Guide to the Structure-Activity Relationship of 3-amino-N-(pyridin-3-yl)propanamide Derivatives and Related Scaffolds In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaf...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 3-amino-N-(pyridin-3-yl)propanamide Derivatives and Related Scaffolds

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in medicinal chemistry. This guide delves into the nuanced world of the structure-activity relationships (SAR) of 3-amino-N-(pyridin-3-yl)propanamide derivatives, a chemical class with burgeoning potential in therapeutic development.

While direct and extensive literature on the 3-amino-N-(pyridin-3-yl)propanamide core is emerging, a wealth of knowledge can be gleaned from closely related analogs. By examining the SAR of N-(pyridin-3-yl)picolinamides, N-(pyridin-3-yl)-2-amino-isonicotinamides, and N-(pyridin-3-yl)acetamides, we can extrapolate key principles that are likely to govern the biological activity of the propanamide series. This guide will synthesize these findings, offering a comparative analysis to inform the rational design of novel derivatives.

The Core Scaffold: A Foundation for Diverse Activity

The 3-amino-N-(pyridin-3-yl)propanamide scaffold combines several key pharmacophoric features: a basic amino group, a flexible propanamide linker, and an N-pyridin-3-yl headgroup. The pyridine nitrogen introduces a hydrogen bond acceptor and a potential site for metabolic modification, while its position influences the overall geometry and electronic distribution of the molecule.[2] The amide linkage provides a rigid plane with hydrogen bond donor and acceptor capabilities, crucial for target engagement. The terminal amino group offers a site for further substitution to modulate physicochemical properties and target interactions.

Comparative Structure-Activity Relationship Analysis

Our analysis draws upon SAR studies of related N-(pyridin-3-yl)amide derivatives to build a predictive framework for the 3-amino-N-(pyridin-3-yl)propanamide series.

Insights from N-(Pyridin-3-yl)picolinamide Derivatives in Antibacterial Drug Discovery

Studies on N-(pyridin-3-yl)picolinamide derivatives have revealed potent and selective activity against Clostridioides difficile.[3] Key SAR insights from this series that can inform the design of propanamide analogs include:

  • Pyridine Nitrogen Position: The placement of the nitrogen in the pyridine ring attached to the amide is critical for selectivity. Picolinamides (nitrogen at position 2) exhibit significantly higher selectivity for C. difficile over other bacteria like MRSA when compared to isonicotinamide counterparts (nitrogen at position 4).[3] This suggests that for the 3-amino-N-(pyridin-3-yl)propanamide scaffold, the 3-pyridinyl moiety is likely a key determinant of selectivity for its biological target.

  • Substitution on the Picolinamide Ring: 2,4-disubstitution on the picolinamide ring has been shown to yield compounds with high potency (MIC = 0.125 µg/mL) and over 1000-fold selectivity.[3] For our propanamide series, this highlights the importance of exploring substitutions on the phenyl ring of a potential phenylpropanamide backbone.

  • Solubility Enhancement: The incorporation of a carboxylate group, as a salt or ester, can enhance water solubility without compromising potent activity.[3] This is a valuable strategy for improving the drug-like properties of the 3-amino-N-(pyridin-3-yl)propanamide derivatives.

Compound IDModification on Picolinamide RingModification on Pyridin-3-yl RingMIC against C. difficile (µg/mL)Selectivity vs. MRSAReference
87 2,4-substitution-0.125>1000-fold[3]
106-111 Ether linkage at C4-≤1High[3]
4 (Isonicotinamide) --0.251[3]
Lessons from N-(Pyridin-3-yl)-2-amino-isonicotinamides as GSK-3 Inhibitors

The exploration of N-(pyridin-3-yl)-2-amino-isonicotinamides as inhibitors of Glycogen Synthase Kinase-3 (GSK-3) offers valuable insights into optimizing kinase inhibitory activity.[4][5]

  • Amide Group Variations: Extensive exploration of structural variations around the amide group has been shown to significantly improve potency in lowering phosphorylated tau, a key pathological hallmark in Alzheimer's disease.[4] This underscores the potential for modifying the propanamide linker in our scaffold to fine-tune activity.

  • Metabolic Stability: A significant challenge with some 2-pyridinyl amide derivatives was their susceptibility to amidase-mediated hydrolysis in mouse plasma.[4] This is a critical consideration for the 3-amino-N-(pyridin-3-yl)propanamide series, suggesting that modifications to the propanamide backbone or the terminal amino group may be necessary to enhance metabolic stability.

Insights from N-(pyridin-3-yl)acetamide Derivatives as PIM-1 Kinase Inhibitors

The N-(pyridin-3-yl)acetamide scaffold, being a close structural relative to the propanamide series, provides pertinent SAR information for kinase inhibition, specifically targeting PIM-1 kinase, which is overexpressed in various cancers.[6] While specific IC50 values for a series of acetamide derivatives are not detailed in the available literature, the general findings suggest that even minor modifications to the acetamide side chain can significantly impact inhibitory activity.[6] This highlights the importance of a systematic exploration of substitutions on the 3-amino group of the 3-amino-N-(pyridin-3-yl)propanamide core.

Experimental Methodologies for Evaluation

To enable a robust comparison of novel 3-amino-N-(pyridin-3-yl)propanamide derivatives, standardized experimental protocols are essential. The following methodologies are adapted from studies on related compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)[3]

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a target bacterium.

  • Inoculum Preparation: A pure culture of the target bacterium (e.g., C. difficile) is grown on a suitable agar medium. Colonies are then suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., anaerobic at 37°C for 24-48 hours for C. difficile).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay A Bacterial Culture B 0.5 McFarland Suspension A->B Suspend in broth C Final Inoculum (5x10^5 CFU/mL) B->C Dilute D Serial Dilution of Compounds in 96-well plate E Inoculate wells with Final Inoculum D->E F Incubate (e.g., 37°C, anaerobic) E->F G Read MIC F->G

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Kinase Inhibition Assay (e.g., for GSK-3 or PIM-1)

A common method to assess kinase inhibitory activity is through an in vitro kinase assay, often utilizing a luminescence-based or fluorescence-based readout.

  • Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate solution (e.g., a specific peptide), and ATP solution.

  • Compound Preparation: Serially dilute the test compounds in DMSO and then in assay buffer.

  • Assay Plate Setup: Add the diluted compounds, kinase, and substrate to the wells of a microtiter plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent (e.g., a reagent that measures the amount of ADP produced, which is proportional to kinase activity).

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay reagents Reagent Preparation Kinase Substrate ATP Assay Buffer plate_setup Assay Plate Setup Add Compounds, Kinase, Substrate reagents->plate_setup compounds Compound Preparation Serial Dilution in DMSO/Buffer compounds->plate_setup reaction Reaction Initiate with ATP Incubate plate_setup->reaction detection Detection Add Detection Reagent Measure Signal reaction->detection analysis Data Analysis Calculate % Inhibition Determine IC50 detection->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Future Directions and Concluding Remarks

The 3-amino-N-(pyridin-3-yl)propanamide scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific series is limited, the comparative analysis of related N-(pyridin-3-yl)amide derivatives provides a strong foundation for rational drug design.

Key takeaways for researchers entering this chemical space include:

  • Systematic Substitution: A thorough exploration of substituents on the terminal amino group and the pyridinyl ring is warranted to optimize potency and selectivity.

  • Linker Modification: The propanamide linker is not merely a spacer but a key element influencing activity and metabolic stability. Variations in its length and rigidity should be considered.

  • Physicochemical Properties: Early attention to properties such as solubility and metabolic stability will be crucial for translating in vitro activity into in vivo efficacy.

By leveraging the insights from analogous series and employing robust experimental methodologies, the full therapeutic potential of 3-amino-N-(pyridin-3-yl)propanamide derivatives can be unlocked.

References

  • Ahmed, M. J., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

  • Umar, A. B., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.
  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Pharmaceutical Chemistry Journal. [Link]

  • Gomez-Galan, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • BenchChem. (2025). Comparative Analysis of N-(Pyridin-3-yl)
  • Luo, G., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • Luo, G., et al. (2023). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors.
  • Jadhav, S. D., & Mali, S. N. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development.
  • Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects.
  • PubChem. (n.d.). 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride. PubChem. [Link]

  • BLDpharm. (n.d.). 3-Amino-N-(pyridin-3-ylmethyl)propanamide. BLDpharm.
  • Sharma, A., et al. (2023). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase.
  • Pharmaffiliates. (n.d.). N-(Pyridin-2-yl)-3-(pyridin-2-ylamino)propanamide.
  • Shestakova, T., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules.
  • Abdel-Maksoud, M. S., et al. (2023).
  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules.

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Validation

A Senior Application Scientist's Guide to Benchmarking 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride Against Known DPP-4 Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Positioning a Novel Agent in a Validated Therapeutic Landscape The development of novel therapeutics for Type 2 Diabetes Mellitus (T2...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Positioning a Novel Agent in a Validated Therapeutic Landscape

The development of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) requires rigorous, multi-faceted evaluation against established standards of care. This guide provides a comprehensive framework for benchmarking the investigational compound 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (herein referred to as "Compound X"). Based on its structural motifs, Compound X is hypothesized to act as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a clinically validated target for improving glycemic control.[1][2]

DPP-4 inhibitors, or "gliptins," represent a cornerstone of oral antidiabetic therapy.[3] Their mechanism of action involves preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] This leads to a glucose-dependent increase in insulin secretion and a reduction in glucagon secretion, ultimately lowering blood glucose with a minimal risk of hypoglycemia.[4][6]

This guide outlines a logical, stepwise approach to characterize Compound X, comparing its performance directly against well-established DPP-4 inhibitors such as Sitagliptin , Vildagliptin , and Linagliptin .[3][7][8] The protocols described are designed to be self-validating, providing a robust dataset to inform critical go/no-go decisions in the drug development pipeline. The overarching goal is to determine if Compound X offers a competitive or superior profile in terms of potency, selectivity, efficacy, and pharmacokinetics.[9][10]

Section 1: Mechanism of Action and Scientific Rationale

The primary therapeutic rationale for DPP-4 inhibition is the enhancement of the incretin effect. Following a meal, GLP-1 and GIP are released from the gut and potentiate insulin secretion from pancreatic β-cells.[6] DPP-4 rapidly degrades these hormones, terminating their action. By inhibiting DPP-4, Compound X is expected to prolong the activity of GLP-1 and GIP, thereby improving glycemic control.[4][11] This pathway is central to the drug class's efficacy and favorable safety profile.[12]

DPP-4 Inhibition Signaling Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretins GLP-1 & GIP Release Food Intake->Incretins Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Stimulates Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Blood Glucose ↓ Blood Glucose Insulin->Blood Glucose HGP ↓ Hepatic Glucose Production Glucagon->HGP Stimulates HGP->Blood Glucose Inactive Inactive Metabolites DPP4->Inactive CompoundX Compound X (DPP-4 Inhibitor) CompoundX->DPP4 Inhibits

Figure 1: Simplified signaling pathway of DPP-4 inhibition.

Section 2: Head-to-Head In Vitro Benchmarking

The initial phase of benchmarking focuses on the direct interaction between the compounds and the target enzyme. These experiments are foundational for establishing potency and selectivity.[9]

Protocol 2.1: DPP-4 Enzymatic Inhibition Assay

Causality: Determining the half-maximal inhibitory concentration (IC50) is the most critical first step. It quantifies the potency of Compound X against the DPP-4 enzyme, providing a primary metric for comparison against established drugs. A lower IC50 value indicates higher potency.

Methodology:

  • Reagents: Recombinant human DPP-4, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (Tris-HCl), Compound X, Sitagliptin, Vildagliptin, and Linagliptin.[13]

  • Preparation: Prepare serial dilutions of Compound X and the reference inhibitors in assay buffer.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, diluted DPP-4 enzyme, and the test compounds (or vehicle control).[13]

  • Incubation: Pre-incubate the enzyme with the inhibitors for 15-30 minutes at 37°C to allow for binding.[14]

  • Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[13]

  • Measurement: Read the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes using a plate reader.[13]

  • Calculation: Calculate the rate of reaction for each concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 2.2: Enzyme Selectivity Profiling

Causality: Off-target inhibition, particularly against related enzymes like DPP-8 and DPP-9, has been a historical concern in the development of this drug class.[15] High selectivity for DPP-4 over these related proteases is crucial for a favorable safety profile, as inhibition of DPP-8/9 has been linked to adverse effects in preclinical models.[7]

Methodology:

  • Reagents: Recombinant human DPP-8 and DPP-9 enzymes, and their respective specific fluorogenic substrates.

  • Procedure: Follow the same procedure as the DPP-4 inhibition assay (Protocol 2.1), substituting DPP-4 with DPP-8 and DPP-9 and using their appropriate substrates.

  • Calculation: Determine the IC50 values for Compound X and comparators against DPP-8 and DPP-9. Calculate the selectivity ratio (e.g., IC50 for DPP-8 / IC50 for DPP-4). A higher ratio indicates greater selectivity.

Data Summary: In Vitro Potency and Selectivity

The data generated should be compiled into a clear, comparative table. (Note: Values are illustrative).

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity vs. DPP-8 (Fold)Selectivity vs. DPP-9 (Fold)
Compound X 5 >50,000 >50,000 >10,000 >10,000
Sitagliptin19[7]>50,000>50,000>2,600[7]>2,600[7]
Vildagliptin62[16]>200,000~5,000>3,200~80
Linagliptin1[7]>10,000>10,000>10,000[17]>10,000[17]

Section 3: In Vivo Efficacy and Pharmacodynamics

Moving from the enzymatic to the organismal level is essential to confirm that in vitro potency translates into in vivo therapeutic effect. The oral glucose tolerance test (oGTT) is the gold-standard preclinical assay for this purpose.[17]

Protocol 3.1: Oral Glucose Tolerance Test (oGTT) in a Diabetic Mouse Model

Causality: This experiment directly measures the primary pharmacodynamic effect of a DPP-4 inhibitor: the improvement of glucose disposal following a glucose challenge. It provides a holistic assessment of the drug's impact on the incretin system and overall glycemic control in a disease-relevant model.[18] The choice of an appropriate animal model, such as the Goto-Kakizaki (GK) rat or a diet-induced obese mouse, is critical for clinical relevance.[18][19]

oGTT Experimental Workflow A Acclimatize Diabetic Mice (e.g., db/db or DIO mice) B Fast Animals Overnight (e.g., 6-8 hours) A->B Step 1 C Baseline Blood Sample (t= -30 min) (Tail vein) B->C Step 2 D Administer Compound Orally (Compound X, Sitagliptin, Vehicle) C->D Step 3 E Glucose Challenge (t=0 min) (Oral gavage, e.g., 2 g/kg) D->E Step 4 F Serial Blood Sampling (t = 15, 30, 60, 90, 120 min) E->F Step 5 G Measure Blood Glucose Levels F->G Step 6 H Calculate Glucose AUC (Area Under the Curve) G->H Step 7

Figure 2: Standard workflow for an oral glucose tolerance test (oGTT).

Methodology:

  • Animal Model: Use a relevant T2DM model, such as male db/db mice or diet-induced obese (DIO) C57BL/6J mice (8-10 weeks old).[20][21]

  • Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly assign them to treatment groups (e.g., Vehicle, Compound X (multiple doses), Sitagliptin).[22]

  • Fasting: Fast the animals for 6 hours prior to the experiment, with free access to water.

  • Dosing: Administer the test compounds or vehicle via oral gavage 30-60 minutes before the glucose challenge.

  • Baseline Glucose: Take a baseline blood sample (t= -30 min or 0 min) from the tail vein.

  • Glucose Challenge: Administer a 2 g/kg glucose solution via oral gavage (t=0 min).

  • Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose concentrations at each time point. Calculate the Area Under the Curve (AUC) for glucose excursion. A statistically significant reduction in AUC compared to the vehicle group indicates efficacy.

Data Summary: In Vivo Efficacy (oGTT)
Treatment Group (Dose)Glucose AUC (0-120 min) (mg·h/dL)% Reduction vs. Vehicle
Vehicle1500 ± 120-
Compound X (3 mg/kg) 950 ± 95 36.7%
Sitagliptin (10 mg/kg)990 ± 10534.0%

Section 4: Pharmacokinetic Profiling

Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug is fundamental to designing a successful clinical dosing regimen.[23][24] Key pharmacokinetic (PK) parameters like bioavailability, half-life (t½), and clearance determine how often the drug must be administered and at what dose to maintain therapeutic concentrations. Comparing the PK profile of Compound X to competitors is essential for assessing its potential for a convenient (e.g., once-daily) dosing schedule.[25]

Protocol 4.1: Single-Dose Pharmacokinetic Study in Rats

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Administration: Administer a single dose of Compound X and comparator drugs via two routes in separate groups: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg).[23]

  • Blood Sampling: Collect serial blood samples (via jugular vein cannulation) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[14]

  • PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (half-life), and oral bioavailability (F%).

Data Summary: Comparative Pharmacokinetics
ParameterCompound XSitagliptinVildagliptinLinagliptin
Oral Bioavailability (F%) ~85% ~87%[5]~85%[8][16]~30%[16]
Tmax (hours) 1.5 1-4~1.7~1.5
Elimination Half-Life (t½, hours) ~14 ~12.4[5]~3[8]>100 (terminal)[16][17]
Primary Elimination Route Renal Renal[5]Renal/Metabolism[8]Fecal/Enterohepatic[26]

Conclusion: Synthesizing a Competitive Profile

This guide provides a foundational framework for the preclinical benchmarking of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (Compound X). By systematically evaluating its in vitro potency and selectivity, confirming its in vivo efficacy, and characterizing its pharmacokinetic profile against market leaders, researchers can build a comprehensive data package.[27]

The ideal outcome for Compound X would be to demonstrate a profile that is at least non-inferior to existing agents, with a potential advantage in one or more key areas:

  • Superior Potency (Lower IC50): Could translate to lower clinical doses.

  • Enhanced Selectivity: Reinforces a strong safety profile.

  • Robust In Vivo Efficacy: Demonstrates clear therapeutic potential.

  • Favorable Pharmacokinetics: Supports a convenient once-daily oral dosing regimen, a key feature for patient adherence in a chronic disease like T2DM.[4]

The successful execution of these comparative studies is a critical step in de-risking the compound and justifying its progression into formal IND-enabling toxicology studies and subsequent clinical trials.[10][24]

References

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Validation

A Comparative Analysis of Pyridin-2-yl vs. Pyridin-3-yl Propanamides: A Guide for Drug Discovery Professionals

Introduction In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable el...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged structure in drug design.[2][3] A subtle yet critical modification in pyridine-based drug candidates is the position of substitution, which can profoundly alter a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.

This guide provides a comparative analysis of two key positional isomers: pyridin-2-yl propanamides and pyridin-3-yl propanamides. We will dissect how the placement of the nitrogen atom relative to the propanamide side chain dictates the molecule's behavior, offering field-proven insights and experimental data to guide rational drug design for researchers in drug development.

Structural and Physicochemical Divergence: The Impact of Nitrogen Placement

The fundamental differences between the 2-yl and 3-yl isomers originate from the electronic properties of the pyridine ring. The nitrogen atom is more electronegative than carbon, leading to a withdrawal of electron density from the ring, particularly from the ortho (2 and 6) and para (4) positions.[2] This effect has significant consequences for the attached propanamide moiety.

  • Pyridin-2-yl Propanamides: The nitrogen atom is in the ortho position relative to the propanamide linkage. This proximity results in a strong inductive electron-withdrawing effect, decreasing the electron density on the amide bond. This can influence the amide's planarity, rotational barrier, and hydrogen bonding capability. The nitrogen's lone pair is also sterically accessible and can participate in intramolecular hydrogen bonding or act as a bidentate chelation site with metal ions in enzyme active sites.

  • Pyridin-3-yl Propanamides: The nitrogen is in the meta position. Its inductive effect on the amide linkage is significantly weaker and is primarily mediated through the ring's sigma framework. Consequently, the electronic environment of the propanamide is more comparable to that of a standard phenylpropanamide. The nitrogen's lone pair is directed away from the side chain, presenting a different vector for intermolecular interactions compared to the 2-yl isomer.

G cluster_0 Pyridin-2-yl Propanamide cluster_1 Pyridin-3-yl Propanamide 2yl_structure 2yl_structure label_2yl Strong inductive effect (-I) Nitrogen lone pair can chelate or form intramolecular H-bonds. 3yl_structure 3yl_structure label_3yl Weaker inductive effect Nitrogen lone pair oriented for distinct intermolecular interactions.

Caption: Core structures and key electronic differences.

These electronic distinctions directly translate into different physicochemical properties, which are critical for a molecule's "drug-likeness."

PropertyPyridin-2-yl MoietyPyridin-3-yl MoietyRationale & Implication
pKa (of Pyridine N) Generally lowerGenerally higherThe stronger electron-withdrawing effect of the amide at the 2-position destabilizes the pyridinium conjugate acid, making it a weaker base. This affects solubility and salt formation.
Calculated LogP (XLogP3) Often slightly lowerOften slightly higherIncreased polarity due to the proximal nitrogen and amide groups can lead to lower lipophilicity for the 2-yl isomer, impacting membrane permeability. (Based on parent amines[4][5])
Topological Polar Surface Area (TPSA) HigherLowerThe close arrangement of the two nitrogen atoms and the oxygen in the 2-yl isomer creates a more concentrated polar surface, potentially reducing cell permeability but increasing aqueous solubility. (Based on parent amines[4][5])
Dipole Moment HigherLowerThe vector sum of bond dipoles is typically greater in the less symmetric 2-yl isomer, influencing crystal packing and interactions with polar residues in binding pockets.

Comparative Synthetic Strategies

The synthesis of these amides typically involves the coupling of a pyridine-containing amine with propanoic acid or its activated derivative. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale. A common and reliable method is the carbodiimide-mediated amide coupling.

Causality in Synthesis: The nucleophilicity of the starting aminopyridine is a key factor. 2-Aminopyridine is generally considered less nucleophilic than 3-aminopyridine. This is because the lone pair of the exocyclic amine in the 2-isomer can be partially delocalized into the electron-deficient pyridine ring, reducing its availability for reaction. This can necessitate slightly harsher reaction conditions or longer reaction times for the synthesis of pyridin-2-yl propanamides compared to their 3-yl counterparts.

G start Starting Materials: - Pyridinylamine (2- or 3-) - Propanoic Acid - Coupling Agent (e.g., EDC) - Base (e.g., DIPEA) activation Acid Activation: Propanoic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. start->activation EDC, DIPEA coupling Nucleophilic Attack: The aminopyridine attacks the activated carbonyl group. activation->coupling Aminopyridine rearrangement Tetrahedral Intermediate collapses, eliminating the isourea byproduct. coupling->rearrangement product Final Product: Pyridin-yl propanamide rearrangement->product

Caption: General workflow for EDC-mediated amide coupling.

Experimental Protocol: Synthesis of N-(pyridin-3-yl)propanamide

This protocol describes a standard laboratory-scale synthesis.

  • Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-aminopyridine (1.0 eq) and propanoic acid (1.1 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Activation: Add N,N'-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(pyridin-3-yl)propanamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity & Structure-Activity Relationships (SAR)

The isomeric position is a critical determinant of biological activity, as it dictates the geometry of interaction with the biological target. While direct comparative studies are specific to each target, we can extrapolate key principles from the literature on pyridine derivatives.

Case Study: Kinase Inhibition

Many kinase inhibitors utilize a pyridine core to form a "hinge-binding" interaction with the ATP-binding site of the enzyme. The pyridine nitrogen acts as a crucial hydrogen bond acceptor.

  • Pyridin-2-yl derivatives: The nitrogen at the 2-position, along with the amide NH, can form a bidentate hydrogen bond pattern with the kinase hinge region. This can lead to high potency and selectivity. The orientation of the rest of the molecule is constrained by this interaction.

  • Pyridin-3-yl derivatives: The nitrogen at the 3-position can still act as a hinge-binder, but it presents a different angle of approach. This may be favorable for some kinase targets but completely abrogate activity in others, depending on the specific topology of the ATP pocket. The SAR for substitutions on the pyridine ring will be entirely different from the 2-yl series.

Caption: Hypothetical kinase hinge-binding modes.

Case Study: Selective Androgen Receptor Degraders (SARDs)

In the development of SARDs for prostate cancer, propanamide derivatives have shown significant promise.[6][7] While direct 2-yl vs. 3-yl comparisons are not explicitly detailed in the cited literature, the general pharmacophore involves an A-ring, a linker (propanamide), and a B-ring. The B-ring, which could be our pyridine moiety, is crucial for activity. The substitution pattern on this ring dramatically affects binding affinity and degradation efficacy. For example, adding an electronegative substituent can improve activity.[6] The position of the pyridine nitrogen would fundamentally alter the electrostatic potential map of the B-ring, thereby influencing its interaction with the androgen receptor and its ability to induce degradation.

Target ClassPyridin-2-yl PropanamidePyridin-3-yl PropanamideKey SAR Insight
Kinase Inhibitors Often potent; can form bidentate hinge interactions.Activity is highly target-dependent; offers a different vector for H-bonding.The 2-yl isomer offers a pre-organized conformation for binding to many kinases, but the 3-yl isomer may be required to avoid clashes or access unique sub-pockets.
GPCRs The N-atom can serve as a key interaction point or a scaffold anchor.The N-atom provides a different directional interaction vector.Positional scanning is critical. The optimal isomer depends entirely on the receptor pocket's architecture and the location of key polar residues.
Antibacterial Agents Activity against C. difficile is noted for related picolinamides (N at position 2).[8]High selectivity against C. difficile is observed in N-(Pyridin-3-yl)picolinamide derivatives.[8]The relative positioning of nitrogen atoms in both rings is critical for selectivity and potency, highlighting the importance of the overall 3D electrostatic profile.[8]

Anticipated Pharmacokinetic (PK) Profiles

The observed physicochemical differences are strong predictors of in vivo behavior.

  • Absorption: The slightly higher lipophilicity of the 3-yl isomer might lead to better passive diffusion across the gut wall, potentially improving oral bioavailability. However, the higher polarity of the 2-yl isomer could improve aqueous solubility, which is also crucial for absorption. Propanamide-based drugs can have good oral bioavailability, often around 60%.[9][10]

  • Distribution: Higher plasma protein binding might be observed for the more lipophilic 3-yl isomer. The 2-yl isomer's ability to chelate metals could lead to accumulation in specific tissues.

  • Metabolism: The pyridine ring is susceptible to metabolism by cytochrome P450 enzymes, primarily through oxidation. The position of the propanamide substituent will influence the regioselectivity of this oxidation. The 2-yl isomer might sterically hinder oxidation at the 3-position, while the 3-yl isomer leaves the 2- and 6-positions more accessible. The amide bond itself is also a potential site for hydrolysis.

  • Excretion: The more polar 2-yl isomer and its metabolites may be more readily cleared by the kidneys. Generally, both isomers would likely be eliminated through a combination of metabolic clearance and renal excretion.

Conclusion and Strategic Recommendations

The choice between a pyridin-2-yl and a pyridin-3-yl propanamide scaffold is not trivial; it is a strategic decision that profoundly impacts a drug discovery campaign.

  • The pyridin-2-yl isomer offers a compact, polar, and conformationally constrained motif. Its ability to form bidentate interactions makes it a strong candidate for targets like kinases. However, its physicochemical properties may pose challenges for membrane permeability.

  • The pyridin-3-yl isomer presents a profile closer to a classical phenyl derivative but with an added vector for hydrogen bonding. This may result in a more favorable balance of solubility and permeability, potentially leading to a better overall pharmacokinetic profile.

Recommendation for Researchers: Both isomers should be synthesized and tested early in the hit-to-lead process. A "positional scan" is a low-cost, high-reward experiment that provides invaluable SAR data. The divergent properties of these isomers mean that one may fail while the other succeeds, and understanding the reasons for this divergence will accelerate the journey toward a viable clinical candidate.

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for handling 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. In the absence...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally similar aminopyridine derivatives and amine salts. It is imperative to supplement this guidance with a thorough, site-specific risk assessment and to adhere to all institutional and regulatory safety protocols.

Hazard Identification and Risk Assessment: A Proactive Approach

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, as an aminopyridine derivative and a dihydrochloride salt, presents a multi-faceted hazard profile. The primary concerns are acute toxicity if ingested, inhaled, or absorbed through the skin, as well as the potential for serious skin and eye irritation.[1][2] The dihydrochloride salt form may also contribute to the corrosive nature of the compound in the presence of moisture.

A thorough risk assessment is the cornerstone of safe handling.[3][4] This involves not only understanding the inherent hazards of the chemical but also evaluating the specific experimental context in which it will be used.

Key Hazard Considerations:
  • Acute Toxicity: Aminopyridine compounds are known to be toxic.[2]

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Reactivity: Incompatible with strong oxidizing agents.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive Personal Protective Equipment (PPE) plan is non-negotiable when handling 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]Protects against splashes and airborne particles that can cause serious eye irritation or injury.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for tears or punctures before use and change them frequently.Provides a critical barrier against skin absorption, a primary route of exposure for toxic amine compounds.[1]
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, chemical-resistant aprons or coveralls should be worn.Protects the skin from accidental contact and contamination of personal clothing.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.[5]Prevents the inhalation of the compound, which can lead to respiratory irritation and systemic toxicity.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation and Weighing:
  • Designated Area: All handling of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride should be conducted in a designated area, such as a certified chemical fume hood, to control the release of dust and vapors.

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leaks.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure. Use smooth, deliberate movements to avoid generating airborne dust.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents for acids (sodium bicarbonate) is readily accessible.[6]

Dissolution and Reaction Setup:
  • Solvent Addition: Add solvents to the solid compound slowly to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the escape of vapors.

  • Temperature Control: If the reaction is heated, use a well-calibrated heating mantle and a condenser to prevent the release of volatile compounds.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Halogenated Waste: Due to the dihydrochloride salt, all waste containing this compound should be classified as halogenated organic waste.[7]

  • Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and disposable labware, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled container for halogenated liquid waste.[8]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams to ensure proper disposal treatment.[7]

Disposal Procedure:
  • Container Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards.

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company.[9]

  • Institutional Protocols: Follow all specific institutional guidelines for hazardous waste pickup and disposal.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][10]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention.[11]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Minor Spill For small spills within a fume hood, use an appropriate absorbent material to clean up the spill. Place the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.[6]
Major Spill Evacuate the immediate area and alert others. Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[12]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for handling and disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don PPE Inspect Inspect Container Prep->Inspect Weigh Weigh in Fume Hood Inspect->Weigh Dissolve Dissolve/React Weigh->Dissolve Workup Reaction Workup Dissolve->Workup Segregate Segregate Halogenated Waste Workup->Segregate Dispose Dispose via Licensed Contractor Segregate->Dispose

Caption: Workflow for Handling 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.

Disposal_Decision_Tree Start Waste Generated IsSolid Solid Waste? Start->IsSolid SolidWaste Collect in Labeled Solid Halogenated Waste Container IsSolid->SolidWaste Yes LiquidWaste Collect in Labeled Liquid Halogenated Waste Container IsSolid->LiquidWaste No (Liquid)

Caption: Decision Tree for Waste Segregation.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: )
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  • 14 - • SAFETY D
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  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis. (URL: )
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
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